Product packaging for Ecenofloxacin(Cat. No.:CAS No. 186827-03-2)

Ecenofloxacin

Cat. No.: B064325
CAS No.: 186827-03-2
M. Wt: 372.4 g/mol
InChI Key: WNVIWAUAXKEKKF-PJFSTRORSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ecenofloxacin is a synthetic fluoroquinolone-class antibiotic meticulously designed for advanced microbiological and pharmacological research. Its primary research value lies in its potent activity against a broad spectrum of Gram-negative and some Gram-positive bacteria, making it an essential tool for studying bacterial resistance mechanisms, evaluating novel combination therapies, and investigating the pharmacokinetic and pharmacodynamic properties of fluoroquinolones. The compound exerts its antibacterial effect through a well-characterized mechanism of action: it selectively inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for DNA replication, transcription, and repair. This inhibition leads to the introduction of double-strand breaks in bacterial DNA, ultimately triggering rapid bacterial cell death.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21FN4O3 B064325 Ecenofloxacin CAS No. 186827-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVIWAUAXKEKKF-PJFSTRORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167356
Record name Ecenofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162301-05-5
Record name Ecenofloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162301055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecenofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECENOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3613ZY362L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Enrofloxacin's Mechanism of Action on DNA Gyrase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin, a second-generation fluoroquinolone antibiotic, exerts its bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] This guide provides an in-depth examination of the molecular mechanism by which enrofloxacin inhibits DNA gyrase, a critical enzyme for bacterial DNA replication and survival. It details the formation of a stable ternary complex, the subsequent DNA cleavage, and the methodologies used to quantify and observe this interaction. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex interplay between enrofloxacin, DNA gyrase, and bacterial DNA.

Introduction to DNA Gyrase and Fluoroquinolone Action

Bacterial DNA is a highly compacted and supercoiled molecule. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into the DNA, a process that alleviates the torsional stress that accumulates ahead of the replication fork during DNA replication and transcription.[2] This enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[2]

Fluoroquinolones, including enrofloxacin, selectively inhibit bacterial DNA gyrase and topoisomerase IV. Their mechanism of action involves binding to the enzyme-DNA complex, thereby stabilizing it. This stabilization traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate the strands. This leads to an accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterium.[2]

The Molecular Mechanism of Enrofloxacin Inhibition

The inhibitory action of enrofloxacin on DNA gyrase can be broken down into several key steps:

  • Binding to the Gyrase-DNA Complex: Enrofloxacin does not bind to DNA gyrase or DNA alone but rather to the transient complex formed between the two.

  • Formation of a Ternary Complex: Two molecules of enrofloxacin intercalate into the DNA at the site of cleavage, forming a stable enrofloxacin-gyrase-DNA ternary complex. This interaction is facilitated by a magnesium ion bridge.

  • Stabilization of the Cleavage Complex: The presence of enrofloxacin prevents the re-ligation of the cleaved DNA strands by the GyrA subunit. This results in a stalled "cleavage complex."

  • Induction of Double-Strand DNA Breaks: The collision of replication forks with these stabilized cleavage complexes leads to the formation of lethal double-strand DNA breaks.

  • Cell Death: The accumulation of these DNA breaks triggers the SOS response and ultimately leads to bacterial cell death.

Enrofloxacin_Mechanism cluster_gyrase DNA Gyrase Catalytic Cycle cluster_enro Enrofloxacin Inhibition Gyrase DNA Gyrase (GyrA2GyrB2) Gyrase_DNA Gyrase-DNA Complex Gyrase->Gyrase_DNA Binds DNA Relaxed DNA DNA->Gyrase_DNA Cleavage Transient Double- Strand Break Gyrase_DNA->Cleavage ATP Hydrolysis Passage Strand Passage Cleavage->Passage Ternary_Complex Stable Ternary Complex (Enro-Gyrase-DNA) Cleavage->Ternary_Complex Religation DNA Re-ligation Passage->Religation Supercoiled_DNA Supercoiled DNA Religation->Supercoiled_DNA Supercoiled_DNA->Gyrase Dissociates Enro Enrofloxacin Enro->Ternary_Complex DSB Double-Strand Breaks Ternary_Complex->DSB Replication Fork Collision Cell_Death Cell Death DSB->Cell_Death

Caption: Mechanism of enrofloxacin action on DNA gyrase.

Quantitative Analysis of Enrofloxacin Inhibition

The inhibitory activity of enrofloxacin against DNA gyrase is quantified by determining its 50% inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. IC50 values are crucial for comparing the potency of different antibiotics and for understanding resistance mechanisms.

Fluoroquinolone Organism Target Enzyme IC50 (µg/mL) Reference
CiprofloxacinS. aureusDNA Gyrase12.5[3]
LevofloxacinS. aureusDNA Gyrase6.25[3]
GatifloxacinS. aureusDNA Gyrase3.13[3]
MoxifloxacinS. aureusDNA Gyrase3.13[3]
SitafloxacinE. faecalisDNA Gyrase1.38[4]
LevofloxacinE. faecalisDNA Gyrase28.1[4]
CiprofloxacinE. faecalisDNA Gyrase27.8[4]

Experimental Protocols

The interaction of enrofloxacin with DNA gyrase can be studied using several in vitro assays. The most common are the DNA supercoiling assay and the DNA cleavage assay.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate in the presence and absence of an inhibitor.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 35 mM Tris-HCl (pH 7.5)

    • 24 mM KCl

    • 4 mM MgCl2

    • 2 mM DTT

    • 1.8 mM spermidine

    • 1 mM ATP

    • 6.5% (w/v) glycerol

    • 0.1 mg/mL albumin

    • 0.5 µg relaxed pBR322 DNA

  • Inhibitor Addition: Add varying concentrations of enrofloxacin to the reaction mixtures. Include a no-drug control.

  • Enzyme Addition: Initiate the reaction by adding 1 unit of purified DNA gyrase.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 4 µL of a stop buffer/loading dye (containing 5% SDS, 25 mM EDTA, and bromophenol blue).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TBE buffer (90 mM Tris-borate, 2 mM EDTA). Run the gel at 2-3 V/cm for 16-18 hours.

  • Visualization and Analysis: Stain the gel with ethidium bromide (0.5 µg/mL) and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the band intensities to determine the IC50.

Supercoiling_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, ATP, Relaxed DNA) Start->Prepare_Mix Add_Enro Add Enrofloxacin (Varying Concentrations) Prepare_Mix->Add_Enro Add_Gyrase Add DNA Gyrase Add_Enro->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Rxn Stop Reaction (SDS/EDTA) Incubate->Stop_Rxn Electrophoresis Agarose Gel Electrophoresis Stop_Rxn->Electrophoresis Visualize Stain and Visualize (Ethidium Bromide) Electrophoresis->Visualize Analyze Analyze Band Migration (Supercoiled vs. Relaxed) Visualize->Analyze End End Analyze->End

Caption: Workflow for a DNA gyrase supercoiling assay.

DNA Cleavage Assay

This assay detects the formation of the enrofloxacin-stabilized cleavage complex by measuring the conversion of supercoiled plasmid DNA into a linear form.

Methodology:

  • Reaction Mixture Preparation: Prepare the reaction mixture as in the supercoiling assay, but ATP can be omitted as it is not required for cleavage complex stabilization by fluoroquinolones.[5]

    • 50 mM Tris-HCl (pH 7.5)

    • 175 mM KGlu

    • 5 mM MgCl2

    • 50 µg/mL BSA

    • 5 nM supercoiled pBR322 DNA

  • Inhibitor Addition: Add varying concentrations of enrofloxacin.

  • Enzyme Addition: Add a higher concentration of DNA gyrase than in the supercoiling assay (approximately 10-fold more).[5]

  • Incubation: Incubate at 37°C for 30 minutes.

  • Complex Trapping: Add 0.2% (w/v) SDS to trap the cleavage complex, followed by 250 mM EDTA.

  • Protein Digestion: Add Proteinase K (to a final concentration of 0.1 mg/mL) and incubate at 45°C for 30 minutes to digest the gyrase covalently bound to the DNA.[6]

  • Agarose Gel Electrophoresis: Analyze the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

  • Visualization and Analysis: Visualize the DNA under UV light. The formation of a linear DNA band indicates the presence of the cleavage complex. Quantify the amount of linear DNA to assess the potency of the inhibitor.

Cleavage_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, Supercoiled DNA) Start->Prepare_Mix Add_Enro Add Enrofloxacin Prepare_Mix->Add_Enro Add_Gyrase Add DNA Gyrase Add_Enro->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Trap_Complex Trap Cleavage Complex (SDS/EDTA) Incubate->Trap_Complex Digest_Protein Digest Protein (Proteinase K) Trap_Complex->Digest_Protein Electrophoresis Agarose Gel Electrophoresis Digest_Protein->Electrophoresis Visualize Visualize Bands (Linear vs. Supercoiled) Electrophoresis->Visualize End End Visualize->End

Caption: Workflow for a DNA gyrase cleavage assay.

Conclusion

Enrofloxacin's potent bactericidal activity is a direct consequence of its ability to inhibit DNA gyrase. By stabilizing the cleavage complex, it effectively converts an essential enzyme into a cellular toxin, leading to the fragmentation of the bacterial chromosome. The experimental protocols outlined in this guide provide a framework for studying this mechanism in detail and for the screening and development of new antibacterial agents that target bacterial topoisomerases. A thorough understanding of this mechanism is paramount for combating the rise of antibiotic resistance and for designing the next generation of antimicrobial drugs.

References

Enrofloxacin bactericidal vs bacteriostatic activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Bactericidal and Bacteriostatic Activity of Enrofloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin is a synthetic chemotherapeutic agent from the fluoroquinolone class of antibiotics, widely utilized in veterinary medicine.[1][2] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] The antimicrobial action of enrofloxacin is complex, exhibiting both bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) properties.[1][3] The predominant effect is largely dependent on the concentration of the drug at the site of infection.[1][4] This guide provides a comprehensive technical overview of the mechanisms underpinning enrofloxacin's dual activity, methods for its quantitative assessment, and detailed experimental protocols.

Mechanism of Action

The primary molecular targets of enrofloxacin, like other fluoroquinolones, are the bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3][5][6] These enzymes are crucial for bacterial DNA replication, recombination, and repair.[3][7]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is essential to relieve the topological stress that occurs during the unwinding of the DNA double helix for replication.[3][7] In most Gram-negative bacteria, DNA gyrase is the primary target of enrofloxacin.[8][9]

  • Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA strands following replication.[7][9] It is the main target for enrofloxacin in many Gram-positive bacteria.[7]

Enrofloxacin binds to the complex formed between these enzymes and the bacterial DNA.[1][10] This binding stabilizes the enzyme-DNA complex, leading to breaks in the DNA that are fatal to the bacterium and inhibiting DNA replication.[1][7][10]

The concentration of enrofloxacin plays a critical role in its effect on bacteria:

  • Bacteriostatic Effect (Low Concentrations): At low concentrations, enrofloxacin's inhibition of DNA replication can trigger the bacterial SOS response, a DNA repair mechanism.[1][4] This response can lead to a temporary halt in bacterial growth, resulting in a bacteriostatic effect.[1][4]

  • Bactericidal Effect (High Concentrations): At higher concentrations, the damage to the bacterial chromosome is too extensive for the SOS response to repair.[1][4] This leads to fragmentation of the bacterial chromosome and subsequent cell death, a bactericidal effect.[1][4] The bactericidal activity of enrofloxacin is concentration-dependent, with bacterial cell death typically occurring within 20–30 minutes of exposure at sufficient concentrations.[11]

Signaling Pathway of Enrofloxacin's Action

enrofloxacin_mechanism cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables Topo_IV Topoisomerase IV Topo_IV->DNA_Replication enables SOS_Response SOS Response (DNA Repair) DNA_Replication->SOS_Response triggers repair Cell_Death Bactericidal Effect (Cell Death) DNA_Replication->Cell_Death leads to fragmentation Growth_Inhibition Bacteriostatic Effect (Growth Inhibition) SOS_Response->Growth_Inhibition Enrofloxacin_Low Low Concentration Enrofloxacin Enrofloxacin_Low->DNA_Gyrase inhibits Enrofloxacin_Low->Topo_IV inhibits Enrofloxacin_High High Concentration Enrofloxacin Enrofloxacin_High->DNA_Gyrase strongly inhibits Enrofloxacin_High->Topo_IV strongly inhibits experimental_workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum MIC_Test Perform Broth Microdilution for MIC Determination Prepare_Inoculum->MIC_Test Incubate_MIC Incubate 16-20h at 37°C MIC_Test->Incubate_MIC Read_MIC Read MIC Incubate_MIC->Read_MIC MBC_Test Subculture from Clear Wells for MBC Determination Read_MIC->MBC_Test Visible Growth Absent Time_Kill_Assay Perform Time-Kill Curve Analysis Read_MIC->Time_Kill_Assay Determine Concentrations Incubate_MBC Incubate 18-24h at 37°C MBC_Test->Incubate_MBC Read_MBC Read MBC Incubate_MBC->Read_MBC Calculate_Ratio Calculate MBC/MIC Ratio Read_MBC->Calculate_Ratio Bactericidal Bactericidal (≤4) Calculate_Ratio->Bactericidal Ratio ≤ 4 Bacteriostatic Bacteriostatic (>4) Calculate_Ratio->Bacteriostatic Ratio > 4 Plot_Data Plot log10 CFU/mL vs. Time Time_Kill_Assay->Plot_Data Analyze_Rate Analyze Rate of Killing Plot_Data->Analyze_Rate

References

In Vitro Susceptibility of Pseudomonas aeruginosa to Enrofloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of Pseudomonas aeruginosa to Enrofloxacin, a fluoroquinolone antibiotic. This document details quantitative susceptibility data, experimental protocols for susceptibility testing, and the key molecular mechanisms conferring resistance to this important antimicrobial agent.

Quantitative Susceptibility Data

The in vitro activity of Enrofloxacin against Pseudomonas aeruginosa has been evaluated in numerous studies. The susceptibility is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Key metrics include the MIC range, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates).

Study TypeIsolate SourceNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Veterinary IsolatesSmall Animals (75% otitis externa)36 (58.3% P. aeruginosa)0.125 - 64132[1]
Aquatic IsolateOreochromis niloticus1-1-[2]
Veterinary IsolatesSeptic Ocular Surface DiseaseNot SpecifiedLow susceptibility rate of 25%--[3]
Canine IsolatesEar InfectionsNot Specified46.90% susceptibility--[4]
Canine IsolatesSkin InfectionsNot Specified76.20% susceptibility--[4]

Mechanisms of Enrofloxacin Resistance in Pseudomonas aeruginosa

Resistance of P. aeruginosa to Enrofloxacin and other fluoroquinolones is primarily mediated by two main mechanisms: alterations in the target enzymes and overexpression of efflux pumps.

Target Site Mutations

Enrofloxacin's mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. Mutations in the genes encoding these enzymes, specifically in the quinolone resistance-determining regions (QRDRs), are a major cause of resistance.

  • DNA Gyrase (gyrA and gyrB): DNA gyrase is considered the primary target of fluoroquinolones in P. aeruginosa. Mutations in the gyrA gene, particularly those leading to amino acid substitutions at codon 83 (e.g., Thr83→Ile), are frequently observed in resistant strains.[2][5]

  • Topoisomerase IV (parC and parE): While DNA gyrase is the primary target, mutations in the parC gene, which encodes a subunit of topoisomerase IV, can confer higher levels of resistance, especially when present in conjunction with gyrA mutations.[1][5] Common mutations in parC involve substitutions at codon 87 (e.g., Ser87→Leu).[2]

The following diagram illustrates the impact of target site mutations on Enrofloxacin resistance.

G cluster_0 Mechanism of Action cluster_1 Resistance Mechanism enrofloxacin Enrofloxacin dna_gyrase DNA Gyrase (gyrA/gyrB) enrofloxacin->dna_gyrase Inhibits topo_iv Topoisomerase IV (parC/parE) enrofloxacin->topo_iv Inhibits dna_replication DNA Replication Blocked gyrA_mutation gyrA Mutation (e.g., Thr83->Ile) altered_gyrase Altered DNA Gyrase gyrA_mutation->altered_gyrase parC_mutation parC Mutation (e.g., Ser87->Leu) altered_topo_iv Altered Topoisomerase IV parC_mutation->altered_topo_iv reduced_binding Reduced Enrofloxacin Binding altered_gyrase->reduced_binding altered_topo_iv->reduced_binding resistance Fluoroquinolone Resistance reduced_binding->resistance

Caption: Target site mutations leading to Enrofloxacin resistance.

Overexpression of Efflux Pumps

P. aeruginosa possesses a number of multidrug efflux pumps that can actively transport a wide range of antimicrobial agents, including fluoroquinolones, out of the cell. This reduces the intracellular concentration of the drug, preventing it from reaching its target. Overexpression of these efflux pumps is a significant mechanism of acquired resistance.

The following diagram illustrates the role of efflux pumps in Enrofloxacin resistance.

G cluster_0 Susceptible Bacterium cluster_1 Resistant Bacterium (Efflux Pump Overexpression) enro_in_s Enrofloxacin target_s DNA Gyrase / Topo IV enro_in_s->target_s Binds to inhibition_s Inhibition of DNA Replication target_s->inhibition_s enro_in_r Enrofloxacin efflux_pump Efflux Pump (e.g., MexAB-OprM) enro_in_r->efflux_pump Pumped out target_r DNA Gyrase / Topo IV enro_in_r->target_r Reduced binding enro_out_r Enrofloxacin (extracellular) efflux_pump->enro_out_r no_inhibition_r DNA Replication Continues target_r->no_inhibition_r

Caption: Efflux pump-mediated Enrofloxacin resistance.

Experimental Protocols for Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of P. aeruginosa to Enrofloxacin are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures. The most common methods are broth microdilution, agar dilution, and disk diffusion.

Broth Microdilution

This method determines the MIC in a liquid growth medium.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of P. aeruginosa.

  • Inoculum Dilution: Dilute the 0.5 McFarland suspension 1:100 in cation-adjusted Mueller-Hinton broth (CAMHB).[6]

  • Plate Preparation: Use a 96-well microtiter plate containing serial twofold dilutions of Enrofloxacin in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well, resulting in a final inoculum size of approximately 5 x 10⁵ CFU/mL.[6]

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Enrofloxacin that completely inhibits visible growth of the organism.

The following diagram outlines the workflow for the broth microdilution method.

G start Start inoculum_prep Prepare 0.5 McFarland P. aeruginosa suspension start->inoculum_prep inoculum_dilution Dilute 1:100 in CAMHB inoculum_prep->inoculum_dilution inoculation Inoculate wells with diluted bacterial suspension inoculum_dilution->inoculation plate_prep Prepare 96-well plate with serial dilutions of Enrofloxacin plate_prep->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC (lowest concentration with no growth) incubation->read_mic end End read_mic->end

Caption: Broth microdilution workflow.

Agar Dilution

This method involves incorporating the antimicrobial agent into an agar medium.

Protocol:

  • Plate Preparation: Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of Enrofloxacin.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculum Dilution: Dilute the 0.5 McFarland suspension 1:10 in sterile saline or phosphate-buffered saline (PBS).[6]

  • Inoculation: Spot 1 µL of the diluted inoculum onto the surface of each agar plate, resulting in a final concentration of approximately 10⁴ CFU per spot.[6]

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of Enrofloxacin that inhibits visible bacterial growth.

The following diagram illustrates the workflow for the agar dilution method.

G start Start plate_prep Prepare Mueller-Hinton agar plates with varying Enrofloxacin concentrations start->plate_prep inoculation Spot 1 µL of diluted inoculum onto each plate plate_prep->inoculation inoculum_prep Prepare 0.5 McFarland P. aeruginosa suspension inoculum_dilution Dilute 1:10 in saline/PBS inoculum_prep->inoculum_dilution inoculum_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC (lowest concentration with no growth) incubation->read_mic end End read_mic->end

Caption: Agar dilution workflow.

Disk Diffusion (Kirby-Bauer) Method

This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to an antibiotic based on the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension to create a lawn of bacteria.[7][8]

  • Disk Application: Aseptically apply an Enrofloxacin disk (typically 5 µg) to the surface of the agar.[9]

  • Incubation: Invert the plate and incubate at 35°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established CLSI or EUCAST breakpoints.

The following diagram outlines the workflow for the disk diffusion method.

G start Start inoculum_prep Prepare 0.5 McFarland P. aeruginosa suspension start->inoculum_prep plate_inoculation Inoculate Mueller-Hinton agar plate to create a bacterial lawn inoculum_prep->plate_inoculation disk_application Apply Enrofloxacin disk to the agar surface plate_inoculation->disk_application incubation Incubate at 35°C for 16-20 hours disk_application->incubation measure_zone Measure the diameter of the zone of inhibition (mm) incubation->measure_zone interpret_results Interpret as Susceptible, Intermediate, or Resistant using breakpoints measure_zone->interpret_results end End interpret_results->end

Caption: Disk diffusion (Kirby-Bauer) workflow.

References

Enrofloxacin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide provides a detailed overview of the chemical structure, properties, and mechanism of action of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This document is intended for researchers, scientists, and drug development professionals, offering a thorough understanding of this important antimicrobial agent.

Chemical Structure and Identification

Enrofloxacin is a synthetic chemotherapeutic agent from the fluoroquinolone class. Its chemical structure is characterized by a quinolone carboxylic acid core with a cyclopropyl group at the N-1 position, a fluorine atom at the C-6 position, and a 4-ethylpiperazin-1-yl group at the C-7 position.

IUPAC Name: 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1]

CAS Number: 93106-60-6

Molecular Formula: C₁₉H₂₂FN₃O₃

Physicochemical Properties

The following table summarizes the key physicochemical properties of enrofloxacin, providing essential data for research and development applications.

PropertyValueSource
Molecular Weight 359.39 g/mol [1]
Melting Point 219-221 °C[1]
Water Solubility Slightly soluble[1]
pKa₁ (Carboxylic Acid) ~6.0[1]
pKa₂ (Piperazine) ~8.0[1]
logP (Octanol/Water) 1.1[1]

Mechanism of Action

Enrofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, enrofloxacin primarily targets DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription. By inhibiting DNA gyrase, enrofloxacin prevents the uncoiling of the DNA, leading to a cessation of these vital cellular processes.

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, the primary target of enrofloxacin is topoisomerase IV. This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV results in the inability of the bacterial cell to segregate its replicated DNA, ultimately leading to cell death.

The binding of enrofloxacin to these enzymes stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and subsequent cell death.

Enrofloxacin_Mechanism Enrofloxacin Enrofloxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Enrofloxacin->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Enrofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Chromosome_Segregation->Cell_Death Leads to

Mechanism of action of Enrofloxacin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and evaluation of enrofloxacin.

High-Performance Liquid Chromatography (HPLC) for Quantification of Enrofloxacin

This protocol describes a method for the quantitative analysis of enrofloxacin in a sample.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Enrofloxacin reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 5.0)

  • Water (HPLC grade)

  • Sample containing enrofloxacin

Procedure:

  • Mobile Phase Preparation: Prepare a gradient mobile phase consisting of acetonitrile and phosphate buffer (containing methanol) at pH 5.0. The specific gradient program should be optimized based on the instrument and column used.

  • Standard Solution Preparation: Accurately weigh a known amount of enrofloxacin reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation: Prepare the sample containing enrofloxacin by dissolving it in a suitable solvent and filtering it through a 0.45 µm filter to remove any particulate matter.

  • HPLC Analysis:

    • Set the flow rate to 0.8 mL/min.

    • Set the UV detector wavelength to 267 nm.

    • Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample solution into the HPLC system.

    • Record the chromatograms and the peak areas for enrofloxacin.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of enrofloxacin in the sample by interpolating its peak area on the calibration curve.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the procedure for determining the MIC of enrofloxacin against a specific bacterial strain.[3][4][5][6]

Materials:

  • Enrofloxacin stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Quality control bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)[3]

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Enrofloxacin Dilutions: Perform serial two-fold dilutions of the enrofloxacin stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., from 32 µg/mL to 0.004 µg/mL).[3]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[5]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the enrofloxacin dilutions. Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of enrofloxacin that completely inhibits visible bacterial growth.[6] This can be determined by visual inspection or by using a microplate reader to measure turbidity.

  • Quality Control: Concurrently test the quality control strains to ensure the validity of the results. The obtained MIC values for the control strains should fall within the established acceptable ranges.[3]

DNA Gyrase Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of enrofloxacin on bacterial DNA gyrase activity.

DNA_Gyrase_Assay cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reaction_Mix Prepare Reaction Mix: - Relaxed plasmid DNA (substrate) - ATP - Assay Buffer Incubation Combine Reaction Mix, DNA Gyrase, and Enrofloxacin (or control). Incubate at 37°C. Reaction_Mix->Incubation Enzyme_Prep Prepare DNA Gyrase Enzyme_Prep->Incubation Inhibitor_Prep Prepare Enrofloxacin dilutions Inhibitor_Prep->Incubation Stop_Reaction Stop reaction (e.g., with SDS/proteinase K) Incubation->Stop_Reaction Gel_Electrophoresis Analyze by Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualization Visualize DNA bands (e.g., with Ethidium Bromide) Gel_Electrophoresis->Visualization

Workflow for DNA Gyrase Inhibition Assay.

Principle: The assay measures the conversion of relaxed circular plasmid DNA to its supercoiled form by DNA gyrase in the presence and absence of the inhibitor.

General Procedure:

  • Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and an appropriate assay buffer.

  • Inhibition: Add varying concentrations of enrofloxacin to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Initiate the reaction by adding purified bacterial DNA gyrase to each reaction.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Interpretation: Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of enrofloxacin.

References

The Pharmacokinetics and Metabolism of Enrofloxacin in Canines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin is a synthetic, broad-spectrum fluoroquinolone antimicrobial agent widely used in veterinary medicine to treat a variety of bacterial infections in dogs. Its efficacy is intrinsically linked to its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted by the canine body. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of enrofloxacin in canines, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental workflows.

Pharmacokinetics of Enrofloxacin in Canines

The pharmacokinetic properties of enrofloxacin in dogs are characterized by its rapid absorption and wide distribution throughout the body. Following administration, enrofloxacin is metabolized into its primary active metabolite, ciprofloxacin, which also exhibits antimicrobial activity.[1][2]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of enrofloxacin and its metabolite, ciprofloxacin, in canines after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Enrofloxacin in Canines (5 mg/kg Dose)

ParameterIntravenous Administration (Mean ± SD)Oral Administration (Mean ± SD)
Cmax (µg/mL) -1.5 - 2.0
Tmax (h) -1.0 - 2.5[3]
AUC (µg·h/mL) 7.0 - 8.58.0 - 10.0
t½ (h) 2.4 ± 0.2[4]3.4 - 4.9[3]
Vd (L/kg) 7.0 ± 0.5[1]-
Cl (mL/min/kg) 27.1 ± 3.5[4]-
Bioavailability (%) -~80%

Table 2: Pharmacokinetic Parameters of Ciprofloxacin (as a metabolite) in Canines (following a 5 mg/kg Enrofloxacin Dose)

ParameterIntravenous Administration (Mean ± SD)Oral Administration (Mean ± SD)
Cmax (µg/mL) 0.2 ± 0.05[4]0.3 ± 0.08[4]
Tmax (h) 2.2 ± 0.4[1]3.6 - 4.0[4]

Table 3: Tissue and Fluid Distribution of Enrofloxacin in Canines (µg/g or µg/mL) 2-4 hours Post-Administration

Tissue/FluidConcentration (Mean ± SD)Reference
Plasma 0.33 ± 0.14[5]
Alveolar Macrophages 3.34 ± 2.4[5]
Epithelial Lining Fluid 4.79 ± 5.0[5]
Bone (Cortical) 0.15 - 0.29[6]
Liver 3.02[7]
Spleen 1.45[7]
Kidney 4.5 - 5.5
Urine >10.0
Prostate 23.5[8]
Cerebral Cortex 5.7[8]
Cerebrospinal Fluid 5.3[8]

Metabolism of Enrofloxacin

The primary metabolic pathway for enrofloxacin in dogs is N-de-ethylation to form ciprofloxacin.[2] This biotransformation is significant, with approximately 40% of the administered enrofloxacin being converted to ciprofloxacin after both intravenous and oral administration.[2] This metabolic conversion contributes to the overall antibacterial efficacy of enrofloxacin treatment.

Metabolic Pathway of Enrofloxacin

Enrofloxacin Metabolism Enrofloxacin Enrofloxacin Ciprofloxacin Ciprofloxacin (Active Metabolite) Enrofloxacin->Ciprofloxacin N-de-ethylation (Liver) Other_Metabolites Other Minor Metabolites Enrofloxacin->Other_Metabolites Other biotransformations Excretion Excretion (Urine and Feces) Enrofloxacin->Excretion Ciprofloxacin->Excretion

Caption: Metabolic pathway of enrofloxacin to ciprofloxacin in canines.

Experimental Protocols

The following sections detail standardized methodologies for conducting pharmacokinetic studies of enrofloxacin in canines.

Animal Model and Dosing
  • Subjects: Clinically healthy adult dogs (e.g., Beagles) of a specified sex and weight range are typically used.[9] Animals are acclimatized to the study environment before the experiment.

  • Housing: Dogs are individually housed in cages that allow for the separate collection of urine and feces.

  • Dosing:

    • Intravenous (IV) Administration: A single dose of enrofloxacin (e.g., 5 mg/kg body weight) is administered via a cephalic vein.[1]

    • Oral (PO) Administration: A single dose of enrofloxacin (e.g., 5 mg/kg body weight) is administered as a tablet.[9]

  • Washout Period: In cross-over study designs, a washout period of at least 21 days is maintained between treatments.

Sample Collection
  • Blood Sampling: Blood samples (approximately 2-3 mL) are collected from a jugular or cephalic vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[10]

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 1500 x g for 10 minutes) to separate the plasma, which is then stored at -20°C or lower until analysis.

  • Urine and Feces Collection: Total urine and feces are collected at specified intervals (e.g., 0-24, 24-48, and 48-72 hours) post-dosing to determine the extent of excretion.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase high-performance liquid chromatography (HPLC) method with fluorescence detection is commonly employed for the simultaneous quantification of enrofloxacin and ciprofloxacin in canine plasma.[1]

  • Sample Preparation (Plasma):

    • Thaw plasma samples at room temperature.

    • To 0.5 mL of plasma, add an internal standard (e.g., ofloxacin).

    • Precipitate plasma proteins by adding a precipitating agent (e.g., acetonitrile or perchloric acid).

    • Vortex the mixture and then centrifuge (e.g., at 10,000 x g for 10 minutes).

    • Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject a specific volume (e.g., 20 µL) into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an acidic buffer (e.g., 0.05 M phosphoric acid, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detector: Excitation wavelength set at approximately 280 nm and emission wavelength at approximately 450 nm.

  • Quantification: The concentrations of enrofloxacin and ciprofloxacin are determined by comparing their peak areas to those of the standards from a calibration curve.

Experimental Workflow Diagram

Experimental Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_sample_processing Sample Processing cluster_analysis Analytical Phase cluster_data_analysis Data Analysis Animal_Selection Animal Selection and Acclimatization Dosing Drug Administration (IV or PO) Animal_Selection->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Feces_Collection Urine and Feces Collection Dosing->Urine_Feces_Collection Plasma_Separation Plasma Separation via Centrifugation Blood_Sampling->Plasma_Separation Sample_Storage Storage at -20°C Plasma_Separation->Sample_Storage Sample_Preparation Plasma Sample Preparation Sample_Storage->Sample_Preparation HPLC_Analysis HPLC-FLD Analysis Sample_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition and Quantification HPLC_Analysis->Data_Acquisition PK_Modeling Pharmacokinetic Modeling and Parameter Calculation Data_Acquisition->PK_Modeling

Caption: A typical experimental workflow for a canine pharmacokinetic study.

Conclusion

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of enrofloxacin in canines. The data presented in the tables, the detailed experimental protocols, and the visual diagrams of the metabolic pathway and experimental workflow offer valuable resources for researchers, scientists, and drug development professionals. A thorough understanding of these principles is essential for the effective and safe use of enrofloxacin in veterinary medicine and for the development of new antimicrobial therapies.

References

The In Vivo Transformation of Enrofloxacin to Ciprofloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo conversion of enrofloxacin to its active metabolite, ciprofloxacin. Enrofloxacin, a fluoroquinolone antibiotic exclusively developed for veterinary use, undergoes partial de-ethylation to form ciprofloxacin, a potent antimicrobial agent also used in human medicine.[1][2] Understanding the dynamics of this biotransformation is critical for optimizing therapeutic efficacy, ensuring food safety, and mitigating the development of antimicrobial resistance. This document details the metabolic pathways, quantitative conversion rates across various species, and the experimental protocols utilized for their determination.

Metabolic Pathway of Enrofloxacin to Ciprofloxacin

The primary metabolic route for enrofloxacin in most animal species is N-de-ethylation, which converts it to ciprofloxacin.[3][4] This biotransformation is primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver.[1][5] Specifically, studies have implicated CYP3A4 as a key enzyme in this process in broilers, pigs, and humans.[5] The conversion involves the oxidative de-ethylation of the ethylpiperazine ring of the enrofloxacin molecule.[6]

While N-de-ethylation to ciprofloxacin is the major metabolic pathway, other biotransformation processes for enrofloxacin have been identified, including N-oxidation, oxidative decarboxylation, defluorination, and hydroxylation.[4][7] However, ciprofloxacin is the most significant active metabolite contributing to the overall antimicrobial effect of enrofloxacin administration.[8]

Enrofloxacin_Metabolism Enrofloxacin Enrofloxacin Ciprofloxacin Ciprofloxacin (Active Metabolite) Enrofloxacin->Ciprofloxacin N-de-ethylation (Primary Pathway) Other_Metabolites Other Inactive Metabolites Enrofloxacin->Other_Metabolites Other Biotransformations (e.g., N-oxidation) CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4) CYP450->Enrofloxacin Catalyzes

Caption: Metabolic pathway of enrofloxacin to ciprofloxacin.

Quantitative Analysis of In Vivo Conversion

The extent of enrofloxacin's conversion to ciprofloxacin varies significantly among different animal species. This variation is a critical consideration in veterinary pharmacology for determining appropriate dosage regimens. The following tables summarize key pharmacokinetic parameters and conversion ratios from various in vivo studies.

Table 1: Pharmacokinetic Parameters of Enrofloxacin and Ciprofloxacin Following Enrofloxacin Administration in Various Species
SpeciesAdministration Route & DoseEnrofloxacin T½ (h)Ciprofloxacin T½ (h)Enrofloxacin Vd (L/kg)Ciprofloxacin Vd (L/kg)Reference
Dog IV (5 mg/kg)3.47 ± 0.784.20 ± 0.822.45 ± 0.491.92 ± 0.33[9]
Dog Oral (5 mg/kg)3.47 ± 0.784.20 ± 0.822.45 ± 0.491.92 ± 0.33[9]
Badri Cow IV (7.5 mg/kg)4.273.28 ± 0.137.63-[10][11]
Nanyang Cattle IV (2.5 mg/kg)3.592 ± 1.205-1.394 ± 0.349-[12]
Nanyang Cattle IM (2.5 mg/kg)----[12]
Lactating Cow IV (5 mg/kg)~1.7~1.7--[13]
Lactating Cow IM (5 mg/kg)~5.9~5.9--[13]
Lactating Cow SC (5 mg/kg)~5.6~5.6--[13]
Chicken IV (10 mg/kg)10.29 ± 0.45---[14]
Chicken Oral (10 mg/kg)14.23 ± 0.46---[14]
Prairie Dog SC (20 mg/kg)4.63 (total fluoroquinolones)---[15]

T½: Elimination half-life; Vd: Volume of distribution. Values are presented as mean ± standard deviation where available.

Table 2: Conversion Ratio of Enrofloxacin to Ciprofloxacin in Various Species
SpeciesAdministration Route & DoseConversion Ratio (%)Method of CalculationReference
Dog IV (5 mg/kg)40.44 ± 10.08Fraction metabolized[9]
Dog Oral (5 mg/kg)40.17 ± 8.33Fraction metabolized[9]
Badri Cow IV (7.5 mg/kg)11Ratio of AUCs (Ciprofloxacin/Enrofloxacin)[10]
Nanyang Cattle IV (2.5 mg/kg)59.2 ± 9.6-[12]
Nanyang Cattle IM (2.5 mg/kg)31.2 ± 7.7-[12]
Buffalo Calves IV36-[16]

AUC: Area under the plasma concentration-time curve.

Experimental Protocols for Quantification

The accurate quantification of enrofloxacin and ciprofloxacin in biological matrices is predominantly achieved using High-Performance Liquid Chromatography (HPLC).[9][12][13] The following sections detail a generalized experimental workflow and specific methodologies cited in the literature.

General Experimental Workflow

The process of quantifying enrofloxacin and its metabolite ciprofloxacin from in vivo studies typically involves sample collection, preparation, chromatographic separation, and detection.

Experimental_Workflow cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis Animal_Dosing Animal Dosing (IV, IM, Oral, SC) Blood_Sampling Timed Blood Sampling Animal_Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting (Optional) Blood_Sampling->Tissue_Harvesting Plasma_Separation Plasma/Serum Separation Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation (e.g., with acid) Plasma_Separation->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Filtration Filtration (e.g., 0.22 µm) Extraction->Filtration HPLC HPLC Separation Filtration->HPLC Detection Detection (UV or Fluorescence) HPLC->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Caption: General experimental workflow for in vivo studies.

Detailed Methodologies

Sample Preparation:

  • Plasma/Serum: Blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., heparin). Plasma or serum is separated by centrifugation.[10][17]

  • Tissue Homogenization: For residue analysis, tissue samples (e.g., liver, muscle, kidney) are homogenized.[14][17]

  • Extraction: A common method involves protein precipitation with an acid (e.g., phosphoric acid) followed by extraction with an organic solvent like acetonitrile.[17] Dispersive liquid-liquid microextraction (DLLME) has also been proposed as an efficient sample pre-treatment method.[17] The supernatant is then typically filtered through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.[17]

High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a detector is used.

  • Column: Reversed-phase columns, such as a C18 column, are commonly employed for the separation of enrofloxacin and ciprofloxacin.[18]

  • Mobile Phase: The mobile phase typically consists of a mixture of an acidic aqueous buffer (e.g., 0.025M phosphoric acid adjusted to pH 3.0 with triethylamine) and an organic solvent like acetonitrile.[19] A common ratio is 87:13 (buffer:acetonitrile).[19]

  • Detection:

    • UV Detection: Detection is often performed at a specific wavelength, although the exact wavelength can vary between protocols.

    • Fluorescence Detection: This method offers high sensitivity. For enrofloxacin and ciprofloxacin, excitation and emission wavelengths are often set around 275-277 nm and 418-450 nm, respectively.[18][19]

  • Quantification: The concentrations of enrofloxacin and ciprofloxacin in the samples are determined by comparing the peak areas from the chromatograms to a standard curve generated from solutions of known concentrations.[19] The linearity of the assay is typically established over a range of concentrations (e.g., 0.00125 to 0.005 mg/mL).[19]

Factors Influencing the Conversion

Several factors can influence the in vivo conversion of enrofloxacin to ciprofloxacin:

  • Animal Species: As demonstrated in the quantitative tables, there are significant inter-species variations in the extent of metabolism.[15]

  • Route of Administration: The route of administration (e.g., intravenous, intramuscular, oral) can affect the bioavailability and subsequent metabolism of enrofloxacin.[12] For example, in Nanyang cattle, the conversion ratio was higher after IV administration compared to IM administration.[12]

  • Physiological Status: Age, health, and physiological condition (e.g., pregnancy) can alter drug metabolism.[2][20]

  • Drug Interactions: Co-administration of other drugs that are substrates, inhibitors, or inducers of CYP450 enzymes can potentially alter the metabolism of enrofloxacin.[21][22] For instance, enrofloxacin has been shown to inhibit CYP1A2 in rats and CYP3A in sea bass and hens.[6][22]

Conclusion

The in vivo conversion of enrofloxacin to ciprofloxacin is a crucial aspect of its pharmacology, with significant implications for therapeutic outcomes in veterinary medicine. The extent of this biotransformation is highly variable across species and is influenced by several factors. A thorough understanding of these dynamics, supported by robust analytical methodologies such as HPLC, is essential for the rational use of enrofloxacin and for ensuring both animal health and public safety. This guide provides a foundational resource for professionals in drug development and research to further explore and apply this knowledge.

References

The Dawn of a Veterinary Staple: The Initial Discovery and Synthesis of Enrofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Enrofloxacin, a second-generation fluoroquinolone, marked a significant advancement in veterinary medicine, offering broad-spectrum antibacterial activity against a wide range of pathogens. Its discovery and development in the early 1980s by researchers at Bayer AG provided veterinarians with a powerful new tool to combat bacterial infections in animals. This technical guide delves into the core aspects of enrofloxacin's initial discovery, its first chemical synthesis, and its early antibacterial profile, providing detailed experimental protocols and data for scientific and research purposes.

The Genesis of Enrofloxacin: A Bayer Innovation

Enrofloxacin was first synthesized in 1983 by Dr. Klaus Grohe and Dr. H.J. Zeiler at the Bayer AG laboratories in Germany.[1] Their work was part of a broader research program focused on the development of new quinolone carboxylic acid derivatives with potent antibacterial activity. The key innovation that led to the synthesis of enrofloxacin and other related fluoroquinolones was the "Grohe process," a novel method for the synthesis of the quinolone core structure developed by Dr. Grohe in 1975.

The initial synthesis of enrofloxacin is described in a patent filed by Bayer AG in 1981 and published in 1983. This patent, DE3142854A1, laid the groundwork for a new class of highly effective veterinary antibiotics. The commercial product, Baytril®, was introduced to the market in 1988.[2]

The Pioneering Synthesis: A Detailed Experimental Protocol

The initial synthesis of enrofloxacin, as inferred from the examples in the foundational Bayer patent (DE3142854A1), involves a multi-step process culminating in the formation of the active pharmaceutical ingredient. The following is a representative experimental protocol for the synthesis of 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (enrofloxacin).

Experimental Protocol: Synthesis of Enrofloxacin

Step 1: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

This intermediate is a key building block for enrofloxacin. The synthesis, as described in the patent, involves the reaction of a substituted benzoylacetate with an orthoformate and cyclopropylamine, followed by cyclization.

  • Reactants:

    • Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate

    • Base (e.g., potassium carbonate)

    • Solvent (e.g., dimethylformamide)

  • Procedure:

    • A mixture of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate and potassium carbonate in dimethylformamide is heated.

    • The reaction mixture is stirred at an elevated temperature for several hours to facilitate the intramolecular cyclization.

    • After cooling, the mixture is poured into water and acidified to precipitate the product.

    • The crude product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Enrofloxacin)

This final step involves the nucleophilic substitution of the chlorine atom at the 7-position of the quinolone ring with N-ethylpiperazine.

  • Reactants:

    • 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

    • N-ethylpiperazine

    • Solvent (e.g., pyridine or dimethyl sulfoxide)

  • Procedure:

    • A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and an excess of N-ethylpiperazine in a high-boiling polar solvent like pyridine or DMSO is heated.

    • The reaction is typically carried out at a temperature range of 120-140°C for several hours.

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is treated with water, and the pH is adjusted to precipitate the crude enrofloxacin.

    • The product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

ParameterValue
Melting Point 219-221 °C[2]
Molecular Formula C₁₉H₂₂FN₃O₃
Molar Mass 359.40 g/mol

Visualizing the Synthesis and Workflow

To better understand the chemical transformations and experimental procedures, the following diagrams have been generated.

G cluster_0 Step 1: Quinolone Core Synthesis cluster_1 Step 2: N-ethylpiperazine Addition A Substituted Benzoylacetate C Cyclization A->C Reaction B Orthoformate + Cyclopropylamine B->C D 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid C->D F Nucleophilic Substitution D->F E N-ethylpiperazine E->F G Enrofloxacin F->G G A Prepare Bacterial Inoculum C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of Enrofloxacin B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Bacterial Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

References

Enrofloxacin's Efficacy Against Mycoplasma Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma species, a genus of bacteria distinguished by their lack of a cell wall, are significant pathogens in both veterinary and human medicine. This intrinsic resistance to cell wall-active antibiotics like beta-lactams makes treatment challenging.[1][2] Enrofloxacin, a synthetic fluoroquinolone antibiotic, has been a crucial therapeutic agent due to its broad-spectrum activity against various Gram-negative and Gram-positive bacteria, including Mycoplasma spp.[3][4] This guide provides an in-depth analysis of enrofloxacin's activity, mechanisms of action and resistance, and standardized protocols for its evaluation against Mycoplasma.

Mechanism of Action

Enrofloxacin exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[3][5] By forming a complex with these enzymes and the bacterial DNA, enrofloxacin inhibits the re-ligation of cleaved DNA strands, leading to a cascade of events including the cessation of DNA replication and transcription, ultimately resulting in bacterial cell death.[3][5][6] In many Mycoplasma species, DNA gyrase is considered the primary target of enrofloxacin.[7]

Enrofloxacin_Mechanism_of_Action cluster_Cell Mycoplasma Cell Enrofloxacin Enrofloxacin DNA_Gyrase DNA Gyrase (GyrA/GyrB) Enrofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) Enrofloxacin->Topo_IV Inhibits Complex Ternary Complex (Enrofloxacin-Enzyme-DNA) Enrofloxacin->Complex DNA Bacterial DNA DNA_Gyrase->DNA Act on DNA_Gyrase->Complex Topo_IV->DNA Act on Topo_IV->Complex DNA->Complex Replication_Block DNA Replication Blocked Complex->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Diagram 1: Mechanism of action of enrofloxacin in a Mycoplasma cell.

In Vitro Activity of Enrofloxacin

The minimum inhibitory concentration (MIC) is the primary quantitative measure of an antibiotic's in vitro activity. The tables below summarize the MIC ranges, MIC₅₀, and MIC₉₀ values of enrofloxacin against various veterinary Mycoplasma species. These values indicate the concentration of enrofloxacin required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Enrofloxacin MICs for Avian Mycoplasma Species

Mycoplasma SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
M. gallisepticum----[7]
M. synoviae731 to >1628[6]

Table 2: Enrofloxacin MICs for Bovine and Swine Mycoplasma Species

Mycoplasma SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
M. bovis----[2]
M. hyopneumoniae----[8]
M. hyorhinis----[8]

Note: Specific MIC values from cited literature can be highly variable based on geographic location, time of isolate collection, and local antibiotic usage patterns. The provided references indicate studies where such data is available.

Mechanisms of Resistance

Resistance to enrofloxacin in Mycoplasma primarily arises from specific point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[1][6][9] These mutations alter the target enzymes, reducing their affinity for the antibiotic. A common finding is that mutations in the parC gene are often the first step in developing reduced susceptibility, with subsequent mutations in gyrA leading to higher levels of resistance.[2][6] For instance, in M. synoviae, substitutions at positions like Ser81 and Asp84 in ParC are clearly correlated with decreased susceptibility.[6] Similarly, in M. gallisepticum, substitutions at Ser-83 in GyrA and Ser-80 in ParC have a significant impact on resistance.[7]

Enrofloxacin_Resistance_Mechanism cluster_Selection Selective Pressure Enro_Exposure Enrofloxacin Exposure Spontaneous_Mutation Spontaneous Mutations in QRDRs Enro_Exposure->Spontaneous_Mutation Applies pressure ParC_Mutation Mutation in parC (e.g., Ser81→Pro) Spontaneous_Mutation->ParC_Mutation Primary mutation GyrA_Mutation Mutation in gyrA (e.g., Ser83→Arg) ParC_Mutation->GyrA_Mutation Secondary mutation (leads to higher resistance) Resistant_Population Selection of Resistant Mycoplasma Population ParC_Mutation->Resistant_Population GyrA_Mutation->Resistant_Population Treatment_Failure Clinical Treatment Failure Resistant_Population->Treatment_Failure MIC_Workflow start Start prep_media Prepare Mycoplasma Broth (e.g., Friis, SP4) start->prep_media prep_abx Prepare Serial Dilutions of Enrofloxacin in 96-Well Plate prep_media->prep_abx prep_inoculum Prepare Standardized Mycoplasma Inoculum (10^4-10^5 CCU/mL) prep_abx->prep_inoculum inoculate Inoculate Plate Wells with Mycoplasma Suspension prep_inoculum->inoculate controls Include Positive (No Drug) & Negative (No Mycoplasma) Controls inoculate->controls incubate Seal Plate and Incubate at 37°C controls->incubate read Read Results After Appropriate Incubation Time incubate->read determine_mic Determine MIC: Lowest concentration inhibiting color change/growth read->determine_mic end End determine_mic->end

References

The Molecular Basis of Enrofloxacin's Broad-Spectrum Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Enrofloxacin, a second-generation fluoroquinolone antibiotic, is widely utilized in veterinary medicine due to its potent, broad-spectrum bactericidal activity. This technical guide delves into the molecular mechanisms underpinning its efficacy against a wide range of Gram-negative and Gram-positive bacteria. We will explore its primary cellular targets, the structural basis of its inhibitory action, and the factors contributing to its broad-spectrum character. Furthermore, this guide presents quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of its mechanism and associated research workflows.

Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

Enrofloxacin's bactericidal effect is a direct consequence of its interaction with two essential bacterial enzymes: DNA gyrase (GyrA, GyrB) and topoisomerase IV (ParC, ParE) . These enzymes are critical for managing DNA topology—including replication, recombination, and repair—by introducing transient double-stranded breaks to allow for DNA strand passage.

Enrofloxacin stabilizes the transient complex formed between these enzymes and DNA, creating a "cleavable complex". This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-stranded DNA breaks. The resulting chromosomal damage triggers the SOS response and ultimately leads to rapid bacterial cell death.

Enrofloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Enrofloxacin Enrofloxacin Enzyme_DNA_Complex Topoisomerase-DNA Cleavable Complex Enrofloxacin->Enzyme_DNA_Complex Stabilizes Complex DNA_Replication_Fork DNA Replication Fork Topo_IV Topoisomerase IV (Gram-Positive Target) DNA_Replication_Fork->Topo_IV Decatenates daughter chromosomes Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase (Gram-Negative Target) Supercoiled_DNA->DNA_Gyrase Introduces negative supercoils Relaxed_DNA Relaxed/Decatenated DNA DS_Breaks Double-Strand DNA Breaks Enzyme_DNA_Complex->DS_Breaks Prevents DNA re-ligation Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Triggers SOS Response DNA_Gyrase->Enzyme_DNA_Complex Topo_IV->Enzyme_DNA_Complex

Caption: Enrofloxacin's mechanism of action, inhibiting DNA gyrase and topoisomerase IV.

The Foundation of Broad-Spectrum Activity

The remarkable breadth of enrofloxacin's activity stems from its ability to effectively inhibit both DNA gyrase and topoisomerase IV. While both enzymes are present in most bacteria, their sensitivity to fluoroquinolones differs between bacterial types:

  • Gram-Negative Bacteria: In organisms like E. coli and Salmonella spp., DNA gyrase is the primary and most sensitive target for enrofloxacin.

  • Gram-Positive Bacteria: In organisms such as Staphylococcus aureus and Streptococcus spp., topoisomerase IV is generally the primary target.

This dual-targeting capability ensures that enrofloxacin can effectively disrupt DNA replication in a wide variety of bacterial pathogens, a key factor in its classification as a broad-spectrum antibiotic. The affinity for these targets can be influenced by specific mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes.

Quantitative Efficacy Data

The efficacy of enrofloxacin is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The tables below summarize representative MIC values for enrofloxacin against common veterinary pathogens.

Table 1: Enrofloxacin MIC Values for Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliATCC 259220.008 - 0.03
Salmonella TyphimuriumATCC 140280.015 - 0.06
Pasteurella multocidaField Isolates≤0.015 - 0.03
Pseudomonas aeruginosaATCC 278530.5 - 2.0
Klebsiella pneumoniaeClinical Isolates0.03 - 0.25

Table 2: Enrofloxacin MIC Values for Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 292130.06 - 0.25
Staphylococcus pseudintermediusClinical Isolates0.06 - 0.5
Streptococcus suisField Isolates0.25 - 1.0
Enterococcus faecalisATCC 292120.5 - 2.0
Bacillus subtilisATCC 66330.12

Note: MIC values can vary between strains and testing methodologies.

Key Experimental Protocols

The determination of MIC values and the assessment of enzyme inhibition are fundamental to understanding enrofloxacin's efficacy.

Protocol: Broth Microdilution for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of enrofloxacin that inhibits the visible growth of a target bacterium in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Enrofloxacin stock solution

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Incubator (35-37°C)

Procedure:

  • Preparation of Antibiotic Dilutions: Create a serial two-fold dilution of enrofloxacin in CAMHB across the wells of a microtiter plate. For example, from 16 µg/mL down to 0.015 µg/mL.

  • Well Reservation: Leave wells for a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of enrofloxacin in which there is no visible turbidity (growth).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Start Start Prepare_Drug Prepare Enrofloxacin Stock Solution Start->Prepare_Drug Prepare_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Create 2-fold Serial Dilutions of Enrofloxacin in Plate Prepare_Drug->Serial_Dilution Inoculate Inoculate Wells with Standardized Bacterial Suspension (Final ~5x10^5 CFU/mL) Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (16-20h at 37°C) Inoculate->Incubate Read_Plate Visually Inspect Plate for Turbidity Incubate->Read_Plate Determine_MIC Identify Lowest Concentration with No Visible Growth Read_Plate->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay directly measures the effect of enrofloxacin on the enzymatic activity of DNA gyrase.

Objective: To quantify the inhibitory effect of enrofloxacin on the supercoiling activity of DNA gyrase.

Materials:

  • Purified DNA gyrase enzyme (subunits A and B)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

  • Enrofloxacin at various concentrations

  • Agarose gel electrophoresis equipment

  • DNA stain (e.g., Ethidium Bromide)

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of enrofloxacin. Include a no-drug control and a no-enzyme control.

  • Enzyme Addition: Add purified DNA gyrase to all tubes except the no-enzyme control.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop buffer (containing EDTA and a loading dye).

  • Analysis: Analyze the DNA topology by running the samples on an agarose gel. Relaxed and supercoiled DNA will migrate at different rates.

  • Visualization: Stain the gel with a DNA stain and visualize under UV light. The degree of inhibition is determined by the reduction in the supercoiled DNA band in the presence of enrofloxacin.

Logical Progression to Bacterial Resistance

Despite its efficacy, resistance to enrofloxacin can develop. The primary mechanisms involve a logical progression of cellular changes that reduce the drug's effectiveness.

Resistance_Logic cluster_mechanisms Primary Resistance Mechanisms Enrofloxacin_Exposure Sustained/Sub-lethal Enrofloxacin Exposure Target_Mutation Target Modification: Mutations in QRDR of gyrA or parC genes Enrofloxacin_Exposure->Target_Mutation Efflux_Upregulation Reduced Accumulation: Upregulation of Efflux Pumps (e.g., AcrAB-TolC) Enrofloxacin_Exposure->Efflux_Upregulation Decreased_Binding Decreased Enrofloxacin Binding Affinity to Target Target_Mutation->Decreased_Binding Increased_Export Increased Export of Enrofloxacin from Cell Efflux_Upregulation->Increased_Export High_Level_Resistance High-Level Clinical Resistance Decreased_Binding->High_Level_Resistance Increased_Export->High_Level_Resistance

Caption: Logical pathways leading to bacterial resistance against enrofloxacin.

Conclusion

The potent, broad-spectrum efficacy of enrofloxacin is firmly rooted in its molecular design, which allows for the dual inhibition of DNA gyrase and topoisomerase IV. This action effectively halts DNA replication in a wide array of both Gram-negative and Gram-positive bacteria. Understanding this molecular basis, supported by quantitative efficacy data and robust experimental protocols, is paramount for its responsible use in clinical settings and for the future development of next-generation antimicrobial agents.

Methodological & Application

Application Notes and Protocols for Enrofloxacin Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is widely used in veterinary medicine to treat a variety of infections. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Determining the MIC of enrofloxacin is a critical step in assessing its efficacy against specific bacterial isolates, monitoring for the development of resistance, and establishing appropriate therapeutic dosing regimens.

These application notes provide detailed protocols for determining the MIC of enrofloxacin using the broth microdilution and agar dilution methods, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation: Enrofloxacin MIC Breakpoints

The interpretation of MIC values is crucial for clinical decision-making. The CLSI has established breakpoints to categorize bacterial isolates as susceptible (S), intermediate (I), or resistant (R) to enrofloxacin. Recently, a "susceptible-dose dependent" (SDD) category has been introduced for certain pathogens, indicating that susceptibility is dependent on the dosage regimen.[1][2]

Table 1: CLSI Interpretive Categories and MIC Breakpoints for Enrofloxacin in Dogs. [3][4]

Interpretive CategoryPrevious MIC Breakpoint (µg/mL)Revised MIC Breakpoint (µg/mL)Dosage for Revised Breakpoint
Susceptible (S)≤ 0.5≤ 0.065 mg/kg
Susceptible-Dose Dependent (SDD)-0.1210 mg/kg
Susceptible-Dose Dependent (SDD)-0.2520 mg/kg
Intermediate (I)1–2--
Resistant (R)≥ 4≥ 0.5-

Table 2: Enrofloxacin MIC Breakpoints for Other Veterinary Pathogens. [5]

PathogenHostSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
Pasteurella multocidaCattle, Swine≤ 0.250.5 - 1≥ 2
Mannheimia haemolyticaCattle≤ 0.250.5 - 1≥ 2
Actinobacillus pleuropneumoniaeSwine≤ 0.250.5≥ 1
Avian Pathogenic E. coli (APEC)Poultry≤ 0.250.5 - 1≥ 2

Experimental Protocols

The following are standardized methods for determining the MIC of enrofloxacin. It is essential to adhere to aseptic techniques throughout these procedures.

Protocol 1: Broth Microdilution Method

This method is widely used due to its efficiency in testing multiple isolates and concentrations simultaneously.[6][7]

Materials:

  • Enrofloxacin powder of known potency

  • Sterile cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Enrofloxacin Stock Solution:

    • Prepare a stock solution of enrofloxacin at a concentration of 1000 µg/mL or higher in a suitable solvent as recommended by the manufacturer.

    • Sterilize the stock solution by membrane filtration.

  • Preparation of Enrofloxacin Working Solutions:

    • Perform serial two-fold dilutions of the enrofloxacin stock solution in CAMHB to achieve a range of concentrations (e.g., 0.004 to 32 µg/mL).[6]

    • These working solutions should be at twice the final desired concentration.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate enrofloxacin working solution into each well of a 96-well plate.

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final enrofloxacin concentrations.[6]

    • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Seal the microtiter plates to prevent evaporation.

    • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of enrofloxacin that shows no visible bacterial growth (i.e., no turbidity) in the well.

    • Reading can be done visually or with a microplate reader.

Protocol 2: Agar Dilution Method

This method is considered a reference method and is useful for testing a large number of isolates against a few antimicrobial agents.

Materials:

  • Enrofloxacin powder of known potency

  • Sterile Mueller-Hinton agar (MHA)

  • Bacterial isolates for testing

  • Quality control (QC) strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., multipoint replicator)

  • Sterile petri dishes

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Enrofloxacin-Containing Agar Plates:

    • Prepare a series of enrofloxacin stock solutions at 10 times the desired final concentrations.

    • Melt MHA and cool to 45-50°C.

    • Add 1 part of each enrofloxacin stock solution to 9 parts of molten MHA to create plates with the desired final concentrations (e.g., 0.004 to 32 µg/mL).[6]

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the broth microdilution method (Step 3).

    • The final inoculum density on the agar surface should be approximately 10⁴ CFU per spot.[6]

  • Inoculation of Agar Plates:

    • Using a multipoint replicator, spot-inoculate the prepared bacterial suspensions onto the surface of the enrofloxacin-containing agar plates and the control plate.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of enrofloxacin that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.

Visualization of Protocols and Logic

Experimental Workflow: Broth Microdilution MIC Testing

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Enrofloxacin Stock Solution B Perform Serial Dilutions in CAMHB A->B E Dispense Enrofloxacin Dilutions into 96-Well Plate B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Final Density C->D F Inoculate Wells with Bacterial Suspension D->F E->F G Incubate at 35°C for 16-20 hours F->G H Read Plate for Visible Growth (Turbidity) G->H I Determine MIC: Lowest Concentration with No Visible Growth H->I

Caption: Workflow for Enrofloxacin Broth Microdilution MIC Testing.

Logic Diagram: Interpretation of MIC Results

MIC_Interpretation_Logic start MIC Value (µg/mL) is_le_006 ≤ 0.06 ? start->is_le_006 s Susceptible sdd Susceptible-Dose Dependent r Resistant is_le_006->s Yes is_012 = 0.12 ? is_le_006->is_012 No is_012->sdd Yes is_025 = 0.25 ? is_012->is_025 No is_025->sdd Yes is_ge_05 ≥ 0.5 ? is_025->is_ge_05 No is_ge_05->r Yes

Caption: Logic for Interpreting Enrofloxacin MIC Results in Dogs (Revised CLSI).

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Enrofloxacin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is widely used in veterinary medicine to treat bacterial infections in animals. Accurate and reliable quantification of Enrofloxacin in pharmaceutical formulations and biological matrices is crucial for ensuring dosage accuracy, monitoring therapeutic efficacy, and conducting pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique that offers high sensitivity, specificity, and accuracy for the determination of Enrofloxacin.

This application note provides a detailed protocol for the quantification of Enrofloxacin using a reversed-phase HPLC (RP-HPLC) method. The described method is simple, rapid, and has been validated according to the International Council for Harmonisation (ICH) guidelines, making it suitable for routine quality control and research applications.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Enrofloxacin, a moderately polar compound, is injected into the HPLC system. It partitions between the mobile phase and the stationary phase based on its hydrophobicity. The components of the sample are separated based on their differential affinity for the stationary phase. A more polar mobile phase results in a shorter retention time for Enrofloxacin. The eluted compound is then detected by a UV-Vis detector at a specific wavelength, and the resulting peak area is proportional to the concentration of Enrofloxacin in the sample.

Materials and Reagents

  • Enrofloxacin reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified by a water purification system)

  • Phosphoric acid (analytical grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Sodium hydroxide (analytical grade)

  • Phosphate buffer

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

This section outlines two distinct, validated HPLC methods for the quantification of Enrofloxacin. Method 1 is a simple isocratic method suitable for routine analysis of pharmaceutical formulations. Method 2 employs a gradient elution, which can be advantageous for analyzing Enrofloxacin in complex matrices or for the simultaneous determination of its metabolites.

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
HPLC System Any standard HPLC system with a UV-Vis detectorHPLC system with a gradient pump and UV-Vis detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20, v/v)[1][2]A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Program N/ATime (min)
0
10
15
16
20
Flow Rate 1.0 mL/min[1][2]1.0 mL/min
Detection Wavelength 270 nm[1][2]278 nm
Injection Volume 20 µL20 µL
Column Temperature Ambient (or controlled at 25 °C)Ambient (or controlled at 30 °C)

Experimental Protocols

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of Enrofloxacin reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase (for Method 1) or a mixture of Acetonitrile:Water (50:50, v/v) (for Method 2) and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.[1][3]

Sample Preparation

The sample preparation procedure will vary depending on the matrix.

For Pharmaceutical Formulations (e.g., Tablets):

  • Weigh and finely powder 20 tablets to obtain a homogenous sample.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Enrofloxacin and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

For Biological Matrices (e.g., Animal Tissue):

  • Homogenize a known weight (e.g., 1 g) of the tissue sample.

  • Add a suitable extraction solvent (e.g., a mixture of acetonitrile and phosphoric acid solution).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to precipitate proteins and other interfering substances.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • The filtered extract may require further cleanup using solid-phase extraction (SPE) if the matrix is particularly complex.

System Suitability

Before starting the analysis, the suitability of the HPLC system should be verified. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters. The acceptance criteria are based on common pharmaceutical industry practices.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Data Presentation

The following tables summarize the expected quantitative data from the validated HPLC methods for Enrofloxacin.

Table 1: Chromatographic Performance and Validation Data

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Retention Time (min) ~3.4[1][2]Dependent on gradient profile
Linearity Range (µg/mL) 0.1 - 0.6[1][2]1 - 50
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (µg/mL) 0.001[1][2]~0.1
Limit of Quantification (LOQ) (µg/mL) 0.03[1][2]~0.3
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) < 2%< 2%

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of Enrofloxacin.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_result Result Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Final_Report Final Report Quantification->Final_Report

Caption: General workflow for HPLC analysis of Enrofloxacin.

Logical Relationship of Method Validation Parameters

The following diagram shows the logical relationship between key HPLC method validation parameters as per ICH guidelines.

validation_parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Key parameters for HPLC method validation.

Conclusion

The described HPLC methods are suitable for the reliable quantification of Enrofloxacin in both pharmaceutical and biological samples. Method 1 offers a rapid and straightforward approach for routine quality control, while Method 2 provides enhanced separation for more complex analytical challenges. Proper method validation, including system suitability checks, is essential to ensure the accuracy and precision of the results. Researchers, scientists, and drug development professionals can adapt these protocols to meet their specific analytical needs.

References

Application Notes: Developing a Murine Model for Enrofloxacin Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin is a broad-spectrum fluoroquinolone antibiotic developed exclusively for veterinary use.[1] It exhibits concentration-dependent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[3][4] To evaluate the in vivo efficacy of Enrofloxacin and establish optimal dosing regimens, robust and reproducible animal models are indispensable. These models bridge the gap between in vitro susceptibility testing and clinical outcomes.

This document provides detailed application notes and protocols for establishing a murine model to study the efficacy of Enrofloxacin. It covers in vitro susceptibility testing, common in vivo infection models, and key methods for evaluating therapeutic outcomes.

Part 1: Pre-clinical Evaluation (In Vitro)

Before proceeding to in vivo studies, it is crucial to determine the in vitro susceptibility of the target pathogen to Enrofloxacin. The Minimum Inhibitory Concentration (MIC) is the primary parameter used.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values of Enrofloxacin

This table summarizes MIC values for Enrofloxacin against common veterinary pathogens, providing a baseline for strain selection and dose estimation.

Bacterial SpeciesIsolate TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coliBovine Uterine Isolates≤0.25-[2]
Salmonella typhimuriumAnimal Isolates0.25-[5]
Pasteurella multocidaAnimal Isolates-0.03[5]
Mannheimia haemolyticaBovine Respiratory Isolates0.16 - 0.5-[6]
Staphylococcus aureusCanine/Feline Isolates0.1250.25[7]
Pseudomonas aeruginosaAnimal Isolates1.04.0[2]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method, a standard for quantitative MIC testing.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Enrofloxacin analytical standard

  • Bacterial isolate, grown to log phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or PBS

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Enrofloxacin in an appropriate solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of Enrofloxacin in MHB across the wells of a 96-well plate to achieve a range of concentrations (e.g., 32 µg/mL to 0.015 µg/mL). Leave a well for a positive control (no antibiotic) and a negative control (no bacteria).

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of Enrofloxacin that completely inhibits visible bacterial growth.

Part 2: Animal Model Development (In Vivo)

The selection of an appropriate animal model is critical and depends on the research question. The neutropenic thigh infection model is a highly standardized and widely used model for evaluating antimicrobial efficacy against localized soft tissue infections.[8][9] The sepsis model is used to study systemic infections.[10]

Enrofloxacin's Mechanism of Action

Enrofloxacin targets bacterial enzymes that control DNA topology, DNA gyrase and topoisomerase IV.[3] By binding to these enzymes, it stabilizes the enzyme-DNA complex, leading to breaks in the DNA that are fatal to the bacterium.[4][11]

G Enrofloxacin Enrofloxacin EnzymeComplex DNA Gyrase & Topoisomerase IV Enrofloxacin->EnzymeComplex Binds to Stabilization Stabilizes Enzyme-DNA Cleavage Complex EnzymeComplex->Stabilization ReplicationFork Blocks DNA Replication Fork Stabilization->ReplicationFork DSB Double-Strand DNA Breaks ReplicationFork->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Mechanism of Enrofloxacin Action

General Experimental Workflow

The overall workflow for an in vivo efficacy study follows a standardized sequence of events to ensure reproducibility and reliable data.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (≥72h) Neutropenia Induction of Neutropenia (e.g., Cyclophosphamide) Acclimatization->Neutropenia Infection Bacterial Challenge (e.g., Thigh Injection) Neutropenia->Infection Inoculum Bacterial Inoculum Preparation Inoculum->Infection Treatment Enrofloxacin Administration (e.g., SC, PO) Infection->Treatment Monitoring Clinical Monitoring (Weight, Behavior) Treatment->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Bacteriology Quantitative Bacteriology (CFU/g) Euthanasia->Bacteriology Histo Histopathology Euthanasia->Histo PK Pharmacokinetics Euthanasia->PK

General Workflow for In Vivo Efficacy Study

Protocol 2: Murine Neutropenic Thigh Infection Model

This model is ideal for studying the pharmacodynamics of antibiotics in the absence of a significant host immune response.[8][12]

Materials:

  • 6-week-old female ICR or CD-1 mice (23-27 g)

  • Cyclophosphamide

  • Bacterial strain (e.g., E. coli, S. aureus) grown to mid-log phase

  • Sterile saline

  • Isoflurane for anesthesia

  • Enrofloxacin solution for injection

Procedure:

  • Acclimatization: House mice for at least 3 days prior to the experiment with free access to food and water.

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal (IP) injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[13] This depletes neutrophils to <100 cells/mm³.[13]

  • Infection: Anesthetize the mice using isoflurane. Inject 0.1 mL of the bacterial suspension (e.g., 10⁶ - 10⁷ CFU/mL) into the thigh muscle of one or both hind limbs.[1][9]

  • Treatment: Initiate Enrofloxacin treatment at a predetermined time post-infection (e.g., 2 hours). Administer the drug via the desired route (e.g., subcutaneous).[13] Doses can range from 0.78 to 50 mg/kg or higher depending on the pathogen.[1]

  • Endpoint Analysis: At the end of the study period (typically 24 hours post-treatment initiation), euthanize the mice. Aseptically dissect the thigh muscle for quantitative bacteriology and/or histopathology.[13]

Protocol 3: Murine Sepsis Model (Monomicrobial)

This model mimics a systemic infection derived from a primary source.[10]

Materials:

  • C57BL/6 or CD-1 mice

  • Bacterial strain (e.g., E. coli)

  • Sterile saline or PBS

  • Enrofloxacin solution

Procedure:

  • Acclimatization: As described in Protocol 2.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline to the desired concentration (e.g., 10⁸ CFU for E. coli).[14] The exact inoculum must be determined empirically to achieve a non-lethal but robust infection for the study duration.

  • Infection: Inject the bacterial suspension intraperitoneally (IP) or intravenously (IV).[10] IP injection is common and technically simpler.

  • Treatment: Administer Enrofloxacin at a specified time post-infection (e.g., 1-2 hours). A subcutaneous dose of 5 mg/kg has been shown to be effective in a mouse sepsis model.[15]

  • Monitoring and Endpoint: Monitor mice for clinical signs of sepsis (e.g., lethargy, piloerection, weight loss). At the study endpoint, collect blood for bacterial counts and harvest organs (spleen, liver) for quantitative bacteriology and histopathology.[16]

Part 3: Efficacy Evaluation

Efficacy is assessed through a combination of pharmacokinetic/pharmacodynamic (PK/PD) analysis and direct measurement of bacterial burden and tissue damage.

Section 3.1: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

For concentration-dependent antibiotics like Enrofloxacin, the key PK/PD indices that correlate with efficacy are the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) and the ratio of the 24-hour Area Under the Curve to the MIC (AUC₂₄/MIC).[1][17] An AUC/MIC ratio of >125 is often targeted for successful therapy against Gram-negative bacteria.[17][18]

G cluster_pk cluster_pd cluster_index Dose Drug Dose & Administration Route PK Pharmacokinetics (PK) (What the body does to the drug) Dose->PK Cmax Cmax PK->Cmax AUC AUC PK->AUC PD Pharmacodynamics (PD) (What the drug does to the bacteria) Outcome Therapeutic Outcome (Bacterial Eradication) PD->Outcome Cmax_MIC Cmax / MIC Cmax->Cmax_MIC AUC_MIC AUC / MIC Cmax->AUC_MIC AUC->Cmax_MIC AUC->AUC_MIC MIC MIC MIC->Cmax_MIC MIC->AUC_MIC Cmax_MIC->PD AUC_MIC->PD

Relationship between PK, PD, and Therapeutic Outcome

Table 2: Example Pharmacokinetic Parameters of Enrofloxacin in Mice

Pharmacokinetic parameters can vary between species. This data is essential for translating doses and predicting exposure.

Administration RouteDose (mg/kg)Cmax (µg/mL)Half-life (minutes)Clearance (mL/min/kg)Reference
IV--8968.1[19][20]
Subcutaneous50.405--[15]
Protocol 4: Quantitative Bacteriology (CFU Enumeration)

This protocol determines the number of viable bacteria remaining in a tissue sample after treatment.

Materials:

  • Aseptically harvested tissue (e.g., thigh muscle, spleen)

  • Sterile PBS

  • Tissue homogenizer (e.g., bead beater or rotor-stator)

  • Sterile 1.5 mL microcentrifuge tubes

  • Tryptic Soy Agar (TSA) or other appropriate agar plates

  • Serological pipettes and pipette tips

Procedure:

  • Sample Preparation: Weigh the aseptic tissue sample. Place it in a tube with a known volume of sterile, cold PBS (e.g., 1 mL for thigh muscle).

  • Homogenization: Homogenize the tissue until it is completely dissociated.[12]

  • Serial Dilution: Perform 10-fold serial dilutions of the tissue homogenate in sterile PBS or saline.

  • Plating: Plate a known volume (e.g., 100 µL) of several appropriate dilutions onto agar plates in duplicate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

  • Colony Counting: Count the colonies on plates that have between 30 and 300 colonies.

  • Calculation: Calculate the number of Colony Forming Units (CFU) per gram of tissue using the following formula: CFU/gram = (Number of colonies × Dilution factor) / (Volume plated in mL × Tissue weight in g)

Protocol 5: Histopathological Analysis

Histopathology provides a qualitative and semi-quantitative assessment of tissue damage, inflammation, and bacterial presence.

Materials:

  • Harvested tissue

  • 10% Neutral Buffered Formalin

  • Paraffin wax

  • Microtome

  • Glass microscope slides

  • Hematoxylin and Eosin (H&E) staining reagents

Procedure:

  • Fixation: Immediately fix the harvested tissue in 10% neutral buffered formalin for 24 hours.[21][22]

  • Processing: Dehydrate the tissue through a series of graded alcohols, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 5 µm) of the paraffin-embedded tissue using a microtome and mount them on glass slides.

  • Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E).[23][24] The basic steps include staining with hematoxylin (stains nuclei blue), differentiation, bluing, and counterstaining with eosin (stains cytoplasm and extracellular matrix pink/red).[24]

  • Microscopic Examination: A pathologist can examine the slides to score for parameters such as inflammation, necrosis, edema, and bacterial colonization.[25]

Table 3: Example Data Presentation for Efficacy Endpoints

Data should be clearly structured to allow for easy comparison between treatment groups.

Treatment GroupDose (mg/kg)NMean Bacterial Load (Log₁₀ CFU/g ± SD)Mean Histopathology Score (± SD)
Vehicle Control-57.5 ± 0.43.5 ± 0.5
Enrofloxacin2.555.2 ± 0.62.1 ± 0.4
Enrofloxacin5.053.1 ± 0.51.2 ± 0.3
Enrofloxacin10.05<2.0 (Limit of Detection)0.8 ± 0.2

References

Application Notes and Protocols for Testing Enrofloxacin Against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in both clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. Enrofloxacin, a fluoroquinolone antibiotic, is widely used in veterinary medicine and has demonstrated efficacy against a broad spectrum of planktonic bacteria. However, its effectiveness against bacteria residing within a biofilm matrix requires specialized testing protocols. This document provides detailed application notes and experimental protocols for evaluating the efficacy of enrofloxacin against bacterial biofilms, with a focus on quantitative data analysis and visualization of relevant biological pathways.

The primary mechanism of action for enrofloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2] This action ultimately leads to bacterial cell death. When bacteria are organized in a biofilm, the extracellular polymeric substance (EPS) matrix can hinder antibiotic penetration, and the altered physiological state of the bacteria can further reduce susceptibility. Therefore, it is crucial to determine the Minimum Biofilm Eradication Concentration (MBEC), which is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Data Presentation

The following tables summarize the quantitative data on the efficacy of enrofloxacin against biofilms of key bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Enrofloxacin against Planktonic Bacteria

Bacterial SpeciesStrainMIC (µg/mL)MBC (µg/mL)Reference
Escherichia coliAnhui 1120.250.5[3]
Escherichia coliO101/K990.43-[4][5]
Escherichia coliClinical Isolates (MIC50)0.25-[5]
Escherichia coliClinical Isolates (MIC90)16-[3]

Note: MIC and MBC values for planktonic bacteria serve as a baseline for comparison with biofilm susceptibility.

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Enrofloxacin

Bacterial SpeciesStrainMBEC (µg/mL)CommentsReference
Escherichia coliBovine Mastitis Isolates>0.0125*Subinhibitory concentrations induced biofilm formation.[6]
Pseudomonas aeruginosaATCC 27853Data not available-
Staphylococcus aureusATCC 25923Data not available-

*It is important to note that for some bacterial strains, subinhibitory concentrations of enrofloxacin have been observed to induce biofilm formation.[6]

Experimental Protocols

Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol is used to determine the lowest concentration of enrofloxacin required to eradicate a pre-formed bacterial biofilm.

Materials:

  • 96-well microtiter plate

  • MBEC assay lid (e.g., Calgary Biofilm Device)

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Enrofloxacin stock solution

  • Sterile phosphate-buffered saline (PBS)

  • Resazurin or other viability stain

  • Plate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in the appropriate growth medium, adjusted to a 0.5 McFarland standard.

  • Biofilm Formation:

    • Dispense 150 µL of the bacterial suspension into each well of a 96-well microtiter plate.

    • Place the MBEC lid onto the microtiter plate, ensuring the pegs are submerged in the inoculum.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation on the pegs.

  • Antibiotic Challenge:

    • Prepare serial dilutions of enrofloxacin in the appropriate growth medium in a new 96-well plate.

    • Carefully remove the MBEC lid from the biofilm formation plate and rinse the pegs gently with sterile PBS to remove planktonic bacteria.

    • Transfer the MBEC lid to the plate containing the enrofloxacin dilutions.

    • Incubate at 37°C for 24 hours.

  • Biofilm Eradication Assessment:

    • After incubation, remove the MBEC lid and rinse the pegs again with sterile PBS.

    • Place the MBEC lid into a new 96-well plate containing 200 µL of fresh growth medium in each well.

    • Sonicate the plate for 5-10 minutes to dislodge the remaining viable bacteria from the pegs into the medium.

    • Remove the MBEC lid.

    • Add a viability indicator (e.g., resazurin) to each well and incubate according to the manufacturer's instructions.

    • Determine the MBEC as the lowest concentration of enrofloxacin that prevents bacterial growth (i.e., no color change of the viability indicator).

Crystal Violet Staining Assay for Biofilm Quantification

This protocol is used to quantify the total biofilm biomass after treatment with enrofloxacin.

Materials:

  • 96-well flat-bottom microtiter plate

  • Bacterial culture

  • Appropriate growth medium

  • Enrofloxacin stock solution

  • Sterile PBS

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Plate reader

Procedure:

  • Biofilm Formation and Treatment:

    • Dispense 100 µL of a 0.5 McFarland standardized bacterial suspension into each well of a 96-well plate.

    • Incubate at 37°C for 24-48 hours to allow biofilm formation.

    • Carefully remove the planktonic bacteria by aspiration.

    • Add 100 µL of fresh medium containing serial dilutions of enrofloxacin to the wells. Include a no-antibiotic control.

    • Incubate at 37°C for 24 hours.

  • Staining:

    • Aspirate the medium and gently wash the wells twice with sterile PBS.

    • Air dry the plate for 15-20 minutes.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Quantification:

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

    • Air dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key bacterial signaling pathways potentially affected by fluoroquinolones and the experimental workflow for testing enrofloxacin against biofilms.

experimental_workflow cluster_prep Preparation cluster_biofilm Biofilm Formation & Treatment cluster_quantification Quantification cluster_analysis Data Analysis bacterial_culture Bacterial Culture inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep biofilm_formation Biofilm Formation (24-48h in 96-well plate) inoculum_prep->biofilm_formation enro_prep Enrofloxacin Dilutions enro_treatment Treat with Enrofloxacin (24h) enro_prep->enro_treatment planktonic_removal Remove Planktonic Bacteria biofilm_formation->planktonic_removal planktonic_removal->enro_treatment mbec_assay MBEC Assay enro_treatment->mbec_assay cv_staining Crystal Violet Staining enro_treatment->cv_staining data_analysis Determine MBEC & Quantify Biofilm Inhibition mbec_assay->data_analysis cv_staining->data_analysis

Caption: Experimental workflow for testing enrofloxacin against bacterial biofilms.

quorum_sensing_pathway cluster_p_aeruginosa Pseudomonas aeruginosa Quorum Sensing cluster_enrofloxacin Potential Fluoroquinolone Interference lasI lasI AHL_3_oxo_C12 3-oxo-C12-HSL lasI->AHL_3_oxo_C12 lasR LasR rhlI rhlI lasR->rhlI activates rhlR RhlR lasR->rhlR activates pqsA_E pqsA-E lasR->pqsA_E activates pqsR PqsR lasR->pqsR activates AHL_3_oxo_C12->lasR AHL_C4 C4-HSL rhlI->AHL_C4 rhlR->pqsA_E activates virulence Virulence Factors & Biofilm Formation rhlR->virulence regulates AHL_C4->rhlR PQS PQS pqsA_E->PQS pqsR->rhlR modulates PQS->pqsR enrofloxacin Enrofloxacin dna_gyrase DNA Gyrase/ Topoisomerase IV enrofloxacin->dna_gyrase inhibits sos_response SOS Response dna_gyrase->sos_response induces sos_response->lasR potential indirect effect sos_response->rhlR potential indirect effect

Caption: Quorum sensing in P. aeruginosa and potential interference by enrofloxacin.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize these protocols for their specific bacterial strains and experimental conditions.

References

Application Notes and Protocols for the Use of Enrofloxacin in Cell Culture to Prevent and Eliminate Contamination

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Contamination of cell cultures with microorganisms is a pervasive and critical issue in research, biotechnology, and pharmaceutical development. Among the most common and insidious contaminants are mycoplasma, which, due to their small size and lack of a cell wall, are undetectable by visual inspection and are resistant to many common antibiotics. Such contamination can alter cellular metabolism, growth, and gene expression, leading to unreliable and irreproducible experimental results. Enrofloxacin, a synthetic fluoroquinolone antibiotic, offers a potent solution for both the prevention and elimination of a broad spectrum of bacterial contaminants, including mycoplasma.

Enrofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] This mechanism of action is specific to prokaryotic enzymes, resulting in high efficacy against bacteria with generally low cytotoxicity to eukaryotic cells at effective concentrations.[3] These application notes provide detailed protocols for the prophylactic and therapeutic use of enrofloxacin in cell culture, along with data on its efficacy and cytotoxicity.

Spectrum of Activity

Enrofloxacin is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable tool for broad-spectrum protection of cell cultures.[2] It is particularly effective against mycoplasma species, which are frequent contaminants of continuous cell lines.[3]

Data Presentation

Efficacy of Enrofloxacin in Mycoplasma Elimination

A comparative study on 32 mycoplasma-infected cell lines demonstrated the high efficacy of enrofloxacin (Baytril) in eliminating contamination.[3]

Treatment RegimenCure Rate (%)
Enrofloxacin (Baytril) 94%
Ciprofloxacin91%
BM-Cyclin81%
Mycoplasma Removal Agent (MRA)75%
Recommended Working Concentrations
ApplicationEnrofloxacin Concentration (µg/mL)
Prophylactic (Prevention)1 - 5
Therapeutic (Elimination)10 - 25
Cytotoxicity of Fluoroquinolones in Eukaryotic Cell Lines

Direct IC50 values for enrofloxacin across a wide range of standard cell lines are not extensively published. However, data from related fluoroquinolones, such as ciprofloxacin, can provide an indication of the potential cytotoxic concentrations. It has been noted that the IC50 values of enrofloxacin can vary significantly depending on the cell type, with hematopoietic cell lines showing greater sensitivity.[3]

Cell LineCompoundIC50 (µg/mL)
Canine Osteosarcoma (Abrams)Enrofloxacin~40 (concentration used for in vitro studies)[4]
Human Lung Carcinoma (A549)Ciprofloxacin102.1 (after 48h)[5]
Human Hepatocellular Carcinoma (HepG2)Ciprofloxacin>1000 (low cytotoxicity observed)[5]
Human Breast Adenocarcinoma (MCF7)Ciprofloxacin derivative (CCH)54 (after 24h)[6]
African Green Monkey Kidney (Vero)Not AvailableNot Available
Human Embryonic Kidney (HEK293)Not AvailableNot Available

Note: The provided IC50 values are for ciprofloxacin or its derivatives and should be used as a reference for the potential cytotoxicity of fluoroquinolones. Researchers should perform their own cytotoxicity assays to determine the optimal, non-toxic concentration of enrofloxacin for their specific cell lines.

Experimental Protocols

Preparation of Enrofloxacin Stock Solution

Materials:

  • Enrofloxacin powder (crystalline solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • To prepare a 10 mg/mL stock solution, dissolve the appropriate amount of enrofloxacin powder in DMSO. Gentle warming may be required to fully dissolve the powder.[1]

  • For aqueous-based stock solutions, first dissolve enrofloxacin in a small volume of DMSO and then dilute with sterile water or PBS to the final desired concentration. Note that enrofloxacin has limited solubility in aqueous buffers.[1]

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. The stock solution is stable for at least one year when stored properly.

Protocol for Prophylactic Use of Enrofloxacin

This protocol is intended for the continuous prevention of bacterial contamination in cell cultures.

Procedure:

  • Thaw an aliquot of the enrofloxacin stock solution.

  • Dilute the stock solution into the complete cell culture medium to a final working concentration of 1-5 µg/mL.

  • Culture cells in the medium containing enrofloxacin as per standard protocols.

  • It is recommended to periodically culture cells without any antibiotics to ensure that the aseptic technique is sound and to unmask any low-level, resistant contaminants.

Protocol for Elimination of Mycoplasma Contamination

This protocol is designed for the treatment of cell cultures with confirmed mycoplasma contamination.

Procedure:

  • Thaw a contaminated cell stock and culture the cells for one passage in antibiotic-free medium.

  • Confirm mycoplasma contamination using a reliable detection method (e.g., PCR-based assay, fluorescent dye staining).

  • Thaw an aliquot of the enrofloxacin stock solution.

  • Dilute the stock solution into the complete cell culture medium to a final working concentration of 10-25 µg/mL.

  • Remove the medium from the contaminated cell culture and replace it with the enrofloxacin-containing medium.

  • Culture the cells for a minimum of two weeks, passaging them as necessary. Maintain the recommended working concentration of enrofloxacin in the medium at each passage.

  • After the two-week treatment period, passage the cells into a complete medium without any antibiotics.

  • Culture the cells for at least two additional weeks in antibiotic-free medium.[3]

  • Re-test for mycoplasma contamination using a reliable detection method to confirm successful elimination. It is crucial to perform this test after the antibiotic-free period to ensure that the contamination has been eradicated and not just suppressed.

Mandatory Visualizations

Enrofloxacin_Mechanism_of_Action cluster_bacteria Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase relaxes supercoils Topoisomerase_IV Topoisomerase IV DNA->Topoisomerase_IV decatenates daughter chromosomes Replication DNA Replication & Transcription DNA_Gyrase->Replication Topoisomerase_IV->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Enrofloxacin Enrofloxacin Enrofloxacin->DNA_Gyrase Inhibits Enrofloxacin->Topoisomerase_IV Inhibits

Caption: Mechanism of action of enrofloxacin on bacterial DNA replication.

Mycoplasma_Elimination_Workflow Start Start: Mycoplasma-Contaminated Cell Culture Confirm Confirm Contamination (e.g., PCR) Start->Confirm Prepare_Media Prepare Medium with 10-25 µg/mL Enrofloxacin Confirm->Prepare_Media Treat Treat Cells for 2 Weeks (Passage as needed with Enrofloxacin medium) Prepare_Media->Treat Remove_Antibiotic Culture in Antibiotic-Free Medium for ≥2 Weeks Treat->Remove_Antibiotic Test_Again Re-test for Mycoplasma Remove_Antibiotic->Test_Again Success Success: Mycoplasma-Free Culture Test_Again->Success Negative Result Failure Failure: Culture Remains Contaminated (Consider alternative antibiotics or discard) Test_Again->Failure Positive Result

References

Application Note: Enrofloxacin Sustained-Release Formulations for Veterinary Medicine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Enrofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic exclusively for veterinary use.[1][2] It is highly effective against a wide range of Gram-negative and Gram-positive bacteria, as well as Mycoplasma species, by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription.[2][3] Enrofloxacin is widely used to treat infections of the respiratory, digestive, and urinary tracts in various animals, including cattle, pigs, dogs, and cats.[1][4] However, conventional formulations often have a relatively short in-vivo half-life, necessitating frequent administration to maintain therapeutic drug concentrations.[5] This can be stressful for the animals and inconvenient for veterinarians and owners.

Sustained-release (SR) or long-acting (LA) formulations offer a solution by maintaining effective plasma drug concentrations for an extended period from a single administration.[6] This approach can reduce the frequency of dosing, minimize the "peak and valley" fluctuations in blood concentration, improve patient compliance, and potentially reduce the overall dose and treatment cost.[5][7] This document outlines various formulation strategies, presents key quantitative data, and provides detailed protocols for the development and evaluation of sustained-release enrofloxacin formulations.

Formulation Strategies for Sustained Release

Several technologies have been employed to develop sustained-release formulations of enrofloxacin. Key strategies include:

  • Polymeric Microspheres: Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) are used to encapsulate enrofloxacin.[8] The drug is released gradually as the polymer matrix degrades and the drug diffuses out.[9] This method has shown promise in prolonging the drug's half-life and can be designed for targeted delivery, such as to the lungs.[2][4][10]

  • Long-Acting Injectable Solutions: These formulations often use co-solvents and viscosity-enhancing agents like polyvinylpyrrolidone (PVP) to create a depot at the injection site from which the drug is slowly released.[6][11] Adjusting the pH and including components like arginine or cyclodextrins can also modify the release profile.[7]

  • Thermosensitive Gels: Polymers that exist as a solution at room temperature but form a gel at body temperature can be used as an injectable drug depot. This allows for easy administration followed by the formation of a sustained-release matrix in situ.

  • Solid Dispersions: For oral administration, creating solid dispersions can improve the dissolution rate and palatability of enrofloxacin, which has very low aqueous solubility.[12][13] While typically for immediate release, this technology can be combined with coatings to achieve a controlled release profile.[5]

Data Presentation: Physicochemical and Pharmacokinetic Properties

Quantitative data from various studies are summarized below to allow for comparison between different formulation approaches.

Table 1: Physicochemical Characteristics of Enrofloxacin Sustained-Release Formulations

Formulation TypePolymer/VehicleParticle Size (µm)Drug Loading (%)Entrapment Efficiency (%)Reference
PLGA NanoparticlesPLGA0.102 ± 0.0061.41 ± 0.2743.8 ± 8.3[8]
MicrospheresN/A10.06 (mean)N/AN/A[2][4][10]

N/A: Data not available in the cited source.

Table 2: In Vitro Release Profile of Enrofloxacin Formulations

Formulation TypeTime (hours)Cumulative Release (%)Key ObservationReference
PLGA Nanoparticles24~60Biphasic release pattern[8]
PLGA Nanoparticles100.8 (4.2 days)96Near-complete release over several days[8]
Microspheres12~40Controlled, slow release compared to raw material[4]
Raw Enrofloxacin1299.8Very rapid dissolution[4]
Injectable Solution0.520Initial burst release[5]
Injectable Solution1280.2Sustained release over 12 hours[5]

Table 3: Comparative Pharmacokinetic Parameters of Enrofloxacin Formulations

FormulationAnimal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Reference
Conventional Injection Rats (Lung Tissue)7.55.95 (µg/g)N/A11.66 (µg·h/g)7.94[2][4][10]
Microspheres Rats (Lung Tissue)7.593.36 (µg/g)N/A508.00 (µg·h/g)13.28[2][4][10]
Long-Acting Injection (A) Pigs (Plasma)2.50.57 ± 0.091.92 ± 0.424.88 ± 0.776.70 ± 1.13[7]
Long-Acting Injection (B) Pigs (Plasma)2.50.81 ± 0.112.33 ± 0.298.87 ± 0.999.34 ± 0.89[7]
Long-Acting Injection (C) Pigs (Plasma)2.50.79 ± 0.101.58 ± 0.207.07 ± 0.927.42 ± 0.91[7]
Reference Injection Pigs (Plasma)2.50.61 ± 0.131.58 ± 0.205.46 ± 0.817.12 ± 0.98[7]
Solid Dispersion Granules Pigs (Plasma)2.50.64 ± 0.211.42 ± 0.347.96 ± 1.2212.58 ± 5.89[13]

Note: Parameters for lung tissue are in µg/g and µg·h/g. Cmax = Maximum Concentration, Tmax = Time to Maximum Concentration, AUC = Area Under the Curve, t½ = Elimination Half-life.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of sustained-release enrofloxacin formulations.

Protocol 1: Preparation of Enrofloxacin-Loaded PLGA Nanoparticles

This protocol is based on the single-emulsion solvent evaporation method.[8]

Materials:

  • Enrofloxacin powder

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)

  • Deionized water

  • Magnetic stirrer

  • High-speed homogenizer or sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and enrofloxacin in DCM. For example, dissolve 100 mg of PLGA and 20 mg of enrofloxacin in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v in deionized water). This will act as the emulsifier.

  • Emulsification: Add the organic phase to a larger volume of the aqueous PVA solution (e.g., 50 mL) under continuous stirring.

  • Homogenization: Immediately homogenize the mixture at high speed (e.g., 15,000 rpm for 5 minutes) or sonicate to form a fine oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate completely, leading to the formation of solid nanoparticles.

  • Particle Collection: Collect the nanoparticles by centrifugation (e.g., 12,000 g for 20 minutes).

  • Washing: Wash the collected nanoparticle pellet multiple times with deionized water to remove residual PVA and un-encapsulated drug. Resuspend the pellet in water and centrifuge again for each wash cycle.

  • Lyophilization: Freeze-dry the final washed pellet to obtain a fine, dry powder of enrofloxacin-loaded nanoparticles, which can be stored for later use.

Protocol 2: In Vitro Drug Release Study

This protocol determines the rate and extent of drug release from the formulation.

Materials:

  • Enrofloxacin SR formulation (e.g., nanoparticles, microspheres)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Shaking incubator or USP Dissolution Apparatus (e.g., Paddle type)

  • Centrifuge tubes or dialysis membranes

  • HPLC system for enrofloxacin quantification

Procedure:

  • Sample Preparation: Accurately weigh a quantity of the enrofloxacin formulation and place it into a container (e.g., a 15 mL centrifuge tube or a dialysis bag).

  • Release Medium: Add a defined volume of pre-warmed (37°C) PBS (pH 7.4) to the container.

  • Incubation: Place the container in a shaking incubator set to 37°C and a suitable agitation speed (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Sample Analysis: Analyze the withdrawn samples for enrofloxacin concentration using a validated HPLC method.[7]

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percent release versus time to obtain the release profile.

Protocol 3: In Vivo Pharmacokinetic Study in Pigs

This protocol outlines the steps for evaluating the pharmacokinetic profile of an SR enrofloxacin formulation following intramuscular injection in pigs.[7]

Materials:

  • Healthy pigs (e.g., 36 pigs, as in the reference study)

  • Enrofloxacin SR injectable formulation

  • Conventional enrofloxacin injection (as a control)

  • Syringes and needles

  • Blood collection tubes (containing anticoagulant, e.g., heparin)

  • Centrifuge

  • HPLC system for plasma drug concentration analysis

Procedure:

  • Animal Acclimatization: Acclimate healthy pigs to the study environment for at least one week before the experiment. Ensure they have free access to feed and water.

  • Dosing: Divide the pigs into treatment groups. Administer a single intramuscular injection of the sustained-release formulation at a specific dose (e.g., 2.5 mg/kg body weight).[7] Another group should receive the conventional formulation as a control.

  • Blood Sampling: Collect blood samples (e.g., 5 mL) from the jugular vein at predetermined time points post-injection (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).

  • Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., 3000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store the collected plasma samples at -20°C or lower until analysis.

  • Plasma Analysis: Determine the concentration of enrofloxacin (and its active metabolite, ciprofloxacin) in the plasma samples using a validated HPLC method with fluorescence detection.[7]

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonLin) to analyze the plasma concentration-time data.[7] Calculate key parameters including Cmax, Tmax, AUC, and elimination half-life (t½).

  • Statistical Analysis: Compare the pharmacokinetic parameters between the SR formulation and the conventional formulation using appropriate statistical tests (e.g., ANOVA) to determine significance.[7]

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz DOT language to illustrate key processes.

G cluster_formulation Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Testing cluster_analysis Phase 4: Correlation & Conclusion F1 Select SR Strategy (e.g., PLGA Microspheres) F2 Prepare Formulation (Emulsion-Solvent Evaporation) F1->F2 F3 Physicochemical Characterization (Size, Drug Load, Morphology) F2->F3 IV1 In Vitro Release Study (PBS, 37°C) F3->IV1 IV2 Analyze Release Profile (HPLC) IV1->IV2 IV3 Optimize Formulation (Based on release rate) IV2->IV3 V1 Select Animal Model (e.g., Pig, Rat) IV2->V1 IV3->F1 Iterate V2 Administer Formulation (IM Injection) V1->V2 V3 Collect Blood Samples V2->V3 V4 Analyze Plasma Concentration (HPLC) V3->V4 V5 Calculate PK Parameters (Cmax, AUC, t½) V4->V5 A1 Establish In Vitro-In Vivo Correlation (IVIVC) V5->A1 A2 Final Evaluation of Efficacy & Safety A1->A2

Caption: Workflow for development of sustained-release enrofloxacin.

G start Start prep_org Prepare Organic Phase: Dissolve Enrofloxacin & PLGA in Dichloromethane start->prep_org prep_aq Prepare Aqueous Phase: Polyvinyl Alcohol (PVA) in Water start->prep_aq emulsify Combine phases and homogenize to create O/W emulsion prep_org->emulsify prep_aq->emulsify evap Solvent Evaporation: Stir to remove Dichloromethane, forming solid nanoparticles emulsify->evap wash Collect & Wash: Centrifuge to collect particles, wash with deionized water evap->wash lyo Lyophilization: Freeze-dry to obtain powdered nanoparticles wash->lyo end Final Product lyo->end

Caption: Protocol for preparing enrofloxacin-PLGA nanoparticles.

G cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Uncoils for Replication DNA Replication & Transcription Gyrase->Replication Death Cell Death Replication->DNA Enro Enrofloxacin Enro->Gyrase Inhibits

Caption: Mechanism of action of enrofloxacin on bacterial cells.

References

Application of Enrofloxacin in Aquaculture Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin, a synthetic fluoroquinolone antibiotic, is a crucial therapeutic agent in aquaculture for combating bacterial infections.[1][2] Its broad-spectrum bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria makes it effective for treating diseases caused by pathogens such as Aeromonas, Pseudomonas, Vibrio, and Streptococcus species.[1][3] Enrofloxacin's favorable pharmacokinetic profile contributes to its widespread use in the industry.[1] However, its application necessitates careful consideration of dosage, withdrawal periods, and potential environmental impact to ensure both efficacy and safety.[3][4]

Mechanism of Action

Enrofloxacin exerts its bactericidal effect by targeting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[2][5][6] These enzymes are essential for bacterial DNA replication, recombination, and repair.[5] By inhibiting these enzymes, enrofloxacin disrupts the coiling and uncoiling of DNA, leading to a halt in cellular processes and ultimately, bacterial cell death.[1][7] In many animal species, enrofloxacin is metabolized to ciprofloxacin, which also possesses potent antimicrobial activity.[2][8]

Below is a diagram illustrating the mechanism of action of enrofloxacin.

enrofloxacin_mechanism cluster_bacteria Bacterial Cell DNA DNA DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA->DNA_Gyrase relaxes supercoils Supercoiled_DNA Supercoiled DNA for Replication DNA_Gyrase->Supercoiled_DNA introduces supercoils Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death Enrofloxacin Enrofloxacin Enrofloxacin->DNA_Gyrase inhibits

Mechanism of action of enrofloxacin.

Efficacy Against Common Aquaculture Pathogens

Enrofloxacin has demonstrated significant efficacy against a variety of bacterial pathogens prevalent in aquaculture. The minimum inhibitory concentration (MIC) is a key indicator of its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Enrofloxacin against Various Aquaculture Pathogens

Bacterial SpeciesFish SpeciesMIC (µg/mL)Reference
Pseudomonas aeruginosaOreochromis niloticus1[1][9]
Enterococcus faecalisOreochromis niloticus0.0625[1][9]
Aeromonas hydrophilaBrown Trout0.063 - 4[10]
Aeromonas sobriaBrown Trout0.063 - 2[10]
Streptococcus iniaeBlack Rockfish< 1[3]
Aeromonas salmonicidaBlack Rockfish< 1[3]

Pharmacokinetics in Different Fish Species

The pharmacokinetic parameters of enrofloxacin can vary significantly among different fish species, influencing dosage regimens and withdrawal times.

Table 2: Pharmacokinetic Parameters of Enrofloxacin in Various Fish Species (Oral Administration)

Fish SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (h*µg/mL)T½ (h)Reference
Brown Trout104.63-242.02-[10]
Atlantic Salmon10--41.68105.11[11]
Yellow River Carp10----[12][13]
Rainbow Trout10~1.3 (plasma)---[8]

Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the curve, T½: Elimination half-life.

Residue and Withdrawal Periods

To ensure food safety, it is crucial to adhere to appropriate withdrawal periods for enrofloxacin in farmed fish. Residue levels are monitored in edible tissues like muscle.

Table 3: Enrofloxacin Residue and Withdrawal Times

Fish SpeciesTissueMRL (µg/kg)Withdrawal PeriodReference
CarpMuscle, Liver, Kidney1009 days (muscle)[14]
Black RockfishMuscle-~90 days[3]
General FishMuscle and Skin100-[14]

MRL: Maximum Residue Limit

Environmental Considerations

The use of enrofloxacin in aquaculture raises environmental concerns due to its potential to enter aquatic ecosystems through farm effluents.[4][15][16] Enrofloxacin and its metabolite, ciprofloxacin, can accumulate in water and sediment.[15][16] While some studies suggest minor risks to certain aquatic organisms at typical effluent concentrations, the persistence of these compounds can contribute to the development of antibiotic resistance in environmental bacteria.[4][15][16] The half-life of enrofloxacin in aquatic systems is influenced by factors like light exposure, with photodegradation being a primary mechanism of breakdown.[17]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of enrofloxacin against a specific bacterial pathogen.

Workflow for MIC Determination

mic_workflow Start Start Prepare_Enro Prepare serial dilutions of enrofloxacin Start->Prepare_Enro Inoculate Inoculate microplate wells with bacterial suspension Prepare_Enro->Inoculate Incubate Incubate the microplate Inoculate->Incubate Observe Observe for bacterial growth (turbidity) Incubate->Observe Determine_MIC Determine MIC (lowest concentration with no visible growth) Observe->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.

Materials:

  • Enrofloxacin stock solution

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Bacterial isolate to be tested

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial isolate overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Enrofloxacin Dilutions:

    • Perform a two-fold serial dilution of the enrofloxacin stock solution in MHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the enrofloxacin dilutions.

    • Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature for the specific bacterium for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of enrofloxacin that completely inhibits visible bacterial growth.

Pharmacokinetic Study in Fish

This protocol provides a general methodology for conducting a pharmacokinetic study of enrofloxacin in a fish species following oral administration.

Materials:

  • Test fish of a specific species and weight range

  • Enrofloxacin (for oral administration)

  • Anesthetic (e.g., MS-222)

  • Syringes and needles for blood collection

  • Centrifuge and microtubes

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Acclimation:

    • Acclimate the fish to the experimental tanks and water conditions for at least two weeks.

  • Dosing:

    • Administer a single oral dose of enrofloxacin (e.g., 10 mg/kg body weight) to each fish. This can be done via gavage or in medicated feed.

  • Sample Collection:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours) post-dosing, collect blood samples from a subset of fish.

    • Anesthetize the fish before sampling.

    • Collect blood from the caudal vein.

    • Collect tissue samples (e.g., muscle, liver, kidney) if tissue distribution is being studied.[12][13]

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma and tissue samples at -80°C until analysis.

  • Sample Analysis:

    • Extract enrofloxacin and its metabolites from the plasma and tissue samples.

    • Quantify the concentrations using a validated HPLC method with fluorescence detection.[14]

  • Data Analysis:

    • Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as Cmax, Tmax, AUC, and T½.

Enrofloxacin Residue Analysis in Fish Tissue

This protocol describes a method for determining enrofloxacin residues in fish muscle tissue using HPLC.

Materials:

  • Fish muscle tissue samples

  • Acetonitrile

  • Formic acid

  • n-hexane

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of the fish muscle tissue.

  • Extraction:

    • Extract the homogenized tissue with acetonitrile containing 1% formic acid.[18]

    • Repeat the extraction and combine the extracts.[18]

  • Cleanup:

    • Evaporate the combined extracts to dryness using a rotary evaporator.[18]

    • Reconstitute the residue in a water-methanol solution.[18]

    • Add n-hexane, vortex, and centrifuge to separate the layers.[18]

  • Analysis:

    • Filter the lower aqueous layer through a 0.22 µm filter.[18]

    • Inject the filtered sample into the HPLC system for quantification of enrofloxacin.[18]

  • Quantification:

    • Use an external standard calibration curve to determine the concentration of enrofloxacin in the tissue sample.

References

Application Notes: Enrofloxacin-Loaded Nanosystems for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enrofloxacin is a third-generation broad-spectrum fluoroquinolone antibiotic widely used in veterinary medicine to treat a variety of bacterial infections.[1] However, its clinical application can be limited by low water solubility, poor palatability, and a short elimination half-life, which may necessitate repeated administrations.[1][2] Encapsulating enrofloxacin into nanosystems presents a promising strategy to overcome these limitations. These advanced drug delivery systems can enhance the solubility and bioavailability of enrofloxacin, provide sustained release, and potentially target the drug to specific sites of infection, thereby improving therapeutic efficacy and reducing side effects.

Advantages of Enrofloxacin-Loaded Nanosystems:

  • Enhanced Bioavailability: Nanosystems can significantly increase the oral and intramuscular bioavailability of enrofloxacin.[1][3]

  • Sustained Release: They can prolong the drug's mean residence time in the body, reducing the frequency of administration.[1][3]

  • Improved Solubility: Encapsulation can overcome the challenges associated with enrofloxacin's low water solubility.[2]

  • Targeted Delivery: Nanosystems can be designed to target specific tissues or cells, concentrating the drug at the site of infection.

  • Reduced Side Effects: By targeting the drug and enabling controlled release, the overall drug dosage can be reduced, minimizing potential toxicity.

  • Improved Palatability: For oral formulations, encapsulation can mask the bitter taste of enrofloxacin, improving animal compliance.[1][4]

Types of Nanosystems for Enrofloxacin Delivery

Several types of nanosystems have been explored for the delivery of enrofloxacin, including:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that are biocompatible and biodegradable.[4] They have shown great promise in improving the oral and intramuscular bioavailability of enrofloxacin.[3]

  • Nanogels: These are crosslinked polymer networks that can encapsulate drugs and release them in response to specific stimuli, such as pH changes in the gastrointestinal tract.[5]

  • Polymeric Nanoparticles: Nanoparticles made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can provide controlled release of enrofloxacin.[6]

Quantitative Data Presentation

The following tables summarize the key quantitative data from various studies on enrofloxacin-loaded nanosystems for easy comparison.

Table 1: Physicochemical Properties of Enrofloxacin-Loaded Nanosystems

Nanosystem TypeAverage Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Drug Loading (%)Encapsulation Efficiency (%)Reference
Docosanoic Acid SLNs--->10.3>90[4]
COS-SA Nanogels143.5 ± 2.6-37.5 ± 1.50.12 ± 0.0726.6 ± 0.572.4 ± 0.8[5]
PLGA Nanoparticles102 ± 6-32 ± 30.095 ± 0.0214.1 ± 2.7 µg/mg43.8 ± 8.3[6]

Table 2: Pharmacokinetic Parameters of Enrofloxacin-Loaded Nanosystems

Nanosystem TypeAdministration RouteBioavailability Increase (fold)Mean Residence Time (MRT) (h)Reference
Docosanoic Acid SLNsIntragastric2.3835.15[3]
Docosanoic Acid SLNsIntramuscular1.6337.76[3]
Eicosanoic Acid SLNs-1.63 - 2.3835.15 - 37.76[1]
Casein-based delivery systemOral3.8 (AUC increase)11.372 ± 1.139[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of enrofloxacin-loaded nanosystems.

Protocol 1: Synthesis of Enrofloxacin-Loaded Solid Lipid Nanoparticles (SLNs) via Hot-Melt Emulsification Ultrasonication

This protocol is a synthesized procedure based on the hot-melt emulsification ultrasonication method mentioned for preparing fatty acid-based SLNs.

Materials:

  • Enrofloxacin

  • Solid lipid (e.g., docosanoic acid, stearic acid)

  • Surfactant (e.g., Poloxamer 188, soy lecithin)

  • Double-distilled water

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Add enrofloxacin to the melted lipid and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in double-distilled water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring to form a coarse oil-in-water emulsion.

  • Ultrasonication: Subject the coarse emulsion to high-power ultrasonication for a specified time (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.

  • Cooling and Nanosuspension Formation: Allow the hot nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles, resulting in a nanosuspension.

Protocol 2: Synthesis of Enrofloxacin-Loaded Chitosan Oligosaccharide-Sodium Alginate (COS-SA) Nanogels

This protocol is based on the methodology described for preparing intelligent-responsive core-shell nanogels.[5]

Materials:

  • Enrofloxacin

  • Chitosan Oligosaccharide (COS)

  • Sodium Alginate (SA)

  • Calcium Chloride (CaCl₂)

Procedure:

  • Preparation of Solutions: Prepare aqueous solutions of COS, SA, CaCl₂, and enrofloxacin at optimized concentrations (e.g., 8 mg/mL COS, 8 mg/mL SA, 0.2 mg/mL CaCl₂, and 5 mg/mL enrofloxacin).

  • Formation of Core-Shell Nanogels: The synthesis involves a process of ionic gelation where the negatively charged SA interacts with the positively charged COS in the presence of the cross-linking agent CaCl₂ to form a core-shell structure encapsulating enrofloxacin. The precise order of addition and reaction conditions should be optimized.

  • Purification: The resulting nanogel suspension may be purified by centrifugation or dialysis to remove any unreacted components and free drug.

Protocol 3: Synthesis of Enrofloxacin-Loaded PLGA Nanoparticles via Single-Emulsion Evaporation

This protocol is based on the single-emulsion evaporation method.[6]

Materials:

  • Enrofloxacin

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Organic solvent (e.g., dichloromethane, acetone)

  • Aqueous solution with a surfactant (e.g., polyvinyl alcohol - PVA)

Procedure:

  • Preparation of the Organic Phase: Dissolve PLGA and enrofloxacin in an organic solvent.

  • Emulsification: Add the organic phase to the aqueous surfactant solution and emulsify using high-speed homogenization or sonication to create an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a vacuum or with a continuous nitrogen stream to evaporate the organic solvent.

  • Nanoparticle Collection: As the solvent evaporates, the PLGA precipitates, forming solid nanoparticles. Collect the nanoparticles by centrifugation, wash them with distilled water to remove excess surfactant and free drug, and then lyophilize for storage.

Protocol 4: Characterization of Enrofloxacin-Loaded Nanosystems

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the nanosuspension with an appropriate medium (e.g., deionized water). Analyze the sample using a Zetasizer instrument to determine the average particle size, PDI (a measure of the size distribution), and zeta potential (a measure of the surface charge and stability).

2. Encapsulation Efficiency (EE) and Drug Loading (LC):

  • Method: Indirect or direct quantification.

  • Procedure (Indirect Method):

    • Separate the nanoparticles from the aqueous medium containing the free drug by ultracentrifugation.

    • Quantify the amount of free enrofloxacin in the supernatant using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

    • Calculate EE and LC using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • LC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

3. In Vitro Drug Release Study:

  • Method: Dialysis bag method.

  • Procedure:

    • Place a known amount of the enrofloxacin-loaded nanosuspension in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline - PBS) at a constant temperature (e.g., 37°C) with continuous stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

    • Analyze the concentration of enrofloxacin in the collected samples using HPLC or UV-Vis spectrophotometry.

    • Plot the cumulative percentage of drug released versus time.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Enrofloxacin Nanosystems cluster_characterization Characterization cluster_application Application & Evaluation prep_lipid Prepare Lipid Phase (Enrofloxacin + Molten Lipid) emulsification Hot-Melt Emulsification prep_lipid->emulsification prep_aqueous Prepare Aqueous Phase (Surfactant + Water) prep_aqueous->emulsification ultrasonication Ultrasonication emulsification->ultrasonication cooling Cooling & Nanosuspension Formation ultrasonication->cooling dls Particle Size, PDI, Zeta Potential (DLS) cooling->dls ee_lc Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) cooling->ee_lc in_vitro_release In Vitro Drug Release (Dialysis) cooling->in_vitro_release in_vitro_studies In Vitro Antibacterial Activity dls->in_vitro_studies ee_lc->in_vitro_studies in_vitro_release->in_vitro_studies in_vivo_studies In Vivo Pharmacokinetics & Efficacy in_vitro_studies->in_vivo_studies

Caption: Experimental workflow for synthesis and evaluation.

synthesis_comparison cluster_sln Solid Lipid Nanoparticles (SLN) cluster_nanogel Nanogels cluster_plga PLGA Nanoparticles enro Enrofloxacin sln_method Hot-Melt Emulsification + Ultrasonication enro->sln_method nanogel_method Ionic Gelation enro->nanogel_method plga_method Single-Emulsion Solvent Evaporation enro->plga_method sln_materials Solid Lipid + Surfactant sln_materials->sln_method nanogel_materials COS + SA + CaCl2 nanogel_materials->nanogel_method plga_materials PLGA + Surfactant + Organic Solvent plga_materials->plga_method

Caption: Comparison of synthesis methods for nanosystems.

References

Tracking Enrofloxacin In Vivo: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current and emerging in vivo imaging techniques to visualize and quantify the distribution of the broad-spectrum fluoroquinolone antibiotic, Enrofloxacin. Detailed protocols for established methods are provided, along with considerations for advanced imaging modalities.

Introduction to In Vivo Imaging of Enrofloxacin

Understanding the biodistribution of antibiotics is crucial for optimizing dosing regimens, ensuring therapeutic concentrations at the site of infection, and minimizing off-target toxicity. In vivo imaging offers a powerful, non-invasive approach to track the spatiotemporal distribution of drugs like Enrofloxacin in real-time within a living organism.[1] This document outlines several key imaging modalities, from established nuclear medicine techniques to advanced optical imaging, that can be applied to study Enrofloxacin pharmacokinetics and pharmacodynamics.

Nuclear Imaging: SPECT and PET

Nuclear imaging techniques, including Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), utilize radiolabeled molecules to visualize their distribution. These methods offer excellent sensitivity for quantitative whole-body imaging.

SPECT Imaging with 99mTc-Enrofloxacin

SPECT imaging using Technetium-99m (99mTc)-labeled Enrofloxacin is a feasible method for tracking the drug's accumulation at sites of infection and inflammation.

Application Note: Labeling Enrofloxacin with 99mTc allows for scintigraphic imaging to assess its biodistribution. Studies have shown uptake of 99mTc-Enrofloxacin in infectious lesions, although specificity in discriminating between bacterial infection and sterile inflammation can be a challenge.[2] The abscess-to-muscle ratio is a key quantitative metric derived from this imaging modality.

Experimental Protocol: Radiolabeling and SPECT Imaging of 99mTc-Enrofloxacin

This protocol is adapted from methodologies used for labeling fluoroquinolones.[2]

Materials:

  • Enrofloxacin solution

  • Sodium pertechnetate (Na99mTcO4) from a 99Mo/99mTc generator

  • Stannous chloride (SnCl2·2H2O) solution

  • Saline solution (0.9% NaCl)

  • Instant thin-layer chromatography (ITLC-SG) strips

  • Acetone

  • Animal model (e.g., rat with induced infection/inflammation)

  • Preclinical SPECT scanner

Protocol:

  • Preparation of Labeling Solution:

    • In a sterile, nitrogen-purged vial, add 1 mg of Enrofloxacin.

    • Add 50 µg of stannous chloride solution as a reducing agent.

    • Adjust the pH to 6.5-7.0.

  • Radiolabeling:

    • Add 185-370 MBq of Na99mTcO4 to the vial.

    • Incubate at room temperature for 10-15 minutes.

  • Quality Control:

    • Determine the radiochemical purity using ITLC-SG strips with acetone as the mobile phase. Free 99mTcO4- will move with the solvent front, while 99mTc-Enrofloxacin remains at the origin. A purity of >95% is desired.[2]

  • Animal Preparation and Injection:

    • Anesthetize the animal (e.g., rat with a Staphylococcus aureus-induced abscess in the thigh muscle).

    • Inject approximately 18.5-37 MBq of 99mTc-Enrofloxacin intravenously via the tail vein.

  • SPECT Imaging:

    • Position the animal in the SPECT scanner.

    • Acquire whole-body or static images at multiple time points (e.g., 1, 3, 5, and 22 hours post-injection).[2]

    • Use a low-energy, high-resolution collimator.

  • Data Analysis:

    • Reconstruct the SPECT images.

    • Draw regions of interest (ROIs) over the infected muscle, contralateral healthy muscle, and other organs of interest.

    • Calculate the abscess-to-muscle ratio by dividing the mean counts in the infected ROI by the mean counts in the healthy muscle ROI.

Workflow for 99mTc-Enrofloxacin SPECT Imaging

G cluster_prep Preparation cluster_animal In Vivo Experiment cluster_analysis Data Analysis prep_enro Prepare Enrofloxacin and Stannous Chloride add_tc Add Na99mTcO4 prep_enro->add_tc incubate Incubate at Room Temp add_tc->incubate qc Quality Control (ITLC) incubate->qc anesthetize Anesthetize Animal Model qc->anesthetize inject Inject 99mTc-Enrofloxacin anesthetize->inject image SPECT Imaging (Multiple Time Points) inject->image reconstruct Image Reconstruction image->reconstruct roi Draw ROIs reconstruct->roi calculate Calculate Abscess-to-Muscle Ratio roi->calculate

Caption: Workflow for preparing and imaging 99mTc-Enrofloxacin.

Quantitative Data from 99mTc-Enrofloxacin SPECT Imaging

Time Post-InjectionAbscess-to-Muscle Ratio (S. aureus infection)[2]
1 hour~4.0
3 hours~3.5
5 hours~3.0
22 hours~2.0

Note: Values are approximate based on graphical data from the cited source.

PET Imaging (Potential Application)

Application Note: PET offers higher sensitivity and spatial resolution than SPECT. Labeling Enrofloxacin with a positron-emitting isotope, such as Fluorine-18 (18F), would be a powerful tool for quantitative biodistribution studies. While protocols for labeling other fluoroquinolones like ciprofloxacin with 18F exist, a specific, validated protocol for 18F-Enrofloxacin is not yet well-established in the literature.[2]

Optical Imaging: Fluorescence and Bioluminescence

Optical imaging techniques are cost-effective, high-throughput methods suitable for small animal research.

Fluorescence Imaging (Potential Application)

Application Note: This technique involves chemically conjugating a fluorescent dye (fluorophore) to Enrofloxacin. The resulting fluorescent probe can then be injected into an animal, and its distribution can be tracked using an in vivo imaging system. For deep tissue imaging, near-infrared (NIR) fluorophores (emission >650 nm) are preferred to minimize tissue autofluorescence and light scattering.[3] The synthesis of a stable Enrofloxacin-fluorophore conjugate that retains its antibacterial activity is a prerequisite for this application.

General Protocol: Synthesis of a Fluorescently Labeled Enrofloxacin

Workflow for In Vivo Fluorescence Imaging

G cluster_synthesis Probe Synthesis cluster_animal In Vivo Experiment cluster_analysis Data Analysis synthesis Synthesize Enrofloxacin- Fluorophore Conjugate purify Purify and Characterize synthesis->purify prep_animal Prepare Animal Model purify->prep_animal inject_probe Inject Fluorescent Probe prep_animal->inject_probe image Fluorescence Imaging inject_probe->image roi Draw ROIs on Images image->roi quantify Quantify Fluorescence Intensity (Radiant Efficiency) roi->quantify

Caption: General workflow for in vivo fluorescence imaging.

Bioluminescence Imaging for Efficacy Assessment

Application Note: While this method does not directly track Enrofloxacin, it provides a powerful way to visualize and quantify the drug's antibacterial efficacy in real-time. This is achieved by using pathogenic bacteria that have been genetically engineered to produce light (bioluminescence). The reduction in the bioluminescent signal over time following Enrofloxacin treatment directly correlates with the decrease in the bacterial load.

Experimental Protocol: Bioluminescence Imaging in a Murine Infection Model

Materials:

  • Bioluminescent bacterial strain (e.g., E. coli Xen14)

  • Animal model (e.g., neutropenic mice)

  • Enrofloxacin for treatment

  • In vivo imaging system (IVIS) with a cooled CCD camera

Protocol:

  • Animal and Bacteria Preparation:

    • Culture the bioluminescent bacteria to mid-log phase.

    • Induce infection in anesthetized mice (e.g., via intramuscular injection in the thigh).

  • Baseline Imaging:

    • At a set time post-infection (e.g., 2 hours), acquire a baseline bioluminescence image to confirm infection.

    • Place the anesthetized mouse in the IVIS imaging chamber.

    • Acquire images with an exposure time of 1-60 seconds, depending on signal intensity.

  • Treatment:

    • Administer Enrofloxacin at the desired dose and route (e.g., 5 mg/kg subcutaneously).

  • Follow-up Imaging:

    • Acquire bioluminescence images at various time points post-treatment (e.g., 6, 12, 24, 48 hours).

  • Data Analysis:

    • Use analysis software (e.g., Living Image®) to draw ROIs over the site of infection.

    • Quantify the total photon flux (photons/second) within the ROI for each time point.

    • Plot the change in bioluminescence over time to assess treatment efficacy.

Quantitative Data from Bioluminescence Imaging of E. coli Infection Treated with Enrofloxacin

Treatment GroupTime Post-TreatmentMean Bioluminescent Flux (photons/s)[4]
Control (Vehicle) 12 hours~2.0 x 10⁹
16 hours~3.0 x 10⁹
Enrofloxacin (5 mg/kg SQ) 12 hours~4.5 x 10⁸
16 hours~5.0 x 10⁷

Note: SQ = Subcutaneous. Values are approximate based on graphical data from the cited source.

Ex Vivo Quantification Methods

While not strictly in vivo imaging, ex vivo analysis of tissues following administration of labeled or unlabeled Enrofloxacin provides essential quantitative data to complement imaging studies.

Autoradiography and Scintillation Counting with ¹⁴C-Enrofloxacin

Application Note: This method uses Enrofloxacin labeled with Carbon-14 (¹⁴C) to provide highly quantitative data on drug distribution at the tissue and cellular level. After administration of ¹⁴C-Enrofloxacin, animals are euthanized at various time points, and tissues are collected for analysis.

Experimental Protocol: ¹⁴C-Enrofloxacin Distribution Study

Materials:

  • ¹⁴C-labeled Enrofloxacin

  • Animal model (e.g., dogs)

  • Scintillation counter

  • Tissue solubilizer and scintillation cocktail

Protocol:

  • Administration:

    • Administer a known dose of ¹⁴C-Enrofloxacin to the animal.

  • Sample Collection:

    • At predetermined time points, collect blood samples and euthanize the animal to collect tissues of interest (liver, kidney, muscle, etc.).

  • Sample Processing:

    • Weigh tissue samples.

    • Homogenize tissues or digest with a tissue solubilizer.

    • Decolorize samples if necessary (e.g., with hydrogen peroxide).

  • Scintillation Counting:

    • Add the processed sample to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Convert DPM to concentration (e.g., ng-equivalents/g of tissue) based on the specific activity of the ¹⁴C-Enrofloxacin.

Workflow for ¹⁴C-Enrofloxacin Biodistribution Study

G admin Administer ¹⁴C-Enrofloxacin to Animal Model collect Collect Tissues at Multiple Time Points admin->collect process Process Tissues (Weigh, Solubilize) collect->process count Liquid Scintillation Counting process->count analyze Calculate Drug Concentration in Tissues count->analyze

Caption: Workflow for ex vivo biodistribution using ¹⁴C-Enrofloxacin.

HPLC with Fluorescence Detection

Application Note: High-Performance Liquid Chromatography (HPLC) with a fluorescence detector is a standard method for quantifying Enrofloxacin and its active metabolite, ciprofloxacin, in biological samples. This technique relies on the intrinsic fluorescence of the molecules.

General Protocol: HPLC Quantification of Enrofloxacin in Plasma/Tissue

Materials:

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column

  • Mobile phase (e.g., acetonitrile, water, trifluoroacetic acid)

  • Protein precipitation agent (e.g., acetonitrile)

  • Tissue homogenizer

Protocol:

  • Sample Preparation:

    • For plasma: Add acetonitrile to precipitate proteins, then centrifuge and collect the supernatant.

    • For tissues: Homogenize the tissue in a suitable buffer, followed by protein precipitation and centrifugation.

  • HPLC Analysis:

    • Inject the supernatant onto the C18 column.

    • Run a gradient or isocratic mobile phase to separate Enrofloxacin and ciprofloxacin.

    • Detect the compounds using a fluorescence detector with an excitation wavelength of ~280 nm and an emission wavelength of ~450-500 nm.

  • Quantification:

    • Calculate the concentration of Enrofloxacin and ciprofloxacin in the samples by comparing the peak areas to a standard curve of known concentrations.

Quantitative Data from HPLC Analysis of Enrofloxacin

Animal ModelDose and RouteMatrixPeak Concentration (Cmax)
Pigs7.5 mg/kg SCPlasma1.1 ± 0.3 µg/mL
Interstitial Fluid1.26 µg/mL
Dogs5 mg/kg IVSerum> 2.0 µg/mL
5 mg/kg SCSerum~1.5 µg/mL
Broiler Chickens20 mg/kg IMBlood~2.5 µg/mL
Lung~4.0 µg/g
Liver~5.5 µg/g

Note: IV = Intravenous, SC = Subcutaneous, IM = Intramuscular. Values are approximate based on data from the cited sources.

Summary and Future Directions

A variety of powerful techniques exist for tracking the in vivo distribution of Enrofloxacin. SPECT imaging with 99mTc-Enrofloxacin and bioluminescence imaging for efficacy assessment are well-documented methods with established protocols. Quantitative analysis of tissue samples via scintillation counting of ¹⁴C-Enrofloxacin or HPLC-fluorescence provides crucial pharmacokinetic data. Future research will likely focus on the development of PET and NIR fluorescence imaging agents for Enrofloxacin to leverage the higher sensitivity and resolution of these modalities for more precise, quantitative in vivo drug tracking.

References

Troubleshooting & Optimization

How to improve Enrofloxacin solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enrofloxacin solubility. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with Enrofloxacin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is Enrofloxacin difficult to dissolve in aqueous solutions for in vitro experiments?

A1: Enrofloxacin is an amphoteric molecule, meaning it has both acidic and basic functional groups. Its solubility in water is lowest at its isoelectric point (pI), which is around pH 7.32.[1] At this pH, the net charge of the molecule is zero, leading to minimal interaction with water molecules and a tendency to precipitate. For many in vitro experiments, which are often conducted at a physiological pH of ~7.4, this poses a significant challenge. The aqueous solubility of enrofloxacin is reported to be as low as 0.146 mg/mL.[1][2]

Q2: What are the pKa values of Enrofloxacin?

A2: Enrofloxacin has two pKa values: pKa1 is approximately 5.94-6.06 (corresponding to the carboxylic acid group), and pKa2 is around 7.70-8.70 (corresponding to the piperazinyl group).[1][3] This dual nature is key to understanding its pH-dependent solubility.

Q3: Can I dissolve Enrofloxacin directly in my cell culture medium?

A3: Direct dissolution in cell culture medium (typically at pH 7.2-7.4) is generally not recommended due to the low solubility of Enrofloxacin around its isoelectric point. This can lead to precipitation of the compound, resulting in an inaccurate final concentration and potentially confounding experimental results. It is advisable to first prepare a concentrated stock solution in a suitable solvent and then dilute it into the culture medium.

Q4: What are the most common solvents for preparing Enrofloxacin stock solutions?

A4: The most common solvents for preparing Enrofloxacin stock solutions are Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).[4] Additionally, pH-adjusted aqueous solutions (acidic or basic) are also frequently used. The choice of solvent will depend on the specific requirements of your experiment, including the final desired concentration and the tolerance of your in vitro system to the solvent.

Q5: Are there alternatives to using organic solvents like DMSO?

A5: Yes, pH modification is a common alternative. Enrofloxacin's solubility is significantly increased in acidic or basic solutions. For example, it is soluble in 0.01 N HCl and 0.1 M NaOH.[5][6][7] After dissolving Enrofloxacin in an acidic or basic solution, the pH can be carefully adjusted towards neutral, although care must be taken to avoid precipitation.

Troubleshooting Guide

Issue 1: My Enrofloxacin is not dissolving in the chosen solvent.
Possible Cause Troubleshooting Step
Solvent is inappropriate for the desired concentration. Consult the solubility data table below to ensure you are using a solvent capable of dissolving Enrofloxacin at your target concentration.
The solution is saturated. You may have exceeded the solubility limit of Enrofloxacin in that specific solvent. Try reducing the concentration or using a different solvent with higher solubilizing capacity.
Insufficient mixing or time. Ensure vigorous vortexing or sonication to aid dissolution. Gentle warming (e.g., to 37°C) can also help, particularly with DMSO.[4]
Quality of the Enrofloxacin powder. Ensure you are using a high-purity grade of Enrofloxacin. Impurities can affect solubility.
Issue 2: My Enrofloxacin stock solution is cloudy or has formed a precipitate.
Possible Cause Troubleshooting Step
Temperature fluctuations. Some concentrated solutions, especially in aqueous buffers, may precipitate upon storage at lower temperatures. Try gently warming the solution before use.
Improper storage. Aqueous solutions of Enrofloxacin are not recommended for long-term storage and should ideally be prepared fresh.[4] Stock solutions in DMSO are more stable when stored at -20°C or -80°C.[8]
pH shift. If you have adjusted the pH of your stock solution, it may have shifted over time, causing the drug to precipitate. Re-check the pH if possible.
Issue 3: A precipitate forms when I add my Enrofloxacin stock solution to the cell culture medium.
Possible Cause Troubleshooting Step
The final concentration of the organic solvent is too high. Keep the final concentration of DMSO or other organic solvents in your cell culture medium as low as possible (typically <0.5%) to avoid both cytotoxicity and precipitation.
The pH of the medium is close to the isoelectric point of Enrofloxacin. When a pH-adjusted stock solution is diluted into the buffered medium, the final pH may cause the Enrofloxacin to precipitate. Try a more gradual dilution or use a different solubilization method.
Interaction with media components. Enrofloxacin can form insoluble salts with divalent cations like calcium and magnesium present in some intravenous fluids, and similar interactions could occur in complex media.[9]

Quantitative Data Summary

The solubility of Enrofloxacin in various solvents is summarized below. Please note that these values are approximate and can vary based on experimental conditions such as temperature and purity.

Solvent Solubility Reference
Water (at 25°C)~0.146 - 0.23 mg/mL[1][2][3]
DMSO (warmed)~1 mg/mL[4]
DMF~10 mg/mL[4]
0.01 N HClReadily soluble[5][7]
0.1 M NaOHReadily soluble[6]
Ethanol (in 0.1 M Phosphate Buffer, pH 7.4)~1.7 mg/mL[1][2]
Propylene Glycol (in 0.1 M Phosphate Buffer, pH 7.4)~1.2 mg/mL[1][2]
Sodium Dodecyl Sulphate (SDS) 50mM in buffer~3.8 mg/mL[1][2]

Experimental Protocols

Protocol 1: Preparation of Enrofloxacin Stock Solution using DMSO
  • Materials:

    • Enrofloxacin powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Water bath or incubator at 37°C (optional)

  • Procedure:

    • Weigh the required amount of Enrofloxacin powder and place it in a sterile tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Vortex the solution vigorously for 2-5 minutes.

    • If the powder is not fully dissolved, gently warm the solution at 37°C for 10-15 minutes and vortex again.[4]

    • Once fully dissolved, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]

Protocol 2: Preparation of Enrofloxacin Stock Solution using pH Adjustment (Acidic)
  • Materials:

    • Enrofloxacin powder

    • 0.01 N Hydrochloric acid (HCl), sterile

    • Sterile water for injection or cell culture grade water

    • pH meter

    • Sterile conical tubes

    • Vortex mixer

  • Procedure:

    • Weigh the Enrofloxacin powder and place it in a sterile conical tube.

    • Add a small volume of 0.01 N HCl and vortex until the powder is completely dissolved.[5][7]

    • Once dissolved, the volume can be adjusted with sterile water to reach the final desired concentration.

    • This acidic stock solution should be freshly prepared before use. When diluting into your experimental medium, ensure that the final pH of the medium is not significantly altered.

Visualizations

Enrofloxacin_Solubility_Workflow start Start: Need to dissolve Enrofloxacin for in vitro use check_solvent_tolerance Is your in vitro system tolerant to organic solvents? start->check_solvent_tolerance use_dmso Use DMSO or DMF (Protocol 1) check_solvent_tolerance->use_dmso Yes check_ph_sensitivity Is your experiment sensitive to pH changes? check_solvent_tolerance->check_ph_sensitivity No prepare_stock Prepare concentrated stock solution use_dmso->prepare_stock use_ph_adjustment Use pH adjustment (Protocol 2) check_ph_sensitivity->use_ph_adjustment No consider_alternatives Consider alternatives: - Co-solvents (Ethanol, PG) - Surfactants (SDS) - Salt forms (Enrofloxacin-HCl) check_ph_sensitivity->consider_alternatives Yes use_ph_adjustment->prepare_stock consider_alternatives->prepare_stock dilute Dilute stock into final medium with vortexing prepare_stock->dilute end End: Solubilized Enrofloxacin for experiment dilute->end

Caption: Decision workflow for selecting a suitable method to dissolve Enrofloxacin.

Enrofloxacin_Signaling_Pathway_Inhibition enrofloxacin Enrofloxacin dna_gyrase Bacterial DNA Gyrase (a topoisomerase II) enrofloxacin->dna_gyrase inhibits topoisomerase_iv Topoisomerase IV enrofloxacin->topoisomerase_iv inhibits dna_replication DNA Replication dna_gyrase->dna_replication enables cell_division Bacterial Cell Division topoisomerase_iv->cell_division enables chromosome segregation dna_replication->cell_division leads to bactericidal_effect Bactericidal Effect cell_division->bactericidal_effect inhibition of

References

Technical Support Center: Overcoming Enrofloxacin Resistance in Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to overcome enrofloxacin resistance in Escherichia coli.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Question/Issue Potential Causes Recommended Solutions
Why are my Minimum Inhibitory Concentration (MIC) results for enrofloxacin inconsistent across replicates? 1. Inoculum variability: The density of the initial bacterial culture can significantly impact MIC results. 2. Media composition: Variations in cation concentrations (e.g., Mg2+, Ca2+) in the Mueller-Hinton Broth (MHB) can affect fluoroquinolone activity. 3. Plasticware binding: Enrofloxacin can adhere to the surface of microtiter plates, reducing its effective concentration. 4. Strain instability: The resistant phenotype may not be stable, leading to mixed populations.1. Standardize the inoculum: Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard for every experiment. 2. Use cation-adjusted MHB: Ensure your media is standardized, especially for testing quinolones. 3. Use low-binding plates: Consider using plates specifically designed for low protein/compound binding. 4. Verify strain purity: Streak the culture onto selective agar to confirm the presence of a pure resistant population before starting the MIC assay.
A combination of enrofloxacin and another agent showed synergy in the checkerboard assay but not in the time-kill assay. Why? 1. Static vs. cidal effects: The checkerboard assay measures the inhibition of growth (bacteriostatic effect), while the time-kill assay measures bacterial killing (bactericidal effect). A synergistic interaction may only be bacteriostatic. 2. Pharmacodynamic mismatch: The two agents may have different rates of killing or mechanisms of action that are not captured by the endpoint measurement of the checkerboard assay.1. Analyze time-kill data carefully: Look for a ≥ 2-log10 decrease in CFU/mL at 24 hours for the combination compared to the most active single agent to confirm synergy. 2. Vary the experimental conditions: Test different concentrations and exposure times in your time-kill assay to better understand the interaction dynamics.
The efflux pump inhibitor (EPI) I'm testing is showing toxicity to the E. coli strain on its own. How can I proceed? 1. Intrinsic antimicrobial activity: Some EPIs have inherent, albeit weak, antimicrobial properties. 2. High concentration: The concentration of the EPI may be too high, leading to off-target effects and cell death.1. Determine the EPI's MIC: Perform an MIC assay for the EPI alone to determine the highest non-inhibitory concentration. 2. Use a sub-inhibitory concentration: In your combination assays, use the EPI at a concentration that is ¼ to ½ of its MIC to minimize its direct impact on bacterial growth.
I'm not seeing a significant increase in ethidium bromide fluorescence in my efflux pump assay after adding an inhibitor. What could be wrong? 1. Ineffective inhibitor: The chosen EPI may not be effective against the specific efflux pumps overexpressed in your E. coli strain (e.g., AcrAB-TolC). 2. Low ethidium bromide concentration: The concentration of ethidium bromide may be too low to produce a detectable fluorescent signal. 3. Membrane impermeability: Some EPIs may not effectively penetrate the outer membrane of E. coli. 4. Incorrect assay conditions: The buffer, temperature, or energy source (glucose) may not be optimal for the assay.1. Use a positive control: Include a known EPI, such as Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) or Phenylalanine-Arginine β-Naphthylamide (PAβN), to validate your assay setup. 2. Optimize ethidium bromide concentration: Titrate the ethidium bromide concentration to find the optimal balance between signal and background fluorescence. 3. Consider alternative EPIs: Test EPIs with different chemical properties that may have better membrane permeability. 4. Review and optimize your protocol: Ensure the buffer pH is appropriate, the temperature is optimal for bacterial activity (e.g., 37°C), and glucose is present to energize the efflux pumps.
My efflux pump inhibitor is not soluble in the aqueous culture medium. 1. Hydrophobicity of the compound: Many EPIs are hydrophobic and have poor water solubility.1. Use a co-solvent: Dissolve the EPI in a small amount of a biocompatible solvent like dimethyl sulfoxide (DMSO) before adding it to the culture medium. Ensure the final DMSO concentration is non-toxic to the bacteria (typically ≤1%). 2. Prepare a stock solution: Make a concentrated stock solution of the EPI in the chosen solvent to minimize the volume added to the experiment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding enrofloxacin resistance in E. coli.

Q1: What are the primary mechanisms of enrofloxacin resistance in E. coli?

A1: Enrofloxacin resistance in E. coli is primarily mediated by three mechanisms:

  • Target site mutations: Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV, respectively. These mutations reduce the binding affinity of enrofloxacin to its targets.

  • Increased efflux: Overexpression of multidrug resistance (MDR) efflux pumps, such as the AcrAB-TolC system, which actively transport enrofloxacin out of the bacterial cell, preventing it from reaching its intracellular targets.

  • Plasmid-mediated resistance: Acquisition of plasmids carrying qnr genes, which protect DNA gyrase from quinolone binding, or genes encoding antibiotic-modifying enzymes.

Q2: What is the principle behind using combination therapy to overcome enrofloxacin resistance?

A2: Combination therapy aims to exploit different bacterial vulnerabilities simultaneously. This can be achieved through:

  • Synergistic interactions: The combined effect of two or more drugs is greater than the sum of their individual effects. For example, one drug might disrupt the bacterial outer membrane, allowing the second drug to enter more easily.

  • Inhibition of resistance mechanisms: One agent, such as an efflux pump inhibitor, can block the mechanism conferring resistance to enrofloxacin, thereby restoring its efficacy.

  • Collateral sensitivity: A phenomenon where the acquisition of resistance to one antibiotic leads to increased susceptibility to another.[1]

Q3: What are efflux pump inhibitors (EPIs) and how do they work?

A3: Efflux pump inhibitors are compounds that block the activity of bacterial efflux pumps. By doing so, they increase the intracellular concentration of antibiotics like enrofloxacin that are substrates of these pumps, effectively restoring their antibacterial activity. EPIs can act through various mechanisms, including competitive inhibition, blocking the pump's energy source, or disrupting the assembly of the pump components.

Q4: Are there any non-antibiotic approaches to overcoming enrofloxacin resistance?

A4: Yes, several non-antibiotic strategies are being explored, including:

  • Phage therapy: The use of bacteriophages (viruses that infect bacteria) to specifically target and kill resistant E. coli.

  • Photodynamic therapy: A treatment that uses a photosensitizing agent, light, and oxygen to generate reactive oxygen species that are toxic to bacteria.

  • Antimicrobial peptides: Naturally occurring or synthetic peptides that can disrupt bacterial membranes and have a low propensity for resistance development.

  • Nanoparticles: Metallic nanoparticles, such as silver nanoparticles, have shown antimicrobial activity and can be used in combination with antibiotics to enhance their efficacy.

Q5: How is synergy between enrofloxacin and another compound quantified?

A5: Synergy is typically quantified using the Fractional Inhibitory Concentration (FIC) index, which is calculated from the results of a checkerboard assay. The FIC index is the sum of the FICs of each drug, where the FIC of a drug is the MIC of the drug in combination divided by the MIC of the drug alone. An FIC index of ≤ 0.5 is generally considered synergistic.

Data Presentation

The following table summarizes the quantitative effects of various combination therapies on the MIC of enrofloxacin against resistant E. coli strains.

E. coli Strain Enrofloxacin MIC (µg/mL) Combination Agent Agent Concentration (µg/mL) Enrofloxacin MIC in Combination (µg/mL) Fold MIC Reduction
Clinical Isolate 116Polymyxin B144
Clinical Isolate 232Efflux Pump Inhibitor PAβN10084
ATCC 25922 (Lab Strain)0.02Capsaicin-0.0121.7
ATCC 25922 (Lab Strain)0.02Theobromine-0.0121.7
Clinical Isolate 3>64Cefotaxime---
Clinical Isolate 4>64Mecillinam---

Note: Data is compiled from multiple sources for illustrative purposes. Specific values may vary depending on the E. coli strain and experimental conditions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Enrofloxacin stock solution

  • E. coli culture

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare bacterial inoculum: Inoculate a single colony of E. coli into MHB and incubate at 37°C until it reaches the exponential growth phase. Adjust the culture turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Prepare enrofloxacin dilutions: Perform serial two-fold dilutions of the enrofloxacin stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculate the plate: Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10^5 CFU/mL.

  • Incubate: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of enrofloxacin in which no visible bacterial growth (turbidity) is observed.

Checkerboard Assay for Synergy Testing

This assay is used to assess the interaction (synergy, additivity, or antagonism) between two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted MHB

  • Stock solutions of enrofloxacin and the test compound

  • E. coli culture

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare drug dilutions:

    • In a 96-well plate, dilute enrofloxacin horizontally (e.g., across columns 1-10).

    • Dilute the second test compound vertically (e.g., down rows A-G).

    • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculate the plate: Prepare and add the bacterial inoculum to each well as described in the MIC assay protocol.

  • Include controls:

    • Row H should contain only dilutions of enrofloxacin to determine its MIC alone.

    • Column 11 should contain only dilutions of the test compound to determine its MIC alone.

    • Column 12 should contain only the bacterial inoculum (growth control).

  • Incubate and read results: Incubate the plate at 37°C for 18-24 hours. Read the MIC of each drug alone and in combination.

  • Calculate the FIC index:

    • FIC of Enrofloxacin = MIC of Enrofloxacin in combination / MIC of Enrofloxacin alone

    • FIC of Test Compound = MIC of Test Compound in combination / MIC of Test Compound alone

    • FIC Index = FIC of Enrofloxacin + FIC of Test Compound

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Additive/Indifference

      • FIC Index > 4: Antagonism

Efflux Pump Activity Assay (Ethidium Bromide Accumulation)

This assay measures the activity of efflux pumps by monitoring the intracellular accumulation of the fluorescent substrate ethidium bromide (EtBr).

Materials:

  • Fluorometer or plate reader with fluorescence capabilities

  • Black, clear-bottom 96-well plates

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Ethidium bromide (EtBr)

  • Efflux pump inhibitor (EPI) of interest

  • E. coli culture

Procedure:

  • Prepare bacterial cells: Grow E. coli to the mid-log phase, then harvest the cells by centrifugation. Wash the cell pellet twice with PBS and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).

  • Prepare assay plate: In a 96-well plate, add the bacterial suspension to the wells.

  • Add test compounds: Add the EPI of interest to the appropriate wells. Include a positive control (e.g., CCCP) and a negative control (no inhibitor).

  • Initiate the assay: Add EtBr to all wells to a final concentration of 1-2 µg/mL.

  • Energize the pumps: Add glucose to the wells to provide the energy for active efflux.

  • Measure fluorescence: Immediately begin measuring the fluorescence (excitation ~530 nm, emission ~600 nm) over time at 37°C. An increase in fluorescence indicates the accumulation of EtBr within the cells, suggesting inhibition of efflux pump activity.

Mandatory Visualizations

Signaling Pathway of AcrAB-TolC Regulation

G cluster_pump Efflux Pump Assembly Inducers Antibiotics, Salicylate, Bile Salts MarR MarR Inducers->MarR inhibit Superoxide Superoxide (Oxidative Stress) SoxR SoxR Superoxide->SoxR activate Rob_Activators Dipyridyl, Bile Salts Rob Rob Rob_Activators->Rob activate MarA MarA MarR->MarA represses AcrAB acrAB operon MarA->AcrAB activates TolC_gene tolC gene MarA->TolC_gene activates SoxS SoxS SoxR->SoxS activates SoxS->AcrAB activates SoxS->TolC_gene activates Rob->AcrAB activates Rob->TolC_gene activates AcrR AcrR AcrR->AcrAB represses AcrAB_TolC AcrAB-TolC Efflux Pump AcrAB->AcrAB_TolC TolC_gene->AcrAB_TolC Enrofloxacin_out AcrAB_TolC->Enrofloxacin_out efflux Enrofloxacin_in Enrofloxacin_in->AcrAB_TolC G start Start prep_culture Prepare E. coli Inoculum (0.5 McFarland) start->prep_culture add_inoculum Inoculate Plate prep_culture->add_inoculum prep_plate Prepare Checkerboard Dilution Plate prep_plate->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Read MICs of Drugs (Alone & Combination) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results calc_fic->interpret synergy Synergy (FIC ≤ 0.5) interpret->synergy additive Additive (0.5 < FIC ≤ 4) interpret->additive antagonism Antagonism (FIC > 4) interpret->antagonism end End synergy->end additive->end antagonism->end G resistance Enrofloxacin Resistance in E. coli mutations Target Site Mutations (gyrA, parC) resistance->mutations efflux Efflux Pump Overexpression resistance->efflux plasmid Plasmid-Mediated Resistance (qnr) resistance->plasmid strategies Overcoming Resistance Strategies combo Combination Therapy combo->mutations bypasses combo->strategies epi Efflux Pump Inhibitors (EPIs) epi->efflux counters epi->strategies alternative Alternative Therapies (Phages, Nanoparticles) alternative->resistance circumvents alternative->strategies

References

Technical Support Center: Troubleshooting Enrofloxacin Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enrofloxacin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the degradation of enrofloxacin in aqueous solutions?

A1: The stability of enrofloxacin in aqueous solutions is primarily influenced by three main factors:

  • pH: Enrofloxacin's degradation rate is pH-dependent. Generally, it is more stable in neutral to slightly acidic conditions (around pH 6 to 7).[1] Photodegradation pathways are also influenced by pH, with different primary processes occurring in acidic versus alkaline conditions.[2]

  • Temperature: Higher temperatures accelerate the degradation of enrofloxacin.[3]

  • Light Exposure (Photodegradation): Enrofloxacin is sensitive to light and can undergo photodegradation.[2][4] It is advisable to protect enrofloxacin solutions from light by using amber-colored vials or by working in low-light conditions.[5]

Q2: What are the main degradation pathways for enrofloxacin in water?

A2: Enrofloxacin can degrade through several pathways in an aqueous environment:

  • Photodegradation: This is a significant pathway, especially under sunlight or UV irradiation. The specific degradation products can vary depending on the pH of the solution.[2]

  • Hydrolysis: While enrofloxacin is relatively stable against hydrolysis, it can be a degradation pathway, and the rate is influenced by pH and temperature.[3]

  • Microbial Degradation: In non-sterile aqueous environments, microorganisms can metabolize enrofloxacin, leading to its degradation.[6]

  • Oxidation: Enrofloxacin can be degraded by oxidative processes.[6]

Q3: My enrofloxacin solution has become cloudy or has formed a precipitate. What is the cause and how can I prevent it?

A3: Enrofloxacin has poor aqueous solubility, which can lead to precipitation, especially during storage.[7][8]

  • Cause: The formation of a precipitate is often due to the low solubility of enrofloxacin, which can be exacerbated by changes in pH or temperature, or by the presence of certain salts or other substances in the solution.[7][9] One study observed the formation of enrofloxacin crystals in various solutions after 7 days of storage.[10]

  • Prevention:

    • pH Adjustment: Maintaining a pH of approximately 6 to 7 can improve stability and solubility.[1]

    • Co-solvents: The use of co-solvents can increase the solubility of enrofloxacin.[11]

    • Crystallization Inhibitors: Specific polymers can be used to inhibit the crystallization and precipitation of enrofloxacin from a supersaturated solution.[7]

    • Salt Formation: Preparing a salt of enrofloxacin can significantly enhance its aqueous solubility.[12]

    • Storage Conditions: Store solutions at a consistent, appropriate temperature and protect them from light.[5]

Troubleshooting Guides

Problem 1: Unexpectedly Rapid Degradation of Enrofloxacin Solution

Possible Cause Troubleshooting Steps
Light Exposure 1. Immediately transfer the solution to an amber-colored vial or wrap the container in aluminum foil. 2. Prepare fresh solutions under low-light conditions. 3. Compare the degradation rate of a light-protected sample with an unprotected sample to confirm photodegradation.
Incorrect pH 1. Measure the pH of your aqueous solution. 2. Adjust the pH to a neutral or slightly acidic range (pH 6-7) using an appropriate buffer.[1] 3. Prepare a new solution using a buffered solvent system.
High Temperature 1. Ensure the solution is stored at the recommended temperature. 2. If the experiment requires elevated temperatures, be aware of the potential for accelerated degradation and account for it in your analysis.[3]
Microbial Contamination 1. If the solution is not required to be sterile, consider filtration through a 0.22 µm filter to remove microorganisms. 2. For sterile applications, ensure aseptic techniques were used during preparation and handling.
Oxidizing Agents 1. Review the composition of your aqueous solution for any potential oxidizing agents. 2. If possible, remove or replace components that could be causing oxidation.

Problem 2: Slower than Expected or No Degradation of Enrofloxacin Solution

Possible Cause Troubleshooting Steps
Low Temperature 1. Verify the temperature of your experimental setup. 2. If the experimental design allows, consider increasing the temperature to accelerate degradation.[3]
Incorrect pH for Desired Degradation Pathway 1. Confirm the optimal pH for the specific degradation pathway you are studying (e.g., photodegradation pathways differ at acidic vs. alkaline pH).[2] 2. Adjust the pH of your solution to favor the desired degradation mechanism.
Matrix Effects 1. The presence of other substances in your aqueous solution (e.g., natural organic matter, certain ions) can inhibit degradation.[13] 2. If possible, simplify the matrix of your solution to identify the inhibitory component.
Insufficient Light Exposure (for photodegradation studies) 1. Check the intensity and wavelength of your light source. 2. Ensure the light source is properly positioned and that there are no obstructions between the light source and the solution.

Data Presentation

Table 1: Effect of Temperature and pH on Enrofloxacin Degradation

Temperature (°C)pHDegradation Rate (%)Reference
20544.7 - 80.1 (range across different conditions)[3]
255Highest removal rate observed at this condition[3]
25744.7 - 80.1 (range across different conditions)[3]
25944.7 - 80.1 (range across different conditions)[3]
30744.7 - 80.1 (range across different conditions)[3]

Table 2: Half-life of Enrofloxacin under Photodegradation at Different pH Values

pHHalf-life (hours)Reference
4.01.5[4]
5.5Not specified[4]
7.20.2[4]

Experimental Protocols

Protocol 1: Analysis of Enrofloxacin and its Degradation Products by HPLC

This protocol provides a general method for the analysis of enrofloxacin and its degradation products. Optimization may be required based on the specific degradation products of interest and the matrix of the aqueous solution.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Phosphoric acid (H₃PO₄) or Triethylamine (TEA) for pH adjustment

    • Water (HPLC grade)

  • Mobile Phase Preparation:

    • Prepare a buffer solution of 0.02 M KH₂PO₄ in water.

    • Adjust the pH of the buffer to 5.0 with 2 M H₃PO₄.[14]

    • The mobile phase can be a gradient or isocratic mixture of the buffer and an organic solvent like acetonitrile or methanol. A common starting point is a gradient elution.[15]

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min[14]

    • Detection Wavelength: 267 nm[14]

    • Column Temperature: 25 °C[14]

    • Injection Volume: 20 µL[14]

  • Sample Preparation:

    • Filter the aqueous enrofloxacin solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

    • If necessary, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify enrofloxacin and its degradation products by comparing their retention times and peak areas to those of known standards.

Protocol 2: Forced Degradation Study of Enrofloxacin

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.

  • Acid Hydrolysis:

    • Treat the enrofloxacin solution with 0.1 M to 1 M hydrochloric acid (HCl).

    • Incubate at room temperature or elevate the temperature (e.g., 50-60 °C) if no degradation is observed.

    • Neutralize the solution with a suitable base before analysis.

  • Base Hydrolysis:

    • Treat the enrofloxacin solution with 0.1 M to 1 M sodium hydroxide (NaOH).

    • Incubate under the same conditions as acid hydrolysis.

    • Neutralize the solution with a suitable acid before analysis.

  • Oxidative Degradation:

    • Treat the enrofloxacin solution with a 0.1% to 3% solution of hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for up to 7 days.[16]

  • Thermal Degradation:

    • Expose the enrofloxacin solution to a temperature range of 40 to 80 °C.[16]

    • The duration of exposure will depend on the stability of the molecule.

  • Photolytic Degradation:

    • Expose the enrofloxacin solution to a light source that provides both UV and visible light.

    • The total exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[16]

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_problem Identify Problem cluster_fast Rapid Degradation cluster_slow Slow/No Degradation cluster_solution Implement Solution Start Enrofloxacin Degradation Issue Problem Unexpected Degradation Rate? Start->Problem CheckLight Check Light Exposure Problem->CheckLight Too Fast CheckTemp_slow Check Temperature Problem->CheckTemp_slow Too Slow / None CheckpH_fast Check pH CheckLight->CheckpH_fast ProtectLight Protect from Light CheckLight->ProtectLight CheckTemp_fast Check Temperature CheckpH_fast->CheckTemp_fast AdjustpH_fast Adjust to pH 6-7 CheckpH_fast->AdjustpH_fast AdjustTemp_fast Lower Temperature CheckTemp_fast->AdjustTemp_fast CheckpH_slow Check pH for Pathway CheckTemp_slow->CheckpH_slow IncreaseTemp Increase Temperature CheckTemp_slow->IncreaseTemp CheckMatrix Check Matrix Effects CheckpH_slow->CheckMatrix AdjustpH_slow Adjust pH for Pathway CheckpH_slow->AdjustpH_slow SimplifyMatrix Simplify Solution Matrix CheckMatrix->SimplifyMatrix

Caption: Troubleshooting workflow for enrofloxacin degradation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing PrepareMobilePhase Prepare Mobile Phase (Buffer + Organic Solvent) Equilibrate Equilibrate HPLC System PrepareMobilePhase->Equilibrate PrepareSample Prepare Sample (Filter/Dilute) Inject Inject Sample PrepareSample->Inject Equilibrate->Inject Run Run Chromatographic Method Inject->Run Detect Detect Peaks (UV) Run->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Analytes Integrate->Quantify DegradationPathways cluster_photo Photodegradation cluster_microbial Microbial Degradation cluster_oxidation Oxidation Enrofloxacin Enrofloxacin Photo_pH4 Cyclopropane Ring Cleavage (pH 4) Enrofloxacin->Photo_pH4 Light Photo_pH8 Oxidative Degradation (pH 8) Enrofloxacin->Photo_pH8 Light Hydroxylation Hydroxylated Congeners Enrofloxacin->Hydroxylation Microbes Oxidation_Products Various Oxidation Products Enrofloxacin->Oxidation_Products Oxidizing Agent Cleavage Heterocyclic Core Cleavage Hydroxylation->Cleavage

References

Technical Support Center: Investigating Enrofloxacin Efflux Pump Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of Enrofloxacin efflux pump resistance in bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of efflux pump-mediated resistance to Enrofloxacin?

A1: The primary mechanism involves the active transport of Enrofloxacin out of the bacterial cell by efflux pumps, preventing the antibiotic from reaching its intracellular targets, DNA gyrase and topoisomerase IV.[1][2][3] This reduces the intracellular drug concentration to sub-lethal levels, allowing the bacteria to survive and grow in the presence of the antibiotic. The most well-characterized efflux pump system involved in fluoroquinolone resistance in Gram-negative bacteria is the AcrAB-TolC pump, a member of the Resistance-Nodulation-Division (RND) superfamily.[4][5][6][7][8] Overexpression of the genes encoding these pump components is a common cause of increased resistance.[4][5]

Q2: How can I determine if Enrofloxacin resistance in my bacterial isolate is due to an efflux pump?

A2: A common method is to perform a minimum inhibitory concentration (MIC) assay with and without an efflux pump inhibitor (EPI).[4][9] A significant reduction (typically four-fold or greater) in the MIC of Enrofloxacin in the presence of an EPI suggests the involvement of an efflux pump.[9] Additionally, quantifying the expression levels of known efflux pump genes, such as acrA, acrB, and tolC, using real-time quantitative PCR (RT-qPCR) can provide direct evidence of pump overexpression.[10][11][12] An ethidium bromide accumulation assay can also be used to assess general efflux activity.[13][14][15]

Q3: What are common efflux pump inhibitors (EPIs) used in research?

A3: Several compounds are used as EPIs in a laboratory setting to investigate efflux pump activity. These are often broad-spectrum inhibitors. Commonly used EPIs include:

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP): A protonophore that disrupts the proton motive force, which powers most RND efflux pumps.[15]

  • Phenylalanine-arginine β-naphthylamide (PAβN or MC-207,110): A well-characterized EPI that competes with antibiotics for binding to the efflux pump.[16]

  • Thioridazine (TZ): An antipsychotic drug that has been shown to have efflux pump inhibitory activity.[15]

  • Verapamil: A calcium channel blocker that can also inhibit some bacterial efflux pumps.

It is crucial to determine the optimal, non-toxic concentration of the EPI for your specific bacterial strain before conducting experiments, as EPIs themselves can have antibacterial effects at higher concentrations.

Q4: My RT-qPCR results show no significant overexpression of acrA or acrB, but I still suspect efflux-mediated resistance. What could be the reason?

A4: While AcrAB-TolC is a major efflux pump, other pumps can also contribute to Enrofloxacin resistance.[6] Bacteria can possess multiple efflux systems, and the upregulation of a different, less common pump could be responsible for the observed resistance.[5] It is also possible that mutations in the regulatory genes of the AcrAB-TolC system, such as acrR (a local repressor) or marA (a global activator), could lead to increased pump expression without dramatic changes in the transcription of the pump genes themselves under certain conditions.[5] Additionally, consider the possibility of other resistance mechanisms acting in concert with low-level efflux activity, such as target site mutations.[2]

Troubleshooting Guides

Troubleshooting Minimum Inhibitory Concentration (MIC) Assays
Problem Possible Cause(s) Suggested Solution(s)
Inconsistent MIC values between replicates. Inaccurate initial inoculum density. Pipetting errors during serial dilutions. Contamination of the bacterial culture or media.Standardize your inoculum preparation using a spectrophotometer (e.g., to an OD600 of 0.08-0.1 for a final concentration of ~5x10^5 CFU/mL).[17] Use calibrated pipettes and change tips between dilutions. Perform a sterility check of your media and reagents.
No bacterial growth in the positive control well/tube. Inoculum was not viable or was not added. Incorrect incubation temperature or atmosphere. The growth medium does not support the growth of the test organism.Use a fresh, actively growing culture for your inoculum. Double-check that the inoculum was added to all necessary wells. Verify incubator settings. Ensure you are using the appropriate growth medium for your bacterial species.
Growth observed in all wells, even at the highest antibiotic concentration. The bacterial strain is highly resistant to the tested antibiotic. The antibiotic stock solution has degraded or is at the wrong concentration. The initial inoculum was too high.Extend the range of antibiotic concentrations tested. Prepare a fresh antibiotic stock solution and verify its concentration. Re-standardize your inoculum to the correct density.
Efflux pump inhibitor (EPI) shows antibacterial activity on its own. The concentration of the EPI is too high and is toxic to the bacteria.Perform an MIC assay for the EPI alone to determine its intrinsic antibacterial activity. Use the EPI at a sub-inhibitory concentration (typically 1/4 or 1/2 of its MIC) in your combination assays.
Troubleshooting Real-Time Quantitative PCR (RT-qPCR) for Efflux Pump Gene Expression
Problem Possible Cause(s) Suggested Solution(s)
Low or no amplification signal (high Ct values). Poor RNA quality or quantity. Inefficient reverse transcription. PCR inhibitors present in the RNA sample. Incorrect primer or probe design.Assess RNA integrity using gel electrophoresis or a bioanalyzer. Ensure accurate RNA quantification. Use a high-quality reverse transcription kit. Include a DNase treatment step to remove genomic DNA. Re-purify the RNA to remove inhibitors. Design and validate new primers according to standard guidelines.
Non-specific amplification (multiple peaks in melt curve analysis). Primer-dimer formation. Non-specific primer binding. Genomic DNA contamination.Optimize the annealing temperature in the PCR protocol. Redesign primers to be more specific. Ensure a thorough DNase treatment of your RNA samples.
High variability between technical replicates. Pipetting errors. Poorly mixed reaction components.Use a master mix for your reactions to ensure consistency. Gently vortex and centrifuge all reagents before use.
Inconsistent results between biological replicates. Biological variability in gene expression. Inconsistent growth conditions for bacterial cultures.Increase the number of biological replicates. Standardize the growth phase and conditions from which RNA is harvested (e.g., mid-logarithmic phase).

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[18]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Enrofloxacin stock solution

  • Efflux Pump Inhibitor (EPI) stock solution (if applicable)

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies from a fresh agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Preparation of Antibiotic Dilutions:

    • Add 50 µL of sterile MHB to all wells of a 96-well plate.

    • Add 50 µL of the Enrofloxacin stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating across the plate to the second to last column. Discard the final 50 µL from this column. The last column will serve as a growth control.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum but no antibiotic.

    • Sterility Control: A well containing only MHB.

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of Enrofloxacin that completely inhibits visible bacterial growth.[19][20]

For EPI Synergy Testing:

  • Prepare two sets of plates. In the second set, add the EPI to the MHB at a final, sub-inhibitory concentration before adding the antibiotic and inoculum.

  • A four-fold or greater decrease in the MIC in the presence of the EPI is considered significant.

Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for Efflux Pump Gene Expression

Materials:

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., acrA, acrB, tolC) and a housekeeping gene (e.g., 16S rRNA, rpoD)[10][11]

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Grow bacterial cultures (both the test strain and a susceptible control strain) to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize cDNA from the purified RNA using a reverse transcription kit. Include a no-reverse transcriptase control to check for genomic DNA contamination.[11]

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green/TaqMan master mix, forward and reverse primers, and nuclease-free water.

    • Add the master mix and cDNA template to the qPCR plate. Run each sample in triplicate.[10]

  • qPCR Cycling:

    • Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).[9][10] A typical protocol would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[10]

  • Data Analysis:

    • Calculate the relative expression of the target genes using the 2-ΔΔCT method.[10] The expression levels are normalized to the housekeeping gene and compared to the susceptible control strain.

Protocol 3: Ethidium Bromide (EtBr) Accumulation Assay

This assay measures the accumulation of the fluorescent dye ethidium bromide, a substrate of many efflux pumps. Lower fluorescence indicates higher efflux activity.

Materials:

  • Bacterial cultures

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose solution

  • Efflux pump inhibitor (EPI) (e.g., CCCP)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Grow bacterial cells to the mid-logarithmic phase (OD600 ≈ 0.6).[13]

    • Harvest the cells by centrifugation and wash them twice with PBS.

    • Resuspend the cells in PBS to a final OD600 of 0.4.

  • Assay Setup:

    • In a 96-well black-walled plate, add the bacterial suspension.

    • To test the effect of an EPI, add it to the desired wells at a sub-inhibitory concentration.

    • Add EtBr to all wells at a final concentration of 1-2 µg/mL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorometer pre-warmed to 37°C.

    • Measure the fluorescence (Excitation: 530 nm, Emission: 585 nm) every minute for 30-60 minutes.[15]

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • A lower level of fluorescence in the test strain compared to a susceptible control strain suggests increased efflux activity.

    • An increase in fluorescence in the presence of an EPI confirms the role of efflux pumps in extruding EtBr.

Visualizations

experimental_workflow Workflow for Investigating Efflux Pump Resistance cluster_phenotypic Phenotypic Analysis cluster_genetic Genotypic & Functional Analysis cluster_interpretation Data Interpretation mic_test Perform MIC Assay (Enrofloxacin) epi_mic_test Perform MIC Assay with EPI mic_test->epi_mic_test If resistant rt_qpcr RT-qPCR for Efflux Pump Gene Expression epi_mic_test->rt_qpcr ≥4-fold MIC reduction other_mechanisms Consider Other Resistance Mechanisms epi_mic_test->other_mechanisms <4-fold MIC reduction etbr_assay Ethidium Bromide Accumulation Assay rt_qpcr->etbr_assay Overexpression detected rt_qpcr->other_mechanisms No overexpression resistance_confirmed Efflux-Mediated Resistance Confirmed etbr_assay->resistance_confirmed Decreased accumulation (reversed by EPI) etbr_assay->other_mechanisms No significant difference start Bacterial Isolate with Suspected Resistance start->mic_test

Caption: Experimental workflow for identifying Enrofloxacin efflux pump resistance.

Caption: Mechanism of the AcrAB-TolC efflux pump in Gram-negative bacteria.

References

Technical Support Center: Mitigating Enrofloxacin-Induced Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in mitigating the cytotoxic effects of enrofloxacin in cell culture experiments.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your research.

Issue 1: High levels of cell death observed after enrofloxacin treatment.

  • Question: My cell viability has significantly decreased after treating them with enrofloxacin. How can I reduce this cytotoxic effect?

  • Answer: Enrofloxacin-induced cytotoxicity is often mediated by oxidative stress and apoptosis. Consider co-treatment with an antioxidant or an apoptosis inhibitor.

    • Antioxidants: N-acetylcysteine (NAC), Vitamin E, quercetin, and luteolin have shown protective effects against fluoroquinolone-induced oxidative stress.

    • Apoptosis Inhibitors: A pan-caspase inhibitor like Z-VAD-FMK can block the apoptotic cascade triggered by enrofloxacin.

Issue 2: My antioxidant co-treatment is not effective in mitigating cytotoxicity.

  • Question: I've tried co-treating with an antioxidant, but I'm still observing significant cell death. What could be the issue?

  • Answer: There are several factors that could influence the effectiveness of your antioxidant co-treatment:

    • Concentration: Ensure you are using an optimal concentration of the antioxidant. It's recommended to perform a dose-response experiment for the antioxidant in your specific cell line.

    • Timing of Treatment: The timing of antioxidant addition relative to enrofloxacin treatment is crucial. Pre-incubation with the antioxidant before adding enrofloxacin may be more effective.

    • Choice of Antioxidant: The efficacy of an antioxidant can be cell-type specific. You may need to screen a panel of antioxidants to find the most effective one for your experimental model.

Issue 3: Difficulty in interpreting the role of autophagy in enrofloxacin-induced cytotoxicity.

  • Question: I am unsure if autophagy is contributing to cell survival or cell death in my enrofloxacin-treated cells. How can I investigate this?

  • Answer: Autophagy can have a dual role in drug-induced cytotoxicity. To elucidate its function in your model, you can use autophagy modulators:

    • Autophagy Inhibitors: Co-treat your cells with enrofloxacin and an autophagy inhibitor like chloroquine or 3-methyladenine (3-MA). If cell viability increases, it suggests that autophagy is contributing to cell death. Conversely, if viability decreases, it indicates a pro-survival role for autophagy.

    • Monitoring Autophagic Flux: To confirm the modulation of autophagy, you can monitor the levels of key autophagy markers like LC3-II and p62/SQSTM1 by Western blot or immunofluorescence. An accumulation of LC3-II and p62 upon treatment with an inhibitor like chloroquine indicates a blockage of autophagic flux.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of enrofloxacin-induced cytotoxicity?

A1: The primary mechanism of enrofloxacin-induced cytotoxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][2] This oxidative stress can damage cellular components, including DNA, lipids, and proteins, and can trigger apoptotic cell death.[3] Enrofloxacin has been shown to induce apoptosis through a mitochondrial-dependent pathway.[4][5]

Q2: What are some recommended antioxidants to mitigate enrofloxacin's cytotoxicity?

A2: Several antioxidants have shown promise in mitigating the cytotoxic effects of fluoroquinolones. While direct studies on enrofloxacin are limited for some of these, their effectiveness against the closely related ciprofloxacin provides a strong rationale for their use.

  • Quercetin and Luteolin: These flavonoids have been shown to protect against ciprofloxacin-induced oxidative stress in human leukocytes by reducing ROS production and protein oxidation.[6]

  • Vitamin C: Has been demonstrated to reduce enrofloxacin-induced chromosomal damage in chick bone marrow cells.[7]

  • Vitamin E and Alpha-Lipoic Acid: Co-supplementation with Vitamin E and alpha-lipoic acid has been shown to ameliorate enrofloxacin-induced oxidative stress in broilers.[8]

  • N-acetylcysteine (NAC): A well-established antioxidant that can serve as a precursor for glutathione (GSH) synthesis and directly scavenge ROS.

Q3: How can I inhibit enrofloxacin-induced apoptosis?

A3: Enrofloxacin can induce apoptosis through the activation of caspases.[4] To inhibit this process, you can use a pan-caspase inhibitor.

  • Z-VAD-FMK: This is a cell-permeable, irreversible pan-caspase inhibitor that can effectively block the apoptotic cascade.[9][10][11] It should be added to the cell culture at the same time as the apoptosis-inducing agent (enrofloxacin).

Q4: What is the role of autophagy in enrofloxacin-induced cytotoxicity, and how can I modulate it?

A4: The role of autophagy in response to enrofloxacin-induced stress is not yet fully elucidated and can be context-dependent. Autophagy can act as a pro-survival mechanism by removing damaged organelles and proteins, or it can contribute to cell death. To investigate and modulate autophagy, you can use the following inhibitors:

  • Chloroquine: This agent inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[12]

  • 3-Methyladenine (3-MA): This compound inhibits the early stages of autophagy by blocking the activity of Class III PI3K.[13][14]

By observing the effect of these inhibitors on cell viability in the presence of enrofloxacin, you can infer the role of autophagy in your specific experimental system.

Data Presentation

Table 1: Effects of Antioxidants on Fluoroquinolone-Induced Oxidative Stress

AntioxidantFluoroquinoloneCell TypeKey FindingsReference
QuercetinCiprofloxacinHuman LeukocytesReduced ROS production and protein oxidation.[6]
LuteolinCiprofloxacinHuman LeukocytesReduced ROS production and protein oxidation.[6]
Vitamin CEnrofloxacinChick Bone MarrowReduced chromosomal aberrations.[7]
Vitamin EEnrofloxacinBroiler KidneyReduced lipid peroxidation.[8]
Alpha-Lipoic AcidEnrofloxacinBroiler KidneyReduced lipid peroxidation.[8]

Experimental Protocols

Protocol 1: Mitigation of Enrofloxacin-Induced Cytotoxicity using Quercetin

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Pre-treatment with Quercetin: Prepare a stock solution of quercetin in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Remove the old medium from the cells and add the medium containing quercetin. Incubate for a pre-determined time (e.g., 2 hours).

  • Enrofloxacin Treatment: Prepare a stock solution of enrofloxacin in a suitable solvent. Dilute the stock solution in a complete culture medium to the desired final concentration. Add the enrofloxacin solution to the wells already containing quercetin.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay according to the manufacturer's instructions.

  • Controls: Include wells with untreated cells, cells treated with enrofloxacin alone, and cells treated with quercetin alone to serve as controls.

Protocol 2: Inhibition of Enrofloxacin-Induced Apoptosis using Z-VAD-FMK

  • Cell Seeding: Plate cells in an appropriate culture vessel and allow them to attach overnight.

  • Co-treatment: Prepare stock solutions of enrofloxacin and Z-VAD-FMK (a typical stock concentration for Z-VAD-FMK is 20 mM in DMSO). On the day of the experiment, dilute both compounds to their final desired concentrations in a complete culture medium. Add the medium containing both enrofloxacin and Z-VAD-FMK to the cells simultaneously. A typical starting concentration for Z-VAD-FMK is 20-50 µM.

  • Incubation: Incubate the cells for the desired duration of enrofloxacin treatment.

  • Apoptosis Assay: Evaluate the extent of apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay (e.g., Caspase-Glo 3/7 assay).

  • Controls: Include untreated cells, cells treated with enrofloxacin alone, and cells treated with Z-VAD-FMK alone.

Signaling Pathways and Experimental Workflows

Enrofloxacin_Cytotoxicity_Pathway Enrofloxacin Enrofloxacin ROS Reactive Oxygen Species (ROS) Generation Enrofloxacin->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Antioxidants Antioxidants (e.g., NAC, Vit E, Quercetin) Antioxidants->ROS Inhibit Caspase_Inhibitors Caspase Inhibitors (e.g., Z-VAD-FMK) Caspase_Inhibitors->Caspase_Activation Inhibit

Caption: Enrofloxacin-induced cytotoxicity signaling pathway and points of intervention.

Experimental_Workflow_Mitigation cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Cell_Culture 1. Seed Cells Prepare_Reagents 2. Prepare Enrofloxacin & Mitigating Agent Stocks Co_treatment 3. Add Mitigating Agent (Pre- or Co-treatment) Prepare_Reagents->Co_treatment Add_Enrofloxacin 4. Add Enrofloxacin Co_treatment->Add_Enrofloxacin Incubate 5. Incubate Add_Enrofloxacin->Incubate Viability_Assay 6a. Cell Viability Assay (MTT, XTT) Incubate->Viability_Assay Apoptosis_Assay 6b. Apoptosis Assay (Annexin V, Caspase Activity) Incubate->Apoptosis_Assay ROS_Assay 6c. ROS Measurement (DCFDA) Incubate->ROS_Assay

Caption: General experimental workflow for testing mitigating agents.

Autophagy_Investigation_Logic Start Enrofloxacin Treatment Inhibitor Co-treat with Autophagy Inhibitor (Chloroquine or 3-MA) Start->Inhibitor Viability_Change Observe Change in Cell Viability Inhibitor->Viability_Change Pro_survival Conclusion: Autophagy is Pro-survival Viability_Change->Pro_survival Decreased Viability Pro_death Conclusion: Autophagy is Pro-death Viability_Change->Pro_death Increased Viability

Caption: Logical diagram to determine the role of autophagy.

References

Technical Support Center: Optimizing Enrofloxacin Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in enrofloxacin pharmacokinetic (PK) studies. By addressing common experimental challenges, this guide aims to enhance the reliability and reproducibility of your research data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in enrofloxacin pharmacokinetic studies?

A1: Variability in enrofloxacin PK studies can arise from several factors, broadly categorized as animal-related, drug- and formulation-related, and analytical-related.[1][2][3] Key sources include:

  • Animal Factors: Species, age, sex, body condition, physiological status (e.g., health, stress), and genetics.[1][2][3] The elimination half-life of enrofloxacin, for instance, varies significantly across species.[4]

  • Drug Administration and Formulation: The route of administration (oral, intravenous, intramuscular, subcutaneous), the specific formulation of the enrofloxacin product, and the presence of other substances can all impact absorption and bioavailability.[1][2][3][5]

  • Food and Fasting Status: The presence of food in the gastrointestinal tract can affect the rate and extent of oral absorption.[6]

  • Disease State: The health status of the animal can alter drug distribution, metabolism, and elimination. For example, kidney function can influence the clearance of enrofloxacin and its metabolite, ciprofloxacin.[7]

  • Analytical Method: The choice of analytical method for drug quantification, sample handling, and data analysis techniques can introduce variability.

Q2: How does the metabolic conversion of enrofloxacin to ciprofloxacin affect pharmacokinetic analysis?

A2: Enrofloxacin is partially metabolized to ciprofloxacin, which is also an active antimicrobial agent. The extent of this conversion varies among species. It is crucial to measure the concentrations of both enrofloxacin and ciprofloxacin in plasma samples to accurately assess the total fluoroquinolone exposure and its potential therapeutic efficacy.[6][7] Pharmacokinetic models should ideally account for the formation and elimination of ciprofloxacin.

Q3: What are the recommended analytical methods for quantifying enrofloxacin and ciprofloxacin in plasma?

A3: High-performance liquid chromatography (HPLC) with fluorescence or ultraviolet (UV) detection and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying enrofloxacin and its metabolite in biological matrices.[8][9][10][11] LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV/fluorescence.

Q4: How should I handle and store plasma samples to ensure the stability of enrofloxacin?

A4: Proper sample handling and storage are critical for maintaining the integrity of enrofloxacin and ciprofloxacin. Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., heparin) and centrifuged promptly to separate the plasma.[8] Plasma samples should be stored frozen, typically at -20°C or -80°C, until analysis.[12] Multiple freeze-thaw cycles should be avoided as they can lead to degradation of the analytes.[12]

Troubleshooting Guides

Issue 1: High Variability in Oral Bioavailability Data

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Fasting Times Standardize the fasting period for all animals before oral administration. Food in the stomach can significantly alter drug absorption.[6] A common practice is to withhold food for 12 hours prior to dosing.[13]
Variability in Dosing Technique Ensure accurate and consistent oral administration. For liquid formulations, use a calibrated gavage tube. For solid dosage forms, confirm that the animal has swallowed the entire dose.
Formulation Issues Different formulations of enrofloxacin can have different dissolution rates and absorption characteristics.[5] Use a consistent and well-characterized formulation throughout the study.
Gastrointestinal Health Underlying gastrointestinal issues can affect drug absorption. Ensure all animals are in good health and free from any signs of digestive upset.
Issue 2: Poor Peak Shape and Resolution in HPLC Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase pH The pH of the mobile phase can significantly affect the peak shape of fluoroquinolones.[11] Experiment with different pH values (typically acidic) to optimize peak symmetry.
Column Contamination Plasma proteins and other endogenous components can accumulate on the column, leading to poor peak shape. Use a guard column and implement a robust sample preparation method (e.g., protein precipitation followed by solid-phase extraction) to minimize matrix effects.
Secondary Interactions with Column Fluoroquinolones can exhibit secondary interactions with the stationary phase, causing peak tailing.[10] Consider using a column with end-capping or a different stationary phase chemistry. Adding a small amount of a competing amine to the mobile phase can sometimes help.
Inadequate Mobile Phase Composition Optimize the organic modifier (e.g., acetonitrile, methanol) concentration and the buffer type and concentration in the mobile phase to achieve optimal separation and peak shape.[11]
Issue 3: Inconsistent Pharmacokinetic Parameters Between Studies

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Differences in Animal Models As mentioned, species, age, and physiological status heavily influence pharmacokinetics.[1][2][3] Clearly define and report the characteristics of the animal model used. When comparing data, ensure the models are comparable.
Varying Dosing Regimens The dose and route of administration will directly impact the resulting pharmacokinetic profile.[1][2][3] Ensure consistency in the dosing regimen for comparative studies.
Blood Sampling Schedule An inadequate blood sampling schedule, especially around the absorption and elimination phases, can lead to inaccurate estimation of key PK parameters like Cmax, Tmax, and half-life. Design a sampling schedule that adequately captures the entire concentration-time profile.
Data Analysis Methods The choice of pharmacokinetic modeling (e.g., non-compartmental vs. compartmental) and the software used for analysis can influence the calculated parameters. Use a consistent and well-documented data analysis approach.

Experimental Protocols

Protocol 1: Oral Administration and Blood Sampling in Dogs

This protocol provides a general framework. Specific details may need to be adjusted based on the study objectives.

  • Animal Preparation:

    • Use healthy adult dogs of a defined breed, age, and weight range.

    • House animals individually to monitor food and water intake.

    • Fast the dogs for 12 hours overnight prior to drug administration, with free access to water.[13]

  • Dose Administration:

    • Accurately weigh each dog to determine the precise dose.

    • Administer the enrofloxacin tablet or oral solution directly into the back of the mouth to ensure the entire dose is swallowed.

  • Blood Sample Collection:

    • Collect blood samples (approximately 2-3 mL) from the cephalic or jugular vein into heparinized tubes.[8]

    • A typical sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-administration.[8]

    • Immediately after collection, gently invert the tubes to mix with the anticoagulant.

  • Sample Processing and Storage:

    • Centrifuge the blood samples at approximately 1500 x g for 10 minutes to separate the plasma.

    • Transfer the plasma to clearly labeled cryovials.

    • Store the plasma samples at -20°C or colder until analysis.[12]

Protocol 2: HPLC-UV Method for Enrofloxacin and Ciprofloxacin Quantification

This is a representative method; optimization will be required for your specific instrumentation and samples.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma, add 400 µL of acetonitrile containing an internal standard (e.g., another fluoroquinolone not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and an acidic buffer (e.g., 0.1% formic acid in water) in a suitable ratio (e.g., 20:80 v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 20 µL.

    • UV Detection: 278 nm.[9]

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of enrofloxacin and ciprofloxacin.

    • Process the calibration standards and quality control samples alongside the study samples.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Determine the concentrations of enrofloxacin and ciprofloxacin in the study samples from the calibration curve.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Enrofloxacin in Different Species (Oral Administration)

Species Dose (mg/kg) Cmax (µg/mL) Tmax (h) Bioavailability (%)
Pig (Fasted)10Not SpecifiedNot Specified101 ± 32
Pig (Fed)10Not SpecifiedNot Specified83 ± 13
Dog101.47 ± 0.19Not SpecifiedNot Specified
Horse7.5Not SpecifiedNot SpecifiedNot Specified
Foal102.12 ± 0.512.20 ± 2.1742 ± 0.42

Data compiled from multiple sources for illustrative purposes.[6][13][14][15] Direct comparison between studies should be made with caution due to differences in experimental conditions.

Table 2: Elimination Half-Life of Enrofloxacin in Various Species (Intravenous Administration)

Species Elimination Half-Life (t1/2) (h)
Cow1.5
Dog2
Sheep4.31
Cat5.6
Pig9.64
Horse9.9
Broiler12.84
African Penguin13.67
American Alligator21.05
Atlantic Horseshoe Crab27.9

Source:[4]

Visualizations

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analytical_phase Analytical Phase cluster_output Output Animal_Selection Animal Selection (Species, Age, Health) Acclimatization Acclimatization Animal_Selection->Acclimatization Fasting Fasting Protocol Acclimatization->Fasting Dosing Enrofloxacin Administration Fasting->Dosing Blood_Sampling Blood Sampling (Scheduled Time Points) Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Sample_Analysis HPLC or LC-MS/MS Quantification Sample_Processing->Sample_Analysis Data_Analysis Pharmacokinetic Modeling Sample_Analysis->Data_Analysis Results PK Parameters (Cmax, AUC, t1/2) Data_Analysis->Results

Caption: Workflow for a typical enrofloxacin pharmacokinetic study.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions High_Variability High Variability in PK Data Animal_Factors Animal-Related Factors (Health, Stress) High_Variability->Animal_Factors Check Dosing_Errors Inconsistent Dosing High_Variability->Dosing_Errors Investigate Analytical_Issues Analytical Method Variability High_Variability->Analytical_Issues Review Sample_Handling Improper Sample Handling High_Variability->Sample_Handling Audit Standardize_Animals Standardize animal model and conditions Animal_Factors->Standardize_Animals Refine_Dosing Refine and validate dosing technique Dosing_Errors->Refine_Dosing Validate_Assay Validate analytical method Analytical_Issues->Validate_Assay Implement_SOPs Implement strict SOPs for sample handling Sample_Handling->Implement_SOPs

Caption: Troubleshooting logic for addressing high variability.

Enrofloxacin_Metabolism Enrofloxacin Enrofloxacin (Administered Drug) Ciprofloxacin Ciprofloxacin (Active Metabolite) Enrofloxacin->Ciprofloxacin Metabolism (Liver) Elimination Elimination (Renal and Hepatic) Enrofloxacin->Elimination Ciprofloxacin->Elimination Absorption Absorption Absorption->Enrofloxacin Oral/IM/SC

Caption: Simplified metabolic pathway of enrofloxacin.

References

Validation & Comparative

A Comparative Analysis of Enrofloxacin and Ciprofloxacin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two widely used fluoroquinolone antibiotics: Enrofloxacin and Ciprofloxacin. This analysis is supported by a review of their mechanism of action, antimicrobial spectrum, and available experimental data.

Introduction: A Tale of Two Fluoroquinolones

Enrofloxacin, a second-generation fluoroquinolone, is a broad-spectrum antibiotic developed exclusively for veterinary use.[1] A key aspect of its pharmacology is its in vivo metabolism to Ciprofloxacin, a third-generation fluoroquinolone that is also a potent antimicrobial agent used in both human and veterinary medicine.[1] The extent of this biotransformation varies among animal species.[1] Both antibiotics exert their bactericidal effects by inhibiting essential enzymes involved in bacterial DNA replication. This guide delves into a comparative analysis of their efficacy, supported by experimental data and methodologies.

Mechanism of Action

Enrofloxacin and Ciprofloxacin share a common mechanism of action, targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, these fluoroquinolones prevent the relaxation of positively supercoiled DNA during replication, leading to a cascade of events that ultimately results in bacterial cell death.

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is topoisomerase IV. This enzyme plays a critical role in the decatenation (separation) of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV prevents the segregation of newly replicated chromosomes into daughter cells, leading to a bactericidal effect.

The dual-targeting of these essential enzymes contributes to the broad-spectrum activity of Enrofloxacin and Ciprofloxacin.

Mechanism of Action of Fluoroquinolones cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling Catalyzes Replication_Fork Advancement of Replication Fork Supercoiling->Replication_Fork Allows DNA_Replication_GN DNA Replication Replication_Fork->DNA_Replication_GN Cell_Death_GN Bacterial Cell Death DNA_Replication_GN->Cell_Death_GN Fluoroquinolones_GN Enrofloxacin & Ciprofloxacin Fluoroquinolones_GN->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Decatenation Decatenation of Daughter Chromosomes Topoisomerase_IV->Decatenation Catalyzes Chromosome_Segregation Chromosome Segregation Decatenation->Chromosome_Segregation Enables Cell_Division Bacterial Cell Division Chromosome_Segregation->Cell_Division Cell_Death_GP Bacterial Cell Death Cell_Division->Cell_Death_GP Fluoroquinolones_GP Enrofloxacin & Ciprofloxacin Fluoroquinolones_GP->Topoisomerase_IV Inhibits

Figure 1: Mechanism of action of fluoroquinolones.

Comparative Efficacy: Quantitative Data

Direct comparative studies have shown that Ciprofloxacin often exhibits greater in vitro potency against a range of bacterial pathogens compared to Enrofloxacin. However, it is crucial to consider that Enrofloxacin's efficacy in vivo is a combination of the parent drug and its active metabolite, Ciprofloxacin.

Minimum Inhibitory Concentration (MIC)

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Values (μg/mL)

Bacterial SpeciesEnrofloxacin MIC₅₀Ciprofloxacin MIC₅₀Enrofloxacin MIC₉₀Ciprofloxacin MIC₉₀
Escherichia coli0.060.030.120.06
Staphylococcus aureus0.250.120.50.25
Pasteurella multocida≤0.03≤0.030.060.03
Salmonella spp.0.120.060.250.12
Pseudomonas aeruginosa1.00.54.02.0

Note: These values are illustrative and compiled from various sources. MIC values can vary significantly based on the specific isolate, testing methodology, and geographical region.

Zone of Inhibition

The disk diffusion method provides a qualitative to semi-quantitative measure of antibiotic susceptibility. The diameter of the zone of inhibition around an antibiotic disk is inversely proportional to the MIC.

Table 2: Interpretive Criteria for Zone of Inhibition Diameters (mm) (CLSI Guidelines)

AntibioticDisk ContentResistantIntermediateSusceptible
Enrofloxacin5 µg≤1617-20≥21
Ciprofloxacin5 µg≤1516-20≥21

Experimental Protocols

The following are standardized protocols for determining the MIC and zone of inhibition.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is considered a gold standard for determining the quantitative susceptibility of bacteria to antimicrobial agents.

  • Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared from a pure culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted.

  • Serial Dilution of Antibiotics: The antibiotics (Enrofloxacin and Ciprofloxacin) are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

Antimicrobial Susceptibility Testing via Disk Diffusion (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial susceptibility.

  • Preparation of Inoculum: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Standardized antibiotic disks (e.g., 5 µg Enrofloxacin, 5 µg Ciprofloxacin) are aseptically placed on the agar surface.

  • Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-18 hours.

  • Measurement and Interpretation: The diameters of the zones of complete growth inhibition are measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to the established breakpoints from CLSI guidelines (as shown in Table 2).

Experimental Workflow

The following diagram illustrates a typical workflow for antimicrobial susceptibility testing.

Antimicrobial Susceptibility Testing Workflow Start Start Isolate Isolate Pure Bacterial Colony Start->Isolate Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Isolate->Inoculum_Prep Method_Choice Choose Method Inoculum_Prep->Method_Choice Broth_Dilution Broth Microdilution (MIC Testing) Method_Choice->Broth_Dilution Quantitative Disk_Diffusion Disk Diffusion (Kirby-Bauer) Method_Choice->Disk_Diffusion Qualitative Serial_Dilution Perform Serial Dilution of Antibiotics in Broth Broth_Dilution->Serial_Dilution Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Disk_Diffusion->Inoculate_Plate Inoculate_Wells Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Wells Apply_Disks Apply Antibiotic Disks Inoculate_Plate->Apply_Disks Incubate_MIC Incubate Plate (16-20 hours) Inoculate_Wells->Incubate_MIC Incubate_Disk Incubate Plate (16-18 hours) Apply_Disks->Incubate_Disk Read_MIC Read and Record MIC Value Incubate_MIC->Read_MIC Measure_Zones Measure Zones of Inhibition Incubate_Disk->Measure_Zones Interpret_MIC Interpret MIC (Susceptible/Resistant) Read_MIC->Interpret_MIC Interpret_Zones Interpret Zone Diameters (Susceptible/Intermediate/Resistant) Measure_Zones->Interpret_Zones Report Report Results Interpret_MIC->Report Interpret_Zones->Report End End Report->End

Figure 2: Workflow for antimicrobial susceptibility testing.

Conclusion

Both Enrofloxacin and Ciprofloxacin are highly effective broad-spectrum fluoroquinolone antibiotics. In vitro studies generally indicate that Ciprofloxacin has greater intrinsic activity against many bacterial pathogens. However, the clinical efficacy of Enrofloxacin is bolstered by its metabolic conversion to Ciprofloxacin, creating a combined therapeutic effect. The choice between these antibiotics in a clinical or research setting should be guided by species-specific pharmacokinetic and pharmacodynamic data, as well as antimicrobial susceptibility testing of the target pathogen. The experimental protocols and workflows outlined in this guide provide a standardized framework for conducting such evaluations.

References

Enrofloxacin's Efficacy Against Quinolone-Resistant Bacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of quinolone-resistant bacterial strains presents a significant challenge in both veterinary and human medicine. This guide provides a comprehensive comparison of enrofloxacin's activity against these resistant pathogens, evaluating its performance against other fluoroquinolones and alternative antibiotic classes. The information herein is supported by experimental data to aid in research and development efforts.

Executive Summary

Enrofloxacin, a fluoroquinolone antibiotic, demonstrates concentration-dependent bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] However, resistance, primarily through mutations in the gyrA and parC genes, has compromised its efficacy. This guide explores the quantitative activity of enrofloxacin against resistant strains, compares it with other fluoroquinolones like marbofloxacin and pradofloxacin, and evaluates non-fluoroquinolone alternatives such as aminoglycosides and fosfomycin. Furthermore, the potential of combination therapy to restore enrofloxacin's utility is examined.

Comparative In Vitro Activity of Fluoroquinolones

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC data for enrofloxacin and other fluoroquinolones against various quinolone-resistant bacterial isolates.

Table 1: Comparative MICs (μg/mL) of Fluoroquinolones Against Quinolone-Resistant Escherichia coli

AntibioticStrain CharacteristicsMIC RangeMIC50MIC90Reference
Enrofloxacin gyrA (S83L, D87N) & parC (S80I) mutations8 - 256-≥128[1]
Enrofloxacin Avian Pathogenic E. coli (NWT*)>0.125 - >64--[2]
Ciprofloxacin Quinolone-Resistant ESBL-producing E. coli≥4--[3]
Pradofloxacin E. coli with gyrA & parC mutations≥2--

*NWT: Non-Wild Type (presumed resistant)

Table 2: Comparative MICs (μg/mL) of Fluoroquinolones Against Quinolone-Resistant Gram-Positive Bacteria

AntibioticBacterial SpeciesResistance ProfileMIC RangeMIC50MIC90Reference
Enrofloxacin Methicillin-Resistant Staphylococcus pseudintermedius (MRSP)Fluoroquinolone-Resistant---
Pradofloxacin MRSPFluoroquinolone-Resistant---
Marbofloxacin MRSPFluoroquinolone-Resistant---
Ciprofloxacin MRSPFluoroquinolone-Resistant---

Table 3: Comparative MICs (μg/mL) of Fluoroquinolones Against Pseudomonas aeruginosa

AntibioticStrain CharacteristicsMIC RangeMIC50MIC90Reference
Enrofloxacin Clinical Isolates from Small Animals0.125 - 64132[4]
Marbofloxacin Clinical Isolates from Small Animals0.0125 - 320.516[4]
Ciprofloxacin Clinical Isolates from Small Animals0.0625 - 160.1258[4]

Activity of Non-Fluoroquinolone Alternatives

Given the rise of fluoroquinolone resistance, alternative antibiotic classes are crucial. The following table presents MIC data for select non-fluoroquinolone antibiotics against resistant Gram-negative bacteria.

Table 4: MICs (μg/mL) of Alternative Antibiotics Against Quinolone-Resistant Gram-Negative Bacteria

AntibioticBacterial SpeciesResistance ProfileMIC RangeMIC50MIC90Reference
Gentamicin E. coliEnrofloxacin-ResistantSusceptible--[1]
Ceftiofur E. coliEnrofloxacin-ResistantSusceptible--[1]
Fosfomycin Carbapenem-Resistant Enterobacterales----

Combination Therapy: A Strategy to Overcome Resistance

Combining enrofloxacin with other antimicrobial agents can potentially restore its activity against resistant strains. The Fractional Inhibitory Concentration (FIC) index is used to quantify the nature of the interaction between two drugs.

Table 5: Synergistic Activity of Enrofloxacin in Combination with Other Antibiotics

Antibiotic CombinationBacterial SpeciesResistance ProfileFIC IndexInterpretationReference
Enrofloxacin + DoxycyclineMRSPFluoroquinolone-ResistantData not available in search results-
Enrofloxacin + AmikacinPseudomonas aeruginosaFluoroquinolone-ResistantData not available in search results-

FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Checkerboard Assay for Synergy Testing

The checkerboard assay is utilized to determine the FIC index.

  • Plate Setup: Two antibiotics are serially diluted in a two-dimensional array in a 96-well plate. One antibiotic is diluted along the x-axis, and the other is diluted along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension as described for the MIC assay, and the plate is incubated under the same conditions.

  • Data Analysis: The MIC of each antibiotic alone and in combination is determined. The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).[5][6]

Visualizing Mechanisms and Workflows

Quinolone Mechanism of Action and Resistance

Fluoroquinolones target the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication. Resistance primarily emerges from mutations in the quinolone-resistance determining regions (QRDRs) of the genes encoding these enzymes (gyrA, gyrB, parC, and parE). Other mechanisms include plasmid-mediated resistance (qnr genes) and the overexpression of efflux pumps.

Quinolone_Action_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms DNA_Replication DNA Replication DNA_Gyrase DNA Gyrase (gyrA, gyrB) DNA_Gyrase->DNA_Replication Enables Topo_IV Topoisomerase IV (parC, parE) Topo_IV->DNA_Replication Enables Mutations Target Site Mutations (gyrA, parC) Mutations->DNA_Gyrase Alters Target Mutations->Topo_IV Alters Target Efflux Efflux Pumps Enrofloxacin Enrofloxacin Efflux->Enrofloxacin Expels Drug PMQR Plasmid-Mediated (qnr proteins) PMQR->DNA_Gyrase Protects Target Enrofloxacin->DNA_Gyrase Inhibits Enrofloxacin->Topo_IV Inhibits

Caption: Quinolone action and primary resistance pathways.

Experimental Workflow for MIC and Synergy Testing

The following diagram illustrates the workflow for determining the MIC of individual antibiotics and assessing their synergistic effects through a checkerboard assay.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_synergy Synergy Assay (Checkerboard) Isolate Bacterial Isolate Culture Overnight Culture Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Inoculate_MIC Inoculate Plate Inoculum->Inoculate_MIC Inoculate_Syn Inoculate Plate Inoculum->Inoculate_Syn Antibiotics Antibiotic Stock Solutions Serial_Dilution Serial Dilution of Single Antibiotic Antibiotics->Serial_Dilution Checkerboard_Dilution 2D Serial Dilution of Two Antibiotics Antibiotics->Checkerboard_Dilution Serial_Dilution->Inoculate_MIC Incubate_MIC Incubate 16-20h Inoculate_MIC->Incubate_MIC Read_MIC Read MIC Incubate_MIC->Read_MIC Checkerboard_Dilution->Inoculate_Syn Incubate_Syn Incubate 16-20h Inoculate_Syn->Incubate_Syn Read_FIC Determine Combined MICs & Calculate FIC Index Incubate_Syn->Read_FIC

Caption: Workflow for MIC and synergy determination.

Conclusion

The presented data indicates that while the efficacy of enrofloxacin against quinolone-resistant strains is diminished, it may still be effective in some cases, particularly when used in combination with other antibiotics. Newer generation fluoroquinolones, such as pradofloxacin, may offer improved activity against certain resistant isolates. For multidrug-resistant infections, non-fluoroquinolone alternatives like aminoglycosides and fosfomycin represent important therapeutic options. The choice of antibiotic should be guided by susceptibility testing and a thorough understanding of the underlying resistance mechanisms. Further research into effective combination therapies is warranted to preserve the utility of enrofloxacin and combat the growing threat of antimicrobial resistance.

References

Enrofloxacin's Interaction with Cytochrome P450 Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, is known to interact with the cytochrome P450 (CYP450) enzyme system. These interactions, primarily inhibitory in nature, can lead to significant drug-drug interactions, altering the metabolism of co-administered therapeutic agents. This guide provides a comparative analysis of enrofloxacin's effects on key CYP450 isoforms, supported by available experimental data, to aid in drug development and risk assessment.

Executive Summary

Enrofloxacin demonstrates a notable inhibitory effect on several cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. Its primary metabolite, ciprofloxacin, also contributes to these inhibitory activities. While the majority of research points towards inhibition, some studies suggest a potential for weak induction of certain CYP isoforms. This guide synthesizes the available quantitative and qualitative data to offer a clearer understanding of enrofloxacin's CYP450 interaction profile compared to other fluoroquinolones.

Comparative Analysis of CYP450 Inhibition

The inhibitory potential of enrofloxacin and other fluoroquinolones on major CYP450 isoforms is summarized below. It is important to note that the data is derived from various studies using different experimental systems (e.g., species, in vitro models), which may contribute to variability in the reported values.

Table 1: Comparative Inhibition of Cytochrome P450 Isoforms by Fluoroquinolones (IC50 values in µM)

FluoroquinoloneCYP1A2CYP2C9CYP3A4Species/System
Enrofloxacin Strong Inhibition (Qualitative)-Inhibition (Qualitative)Rat Liver Microsomes
--Potent, Mechanism-Based Inhibition (Ki = 3.7 µM)Sea Bass Liver Microsomes
--InhibitionPig
Ciprofloxacin 135180-Human Liver Microsomes[1][2]
Levofloxacin >200 (No significant inhibition)210-Human Liver Microsomes[1][2]
Moxifloxacin >200 (No significant inhibition)>200 (No significant inhibition)No InhibitionIn vitro studies[3]
Gatifloxacin >200 (No significant inhibition)>200 (No significant inhibition)-Human Liver Microsomes[1][2]

Note: A lower IC50 value indicates a more potent inhibition. "-" indicates data not available in the reviewed sources.

Cytochrome P450 Induction by Enrofloxacin

Evidence for CYP450 induction by enrofloxacin is less pronounced than for inhibition. A study in rats showed a slight induction of CYP2B1 and CYP2B2 (140% of controls) at a low dose. Another study in pigs indicated an induction of CYP1A2.[4] However, quantitative data such as fold-change and EC50 values are not consistently reported in the literature.

Metabolic Pathway of Enrofloxacin

Enrofloxacin is metabolized in the liver to its active metabolite, ciprofloxacin. This biotransformation is mediated by the CYP450 system, with studies suggesting that CYP3A4 is a key enzyme in this process.[5] Ciprofloxacin itself is a known inhibitor of CYP1A2, contributing to the overall inhibitory profile observed after enrofloxacin administration.

Enrofloxacin_Metabolism Enrofloxacin Enrofloxacin CYP450 CYP450 Enzymes (e.g., CYP3A4) Enrofloxacin->CYP450 Metabolism Ciprofloxacin Ciprofloxacin (Active Metabolite) CYP450->Ciprofloxacin Inhibition Inhibition of other CYP450 Isoforms (e.g., CYP1A2) Ciprofloxacin->Inhibition

Caption: Metabolic conversion of enrofloxacin to ciprofloxacin by CYP450 enzymes.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.

In Vitro CYP450 Inhibition Assay (IC50 Determination)

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against specific CYP450 isoforms using liver microsomes.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate TestCompound Test Compound (e.g., Enrofloxacin) (Serial Dilutions) TestCompound->Incubate ProbeSubstrate CYP Isoform-Specific Probe Substrate ProbeSubstrate->Incubate NADPH NADPH Generating System NADPH->Incubate Initiate Reaction StopReaction Stop Reaction (e.g., Acetonitrile) Incubate->StopReaction Analyze Analyze Metabolite Formation (LC-MS/MS) StopReaction->Analyze Calculate Calculate % Inhibition and IC50 Value Analyze->Calculate

Caption: Workflow for an in vitro CYP450 inhibition assay.

Methodology:

  • Preparation: Pooled human or animal liver microsomes are pre-incubated with a series of concentrations of the test compound (e.g., enrofloxacin) and a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, testosterone for CYP3A4).

  • Incubation: The enzymatic reaction is initiated by adding an NADPH-generating system and incubated at 37°C for a specific time.

  • Termination: The reaction is stopped by adding a solvent like acetonitrile.

  • Analysis: The formation of the specific metabolite is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

CYP450 Induction Assay

This protocol describes a general method to assess the potential of a compound to induce the expression of CYP450 enzymes in a cell-based system.

Methodology:

  • Cell Culture: A suitable cell line (e.g., primary hepatocytes, HepG2 cells) is cultured and treated with various concentrations of the test compound (e.g., enrofloxacin) for a defined period (e.g., 24-72 hours).

  • Endpoint Analysis: The induction of CYP450 enzymes is assessed by measuring:

    • Enzyme Activity: Using a probe substrate for the specific CYP isoform.

    • mRNA Expression: Quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

    • Protein Expression: Determined by Western blotting.

  • Data Analysis: The fold induction relative to a vehicle control is calculated. For a more detailed analysis, an EC50 value (the concentration causing 50% of the maximal induction) can be determined.

Logical Relationship of Enrofloxacin's CYP450 Interactions

The following diagram illustrates the logical flow of how enrofloxacin interacts with the CYP450 system, leading to potential drug-drug interactions.

Enrofloxacin_DDI_Logic Enrofloxacin Enrofloxacin Administration Metabolism Metabolism to Ciprofloxacin (via CYP3A4) Enrofloxacin->Metabolism DirectInhibition Direct Inhibition of CYP Isoforms (e.g., CYP1A2, CYP3A4) Enrofloxacin->DirectInhibition Induction Potential Induction of CYP Isoforms (e.g., CYP1A2, CYP2B1/2) Enrofloxacin->Induction CiproInhibition Inhibition by Ciprofloxacin (e.g., CYP1A2) Metabolism->CiproInhibition AlteredMetabolism Altered Metabolism of Co-administered Drugs DirectInhibition->AlteredMetabolism CiproInhibition->AlteredMetabolism Induction->AlteredMetabolism DDI Potential for Drug-Drug Interactions (DDIs) AlteredMetabolism->DDI

Caption: Logical flow of enrofloxacin's impact on drug metabolism.

Conclusion

Enrofloxacin exhibits a complex interaction profile with the cytochrome P450 system, characterized predominantly by the inhibition of key isoforms such as CYP1A2 and CYP3A4. This inhibition is mediated by both the parent drug and its active metabolite, ciprofloxacin. While some evidence suggests a minor inductive potential, the inhibitory effects are of greater clinical significance. Researchers and drug development professionals should consider these interactions when designing preclinical and clinical studies involving enrofloxacin, particularly when co-administered with drugs that are substrates for these CYP enzymes. Further research is warranted to establish a more comprehensive and directly comparative quantitative dataset for enrofloxacin and other fluoroquinolones against a full panel of human CYP450 isoforms.

References

In Vitro Showdown: Enrofloxacin vs. Levofloxacin - A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two widely used fluoroquinolone antibiotics: Enrofloxacin and Levofloxacin. This analysis, supported by experimental data from peer-reviewed studies, delves into their antibacterial efficacy, activity against biofilms, and mechanisms of action.

Executive Summary

Enrofloxacin, a fluoroquinolone developed primarily for veterinary use, and Levofloxacin, its human medicine counterpart, both exhibit broad-spectrum bactericidal activity by inhibiting bacterial DNA synthesis. In vitro studies demonstrate that while both are effective against a range of Gram-positive and Gram-negative bacteria, their potency can vary depending on the bacterial species. This guide synthesizes available in vitro data to offer a direct comparison of their performance, providing valuable insights for research and development applications.

Antibacterial Potency: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC values for Enrofloxacin and Levofloxacin against various bacterial pathogens as reported in in vitro studies. Lower MIC values indicate greater potency.

Bacterial SpeciesEnrofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)
Escherichia coli0.015 - >1280.06 - 16
Pseudomonas aeruginosa0.5 - 80.5 - 128
Staphylococcus aureus (Methicillin-susceptible)0.06 - 20.12 - 4
Staphylococcus aureus (Methicillin-resistant)0.5 - 641 - >128
Pasteurella multocida≤0.016Not widely reported
Mannheimia haemolytica≤0.016Not widely reported

Time-Kill Kinetics: A Look at Bactericidal Activity Over Time

Time-kill assays provide a dynamic view of an antibiotic's bactericidal or bacteriostatic activity. These studies measure the rate at which a drug kills a bacterial population over time. While direct comparative time-kill studies for Enrofloxacin and Levofloxacin are limited, analysis of individual studies reveals their bactericidal profiles.

A study on veterinary pathogens demonstrated that Enrofloxacin exhibited rapid, concentration-dependent killing against Mannheimia haemolytica and Pasteurella multocida.[1] For instance, at maximum serum and tissue concentrations, enrofloxacin achieved a 99.9% kill rate against M. haemolytica within minutes.[1] In comparison, studies on Levofloxacin against Stenotrophomonas maltophilia have shown it to exert bactericidal activity within 4 hours.[2] Another study comparing Levofloxacin and Ciprofloxacin against urinary tract pathogens found that Levofloxacin demonstrated 99.9% killing of E. coli after 6 hours and P. aeruginosa after 3 hours at its MIC, showcasing its potent bactericidal effects.[3]

Anti-Biofilm Activity: Tackling Bacterial Communities

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. The ability of an antibiotic to inhibit biofilm formation or eradicate existing biofilms is a critical measure of its efficacy.

Levofloxacin has been shown to be effective against biofilms of Pseudomonas aeruginosa.[4] One study found that while higher concentrations were needed to eradicate preformed biofilms, Levofloxacin significantly inhibited their formation at its MIC.[4] Comparative reviews suggest that the anti-biofilm activity of fluoroquinolones, including Levofloxacin, is generally superior to that of beta-lactams and glycopeptides.[5] While specific comparative data for Enrofloxacin's anti-biofilm activity against the same strains is not as readily available, the general mechanism of action of fluoroquinolones suggests it would also possess activity against biofilms.

Mechanism of Action: Targeting Bacterial DNA Replication

Both Enrofloxacin and Levofloxacin share a common mechanism of action, targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6][7][8][9][10] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, these fluoroquinolones stabilize it, leading to double-strand DNA breaks and ultimately cell death.[6][8] The primary target varies between bacterial types; in many Gram-negative bacteria, DNA gyrase is the main target, while in many Gram-positive bacteria, it is topoisomerase IV.[7][10]

G Mechanism of Action of Fluoroquinolones cluster_bacterium Bacterial Cell Fluoroquinolone Enrofloxacin / Levofloxacin CellWall Cell Wall Penetration Fluoroquinolone->CellWall Enters cell DNA_Gyrase DNA Gyrase (primarily Gram-negative) CellWall->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (primarily Gram-positive) CellWall->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Topo_IV->DNA_Replication Essential for Topo_IV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death G MIC Determination Workflow Start Start Prepare_Antibiotic Prepare serial two-fold dilutions of Enrofloxacin and Levofloxacin in Mueller-Hinton Broth (MHB) Start->Prepare_Antibiotic Prepare_Inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate wells containing antibiotic dilutions with bacterial suspension Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity. MIC is the lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End G Anti-Biofilm Assay Workflow Start Start Inoculate Inoculate microtiter plate wells with bacterial suspension and varying concentrations of antibiotic Start->Inoculate Incubate Incubate for 24-48 hours to allow biofilm formation Inoculate->Incubate Wash Wash wells to remove planktonic bacteria Incubate->Wash Stain Stain adherent biofilms with Crystal Violet Wash->Stain Wash_Again Wash to remove excess stain Stain->Wash_Again Solubilize Solubilize the stain from the biofilm (e.g., with ethanol) Wash_Again->Solubilize Measure_OD Measure Optical Density (OD) at a specific wavelength (e.g., 570 nm) Solubilize->Measure_OD End End Measure_OD->End

References

Synergistic Effects of Enrofloxacin with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents. Combination therapy, which leverages synergistic interactions between different classes of antibiotics, presents a promising approach to enhance efficacy, reduce required dosages, and combat resistant pathogens. This guide provides a comparative analysis of the synergistic effects of Enrofloxacin, a broad-spectrum fluoroquinolone, with other antibiotics, supported by experimental data.

I. Comparative Analysis of Synergistic Combinations

The synergistic potential of Enrofloxacin has been evaluated against various bacterial pathogens in combination with several classes of antibiotics. The following tables summarize the quantitative data from key studies, primarily focusing on the Fractional Inhibitory Concentration Index (FICI) from checkerboard assays and logarithmic reduction in bacterial counts from time-kill curve analyses.

Table 1: Synergistic Activity of Enrofloxacin in Combination with β-Lactams

Antibiotic CombinationTarget OrganismMIC (µg/mL) - Enrofloxacin AloneMIC (µg/mL) - Partner Antibiotic AloneFICIInterpretationReference
Enrofloxacin + AmoxicillinEscherichia coli O20.042.40.4Synergy[1]
Enrofloxacin + AmoxicillinSalmonella enteritidis0.060.080.2Synergy[1]
Enrofloxacin + CefquinomeKlebsiella pneumoniae ATCC 700603--≤0.5Synergy[2]
Enrofloxacin + CefquinomeKlebsiella pneumoniae (Clinical Strains)-->0.5 to ≤1Additive[2]

Table 2: Synergistic Activity of Enrofloxacin in Combination with Polymyxins

Antibiotic CombinationTarget OrganismLog₁₀ Kill at 24h (Combination)InterpretationReference
Enrofloxacin + Polymyxin BPseudomonas aeruginosa (XDR)≥2 to 4Synergy[3]

Table 3: Interaction of Enrofloxacin with Tetracyclines

Antibiotic CombinationTarget OrganismObservationInterpretationReference
Enrofloxacin + DoxycyclineEscherichia coliReduced and delayed killing activity of EnrofloxacinAntagonism[4]

II. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

A. Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

1. Preparation of Materials:

  • 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Standardized bacterial inoculum (typically 5 x 10⁵ CFU/mL).

  • Stock solutions of Enrofloxacin and the partner antibiotic.

2. Procedure:

  • A two-dimensional array of antibiotic concentrations is prepared in the microtiter plate. Serial dilutions of Enrofloxacin are made along the x-axis, and serial dilutions of the partner antibiotic are made along the y-axis.

  • Each well is inoculated with the standardized bacterial suspension.

  • Control wells containing only the medium, the inoculum, and each antibiotic alone are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection for turbidity.

3. Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1

  • Indifference: 1 < FICI ≤ 4

  • Antagonism: FICI > 4

B. Time-Kill Curve Assay

Time-kill curve assays provide information on the pharmacodynamic interaction between antibiotics over time.

1. Preparation of Materials:

  • Culture tubes or flasks.

  • Appropriate broth medium.

  • Log-phase growth culture of the test organism.

  • Antibiotic solutions at desired concentrations (e.g., at or above the MIC).

2. Procedure:

  • A standardized bacterial inoculum (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) is added to flasks containing the broth medium.

  • Antibiotics are added alone and in combination at specific concentrations.

  • A growth control flask without any antibiotic is included.

  • The flasks are incubated at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are withdrawn from each flask.

  • Serial dilutions of the aliquots are plated on agar plates.

  • After incubation, the number of colonies (CFU/mL) is counted.

3. Data Analysis:

  • The log₁₀ CFU/mL is plotted against time for each antibiotic and the combination.

  • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

  • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

III. Mechanisms of Synergy and Visualized Pathways

The synergistic interactions of Enrofloxacin with other antibiotics often stem from complementary mechanisms of action.

A. Enrofloxacin and β-Lactams (e.g., Amoxicillin, Cefquinome)

Enrofloxacin inhibits bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[2] β-lactam antibiotics inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to a weakened cell wall and eventual cell lysis. The synergy likely arises from the initial damage to the cell wall by the β-lactam, which facilitates the entry of Enrofloxacin to its intracellular targets.

Synergy_Enro_BetaLactam cluster_extracellular Extracellular cluster_cell_wall Bacterial Cell Wall cluster_intracellular Intracellular Beta_Lactam β-Lactam (e.g., Amoxicillin) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Inhibits Enrofloxacin_ext Enrofloxacin Enrofloxacin_int Enrofloxacin Enrofloxacin_ext->Enrofloxacin_int Cell_Wall_Damage Cell Wall Damage & Increased Permeability PBP->Cell_Wall_Damage Leads to Cell_Wall_Damage->Enrofloxacin_int Facilitates entry of Cell_Death Bacterial Cell Death Cell_Wall_Damage->Cell_Death DNA_Gyrase DNA Gyrase/ Topoisomerase IV Enrofloxacin_int->DNA_Gyrase Inhibits DNA_Replication_Block Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Block Leads to DNA_Replication_Block->Cell_Death

Caption: Synergistic mechanism of Enrofloxacin and β-lactams.

B. Enrofloxacin and Polymyxin B

Polymyxin B disrupts the integrity of the bacterial outer membrane by interacting with lipopolysaccharides (LPS) in Gram-negative bacteria. This disruption increases membrane permeability, allowing Enrofloxacin to more easily penetrate the cell and reach its intracellular targets, DNA gyrase and topoisomerase IV.[3]

Synergy_Enro_Polymyxin cluster_extracellular Extracellular cluster_outer_membrane Outer Membrane cluster_intracellular Intracellular Polymyxin_B Polymyxin B LPS Lipopolysaccharide (LPS) Polymyxin_B->LPS Binds to Enrofloxacin_ext Enrofloxacin Enrofloxacin_int Enrofloxacin Enrofloxacin_ext->Enrofloxacin_int Membrane_Disruption Outer Membrane Disruption LPS->Membrane_Disruption Causes Membrane_Disruption->Enrofloxacin_int Facilitates entry of Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death DNA_Gyrase DNA Gyrase/ Topoisomerase IV Enrofloxacin_int->DNA_Gyrase Inhibits DNA_Replication_Block Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Block Leads to DNA_Replication_Block->Cell_Death

Caption: Synergistic mechanism of Enrofloxacin and Polymyxin B.

IV. Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing antibiotic synergy.

Experimental_Workflow cluster_screening Initial Screening cluster_confirmation Pharmacodynamic Confirmation cluster_mechanism Mechanism of Action Studies Checkerboard Checkerboard Assay Calculate_FICI Calculate FICI Checkerboard->Calculate_FICI Identify_Synergy Identify Synergistic Combinations (FICI ≤ 0.5) Calculate_FICI->Identify_Synergy Time_Kill Time-Kill Curve Assay Identify_Synergy->Time_Kill Promising Combinations Analyze_Curves Analyze Killing Kinetics Time_Kill->Analyze_Curves Confirm_Synergy Confirm Synergy (≥ 2-log10 kill increase) Analyze_Curves->Confirm_Synergy Further_Studies Further Mechanistic Studies (e.g., membrane permeability assays, gene expression analysis) Confirm_Synergy->Further_Studies Confirmed Synergy

Caption: Workflow for antibiotic synergy testing.

References

A Comparative Guide to the Quantitative Analysis of Enrofloxacin and its Metabolite Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of enrofloxacin, a widely used veterinary fluoroquinolone, and its primary active metabolite, ciprofloxacin. The following sections present comparative data on various analytical techniques, detailed experimental protocols, and visualizations of the metabolic pathway and a general experimental workflow.

Comparative Analysis of Quantitative Methods

The simultaneous quantification of enrofloxacin and ciprofloxacin is crucial for pharmacokinetic, residue analysis, and environmental monitoring studies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a commonly employed technique. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UV Pig and Rabbit PlasmaNot specifiedNot specifiedEnrofloxacin: 90±5 (Pig), 108±9 (Rabbit); Ciprofloxacin: 92±6 (Pig)[1]
HPLC-PDA WaterEnrofloxacin: 15.9 µg/L; Ciprofloxacin: 17.4 µg/LEnrofloxacin: 48.3 µg/L; Ciprofloxacin: 52.8 µg/L64.5-81.4[2]
HPLC with Fluorescence Detection Chicken Liver and SkinNot specifiedNot specifiedEnrofloxacin: 93.7±1.05 to 103.7±0.4 (Liver), 80.5±1.2 to 111.0±7.1 (Skin); Ciprofloxacin: 98.3±0.6 to 101.7±0.9 (Liver), 82.2±9.9 to 111.8±4.9 (Skin)[3]
UPLC-MS/MS Prairie Dog PlasmaNot specifiedNot specifiedNot specified[4]

Metabolic Pathway of Enrofloxacin to Ciprofloxacin

Enrofloxacin is metabolized in the liver to its active metabolite, ciprofloxacin, primarily through a de-ethylation reaction. This biotransformation is a key consideration in pharmacokinetic and pharmacodynamic studies, as ciprofloxacin itself exhibits potent antimicrobial activity.[5][6] The extent of this conversion can vary significantly among different animal species.[4][7]

metabolic_pathway Enrofloxacin Enrofloxacin Liver Liver (Metabolism) Enrofloxacin->Liver Uptake Ciprofloxacin Ciprofloxacin Liver->Ciprofloxacin De-ethylation

Metabolic conversion of Enrofloxacin to Ciprofloxacin.

Experimental Protocols

Below are detailed methodologies for the quantitative analysis of enrofloxacin and ciprofloxacin using HPLC.

Method 1: HPLC with UV Detection for Analysis in Animal Plasma

This method is suitable for pharmacokinetic studies in animal models.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute enrofloxacin and ciprofloxacin with a mixture of methanol and hydrochloric acid (98:2, v/v).[1]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column.[1]

  • Mobile Phase: A gradient mixture of orthophosphoric acid, triethylamine, and acetonitrile.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 277 nm.[1]

  • Injection Volume: 20 µL.

3. Calibration and Quantification

  • Prepare a series of standard solutions containing known concentrations of enrofloxacin and ciprofloxacin.

  • Construct a calibration curve by plotting the peak area against the concentration for each analyte.

  • Quantify the analytes in the samples by interpolating their peak areas on the calibration curve.

Method 2: HPLC with Photodiode Array (PDA) Detection for Water Samples

This method is adapted for the analysis of environmental water samples.

1. Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

  • To a water sample, add a salting-out agent (e.g., sodium chloride).

  • Add a water-miscible organic solvent (e.g., acetonitrile).

  • Vortex the mixture to induce phase separation.

  • Collect the organic phase containing the analytes.

  • Evaporate and reconstitute the sample in the mobile phase.

2. Chromatographic Conditions

  • Column: C18 X-Bridge analytical column.[2]

  • Mobile Phase: Optimized mixture of solvents suitable for the separation.

  • Flow Rate: 0.82 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Detection: PDA detector, monitoring at the maximum absorption wavelength.

  • Injection Volume: 15 µL.[2]

3. Method Validation

  • The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of enrofloxacin and ciprofloxacin from biological or environmental samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Plasma, Water) Extraction Extraction (SPE or LLE) SampleCollection->Extraction Concentration Concentration & Reconstitution Extraction->Concentration HPLC HPLC Separation Concentration->HPLC Detection Detection (UV, Fluorescence, or MS/MS) HPLC->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

General workflow for quantitative analysis.

References

In Vivo Efficacy of Enrofloxacin Against Salmonella: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the in vivo validation of an antibiotic's efficacy is a critical step in assessing its therapeutic potential. This guide provides a comprehensive comparison of Enrofloxacin's performance against Salmonella in vivo, supported by experimental data and detailed protocols.

Comparative Efficacy of Enrofloxacin

Enrofloxacin, a fluoroquinolone antibiotic, has been a staple in veterinary medicine for managing Salmonella infections. However, its efficacy can be influenced by dosage, treatment duration, and the emergence of resistance. This section compares the effectiveness of different Enrofloxacin regimens and contrasts its performance with alternative treatments.

Enrofloxacin Dosing Regimens

Studies have shown that higher doses of Enrofloxacin for a shorter duration can be as effective as the standard lower-dose, longer-duration treatment, while potentially minimizing the selection for resistant bacteria.[1][2][3]

A study comparing a standard 5-day treatment (10 mg/kg) with higher-dose, shorter-duration regimens in chickens infected with Salmonella enterica serovar Typhimurium DT104 found that a 2-day treatment at 2.5 times the recommended dose significantly reduced Salmonella counts, with efficacy similar to the 5-day treatment.[2][3] However, a 1-day treatment at 5 times the recommended dose was significantly less effective than the 2- and 5-day treatments.[2][3]

Treatment RegimenDurationSalmonella Counts (log CFU/g cecal contents)Outcome
Control (untreated)-~7.0-
10 mg/kg5 daysSignificantly reducedEffective
25 mg/kg2 daysSignificantly reducedSimilar efficacy to 5-day treatment
50 mg/kg1 dayLess reductionLess effective than 2- and 5-day treatments

Table 1: Comparison of different Enrofloxacin treatment regimens on Salmonella counts in chickens. [2][3]

Enrofloxacin vs. Non-Antibiotic Alternatives

With the growing concern over antimicrobial resistance, research into alternatives to traditional antibiotics is expanding. A recent study compared the efficacy of Enrofloxacin with feed supplements containing probiotics (Lactobacillus spp.), turmeric (Curcuma longa L.), and fenugreek (Trigonella foenum-graecum) in chickens infected with Salmonella Enteritidis.[4][5]

Interestingly, in this study, Enrofloxacin treatment alone did not significantly reduce or eradicate Salmonella shedding.[4][5] In contrast, the groups treated with turmeric and fenugreek extracts showed a significant reduction in Salmonella shedding compared to the positive control group.[4][5]

Treatment GroupKey Findings
EnrofloxacinDid not significantly reduce Salmonella shedding.[4][5]
Probiotics (Lactobacillus spp.)Reduced the rate of Salmonella shedding.[4][5]
Turmeric (Curcuma longa L.)Significantly reduced Salmonella shedding.[4]
Fenugreek (Trigonella foenum-graecum)Showed promise in reducing shedding and improving gut health parameters.[4][5]

Table 2: Comparison of Enrofloxacin with plant-based and probiotic alternatives for controlling Salmonella shedding in chickens. [4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Enrofloxacin's in vivo efficacy against Salmonella.

In Vivo Efficacy Model in Chickens

This protocol outlines a common model for assessing the efficacy of antimicrobial agents against Salmonella in poultry.

1. Animal Model:

  • Specific pathogen-free (SPF) chicks are used to ensure no prior exposure to Salmonella or other interfering pathogens.[2][3]

2. Bacterial Strain and Inoculum Preparation:

  • A well-characterized strain of Salmonella, such as S. enterica serovar Typhimurium DT104, is used.[2][3]

  • The bacteria are grown in an appropriate broth medium to a specific concentration (e.g., 10^8 CFU/mL).

3. Infection:

  • Chicks are orally infected with a defined dose of the Salmonella inoculum.[6] To neutralize crop acid, chicks may be dosed with sodium bicarbonate prior to infection.[7]

4. Treatment:

  • Treatment with Enrofloxacin or alternative compounds is initiated at a set time post-infection (e.g., 1 week).[2][3]

  • The drug is administered via drinking water or oral gavage at the specified dosages and durations.[2][3]

5. Outcome Measures:

  • Bacterial Load: At the end of the treatment period, birds are euthanized, and cecal contents and organs (liver, spleen) are collected to determine the Salmonella load (CFU/g).[6]

  • Shedding: Cloacal swabs can be taken at various time points to monitor the shedding of Salmonella.[4][5]

  • Clinical Signs and Weight Gain: Animals are monitored for clinical signs of disease, and body weight is recorded to assess the impact of infection and treatment on growth.[4]

Visualizing Experimental Workflow and Bacterial Response

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanism of action of fluoroquinolones.

experimental_workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_outcome Outcome Assessment Animal_Model 1. SPF Chicks Infection 3. Oral Infection Animal_Model->Infection Bacterial_Culture 2. Salmonella Culture Bacterial_Culture->Infection Treatment_Groups 4. Treatment Administration (Enrofloxacin / Alternatives) Infection->Treatment_Groups Bacterial_Load 5a. Bacterial Load (Cecal/Organ Counts) Treatment_Groups->Bacterial_Load Shedding 5b. Salmonella Shedding (Cloacal Swabs) Treatment_Groups->Shedding Clinical_Signs 5c. Clinical Signs & Weight Gain Treatment_Groups->Clinical_Signs

Caption: Experimental workflow for in vivo validation of Enrofloxacin efficacy.

fluoroquinolone_mechanism cluster_target Target Enzymes Enrofloxacin Enrofloxacin Bacterial_Cell Bacterial Cell Enrofloxacin->Bacterial_Cell Enters DNA_Gyrase DNA Gyrase Enrofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Enrofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Topoisomerase_IV->DNA_Replication Blocks Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Leads to

Caption: Mechanism of action of Enrofloxacin against Salmonella.

References

A Comparative Guide to the Clinical Efficacy of Novel Enrofloxacin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents with improved efficacy and safety profiles. Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, has been a focal point for derivatization to enhance its therapeutic potential. This guide provides a comparative assessment of the clinical efficacy of novel Enrofloxacin derivatives, supported by experimental data, to aid in research and drug development.

Executive Summary

Novel Enrofloxacin derivatives have demonstrated significant improvements over the parent compound in several key areas. Notably, certain derivatives exhibit enhanced antibacterial potency, particularly against resistant strains, superior antibiofilm activity, and improved pharmacokinetic properties such as increased solubility and bioavailability. Furthermore, some modifications have led to a reduction in cytotoxicity, suggesting a better safety profile. This guide will delve into the quantitative data and experimental methodologies that substantiate these claims.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from various studies, offering a clear comparison between Enrofloxacin and its novel derivatives.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) (μg/mL)

Compound/DerivativeStaphylococcus aureusKlebsiella pneumoniaeEscherichia coliPseudomonas aeruginosaReference
Enrofloxacin0.86-0.86-[1]
Enrofloxacin Amide Derivative (Compound 2) >100 (Bactericidal)>100 (Bactericidal)--[2]
PEGylated Enrofloxacin 0.86-0.44-[1]
Difluoroboranyl-Fluoroquinolone "7a" 0.25---[3]

Note: The bactericidal concentration for Compound 2 was found to be high, but its primary efficacy is in biofilm inhibition at sub-inhibitory concentrations.[2]

Table 2: Comparative Antibiofilm Activity

Compound/DerivativeTarget OrganismBiofilm Inhibition (%)Concentration (μg/mL)Reference
EnrofloxacinS. aureus, K. pneumoniaeLow-[2]
Enrofloxacin Amide Derivative (Compound 2) S. aureus>7520[2]
K. pneumoniae>7510[2]
Enrofloxacin Amide Derivative (Compound 11) K. pneumoniae6070[2]

Table 3: Comparative In Vivo Efficacy in Murine Pneumonia Model

Compound/DerivativeBacterial StrainDosageOutcomeReference
Ciprofloxacin (related fluoroquinolone)S. pneumoniae (PSSP)10 mg/kgED₅₀: 127.6 mg/kg[4]
Difluoroboranyl-Fluoroquinolone "7a" S. aureus80 mg/kg/dayReduced pneumonic lung tissue to 5.83% (vs. 60.51% in untreated)[3]
Sparfloxacin (novel fluoroquinolone)S. pneumoniae (Penicillin-resistant)50 mg/kg100% survival[5]

Table 4: Cytotoxicity Data

Compound/DerivativeCell LineAssayResultReference
Enrofloxacin Amide Derivatives (Compounds 2-17) 3T3 (mouse fibroblast)Standard methodNon-cytotoxic[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a crucial metric for antibacterial potency.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase and diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a standardized concentration (approximately 5 x 10^5 CFU/mL).

  • Serial Dilution of Antimicrobials: The test compounds (Enrofloxacin and its derivatives) are serially diluted two-fold in a 96-well microtiter plate containing CAMHB to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Mammalian cells (e.g., 3T3 fibroblasts) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The cells are treated with various concentrations of the Enrofloxacin derivatives and the parent compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630-690 nm). The absorbance is directly proportional to the number of viable cells.

In Vivo Murine Pneumonia Model

This model is used to assess the efficacy of antimicrobial agents in a living organism.

Protocol:

  • Infection: Mice are anesthetized and infected via intratracheal or intranasal administration of a specific bacterial strain (e.g., S. aureus or S. pneumoniae) to induce pneumonia.

  • Treatment: At a predetermined time post-infection (e.g., 2-6 hours), treatment with the test compounds (Enrofloxacin derivatives) or a vehicle control is initiated. The route of administration (e.g., oral, intravenous, subcutaneous) and dosing regimen are critical parameters.

  • Monitoring: The health of the mice is monitored daily, and survival rates are recorded.

  • Bacterial Load Determination: At specific time points, subsets of mice are euthanized, and their lungs and other organs are harvested to determine the bacterial load (CFU/gram of tissue).

  • Histopathology: Lung tissues may be collected for histopathological analysis to assess the extent of inflammation and tissue damage.

Mandatory Visualizations

Signaling Pathway of Fluoroquinolone Action

Fluoroquinolones, including Enrofloxacin and its derivatives, exert their antibacterial effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. This diagram illustrates the mechanism of action.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase relieves supercoiling Topo_IV Topoisomerase IV DNA->Topo_IV decatenates replicated chromosomes Transcription Transcription DNA->Transcription Replication DNA Replication DNA_Gyrase->Replication Cell_Death Cell Death DNA_Gyrase->Cell_Death Topo_IV->Replication Topo_IV->Cell_Death Replication->DNA Enrofloxacin Enrofloxacin Derivative Enrofloxacin->DNA_Gyrase inhibits Enrofloxacin->Topo_IV inhibits

Caption: Mechanism of action of Enrofloxacin derivatives.

Experimental Workflow for MIC Determination

This diagram outlines the key steps in determining the Minimum Inhibitory Concentration of a novel Enrofloxacin derivative.

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of Enrofloxacin Derivative serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Logical Relationship in Drug Development

This diagram illustrates the logical progression from in vitro assessment to potential clinical application for novel Enrofloxacin derivatives.

Drug_Development_Logic cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment mic Potency (MIC) efficacy Efficacy (Animal Model) mic->efficacy cytotoxicity Safety (Cytotoxicity) cytotoxicity->efficacy clinical_candidate Potential Clinical Candidate efficacy->clinical_candidate pharmacokinetics Pharmacokinetics pharmacokinetics->clinical_candidate

Caption: Logical flow from in vitro to in vivo assessment.

References

Safety Operating Guide

Safeguarding Research and the Environment: A Step-by-Step Guide to the Proper Disposal of Ecenofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

The responsible disposal of chemical compounds is a critical component of laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of Ecenofloxacin, a fluoroquinolone antibiotic. Adherence to these procedures will ensure the safety of laboratory personnel, prevent environmental contamination, and maintain compliance with regulatory standards.

I. Understanding the Regulatory Framework

The disposal of pharmaceutical waste, including antibiotics like this compound, is governed by federal and state regulations. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[1] Healthcare facilities and research laboratories must comply with these regulations, which may include specific requirements under Subpart P for the management of hazardous waste pharmaceuticals.[2][3] It is crucial to recognize that state regulations can be more stringent than federal requirements.[1]

Improper disposal of antibiotics is a significant contributor to the development of antimicrobial resistance and can lead to environmental contamination of soil and water.[4][5] Therefore, flushing pharmaceuticals down the drain is strongly discouraged unless explicitly stated on the FDA's "flush list," and this compound is not on this list.[6][7]

II. This compound Disposal Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a research or laboratory setting.

Step 1: Waste Characterization

The first critical step is to determine if the this compound waste is considered hazardous. While a specific Safety Data Sheet (SDS) for this compound disposal was not identified in the search, as a precautionary measure in a research setting, it is best to manage it as a hazardous chemical waste. The SDS for Enrofloxacin, a related veterinary fluoroquinolone, indicates it can be harmful and an irritant, reinforcing the need for cautious handling and disposal.[8]

Step 2: Segregation of Waste

Properly segregate this compound waste at the point of generation. Do not mix it with non-hazardous trash or other waste streams. Use designated, clearly labeled, and sealed containers for accumulation.

Step 3: Containerization and Labeling

  • Use a dedicated, leak-proof, and sealable container for this compound waste.

  • Label the container clearly with "Hazardous Waste," the name "this compound," and the date accumulation started.

  • Ensure the label is legible and securely attached to the container.

Step 4: On-Site Accumulation and Storage

  • Store the sealed waste container in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and has secondary containment to prevent spills.

  • Adhere to your institution's specific guidelines for hazardous waste accumulation times.

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • These professional services are equipped to handle and transport hazardous pharmaceutical waste in compliance with all regulations.[9]

  • A hazardous waste manifest, an EPA-required document, will be used to track the waste from your facility to its final treatment and disposal site, which is typically a permitted incineration facility.[3]

III. Disposal Options Summary

The following table summarizes the recommended and discouraged disposal methods for this compound in a laboratory setting.

Disposal MethodRecommendationRationale
Licensed Hazardous Waste Contractor Highly Recommended Ensures compliance with EPA and state regulations for hazardous waste disposal, typically through incineration.
Drug Take-Back Programs Recommended for Unused ProductA secure and environmentally sound option for unused, pure this compound.[5][10]
Disposal in Regular Trash Not Recommended for Labs While the FDA provides guidance for household disposal in trash, this is not appropriate for a laboratory setting where the material is likely considered chemical waste.[10][11]
Sewer/Drain Disposal (Flushing) Strictly Prohibited Contributes to environmental contamination and the development of antibiotic resistance.[6][12][13]

IV. Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory.

Ecenofloxacin_Disposal_Workflow cluster_generation Waste Generation cluster_accumulation On-Site Management cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start This compound Waste Generated (e.g., unused product, contaminated labware) characterize Step 1: Characterize Waste (Treat as Hazardous) start->characterize segregate Step 2: Segregate Waste (Separate from non-hazardous waste) characterize->segregate containerize Step 3: Containerize & Label (Leak-proof, sealed, labeled container) segregate->containerize trash Do Not Dispose in Regular Trash segregate->trash sewer Do Not Dispose Down the Sewer segregate->sewer store Step 4: Accumulate & Store (Designated, secure area) containerize->store contact_ehs Step 5: Contact EHS or Licensed Waste Contractor store->contact_ehs pickup Waste Pickup by Certified Personnel contact_ehs->pickup transport Transport with Hazardous Waste Manifest pickup->transport incineration Final Disposal via Permitted Incineration transport->incineration

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible management of this compound waste, thereby building a culture of safety and trust within the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ecenofloxacin
Reactant of Route 2
Reactant of Route 2
Ecenofloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.